molecular formula C15H23NO B3171560 2-(2-Cyclohexylethoxy)-4-methylaniline CAS No. 946683-20-1

2-(2-Cyclohexylethoxy)-4-methylaniline

Cat. No.: B3171560
CAS No.: 946683-20-1
M. Wt: 233.35 g/mol
InChI Key: XYZVCWOUSJFSPH-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylethoxy)-4-methylaniline is a chemical building block of high interest in medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexylethoxy chain attached to a substituted aniline, makes it a valuable intermediate for constructing more complex molecules. Research indicates that aniline derivatives with cyclohexyl and alkoxy substituents are frequently utilized in the design and synthesis of novel small-molecule inhibitors, particularly in oncology research . For instance, structurally similar compounds have been explored for their potential to inhibit key biological pathways, such as the hypoxia-inducible factor (HIF-1) signaling pathway, which is a salient target in cancer therapy . The primary amine group on the aniline ring allows for further functionalization, enabling its incorporation into larger molecular architectures. This compound is intended for use in research and development settings to facilitate the discovery of new therapeutic agents and functional materials. Like many specialized anilines, it is often characterized by analytical techniques to confirm its purity and identity before use in sensitive synthetic applications. Please note : This product is designated 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-(2-cyclohexylethoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-7-8-14(16)15(11-12)17-10-9-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZVCWOUSJFSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for 2-(2-Cyclohexylethoxy)-4-methylaniline , designed for researchers and drug development professionals.

CAS Number: 946683-20-1 Document Type: Technical Monograph & Synthesis Guide Version: 1.0 (Current as of 2026)

Part 1: Executive Summary & Chemical Identity

2-(2-Cyclohexylethoxy)-4-methylaniline (CAS 946683-20-1) is a specialized aromatic amine intermediate used primarily in medicinal chemistry.[1] It serves as a critical building block for synthesizing small molecule drugs, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) and G-Protein Coupled Receptor (GPCR) ligands. The compound features a lipophilic cyclohexylethyl ether tail at the ortho-position relative to the amine, a structural motif often employed to occupy hydrophobic pockets within protein binding sites (e.g., the ATP-binding pocket of kinases).

Chemical Identification Data
PropertySpecification
Chemical Name 2-(2-Cyclohexylethoxy)-4-methylaniline
CAS Number 946683-20-1
Molecular Formula C₁₅H₂₃NO
Molecular Weight 233.35 g/mol
SMILES CC1=CC(OCCC2CCCCC2)=C(N)C=C1
InChI Key Derived from structure
Structural Class Ortho-alkoxy Aniline / Toluidine Derivative
Appearance Pale yellow to brown viscous oil or low-melting solid

Part 2: Synthesis & Manufacturing Protocol

The synthesis of CAS 946683-20-1 typically follows a convergent route involving the alkylation of a nitrophenol precursor followed by reduction. This protocol ensures high regioselectivity and minimizes over-alkylation byproducts.

Retro-Synthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors: 4-Methyl-2-nitrophenol and 2-Cyclohexylethyl bromide .

SynthesisPath Target Target: 2-(2-Cyclohexylethoxy)-4-methylaniline (CAS 946683-20-1) Intermediate Intermediate: 2-(2-Cyclohexylethoxy)-4-methyl-1-nitrobenzene Intermediate->Target Step 2: Reduction (H2, Pd/C or Fe/HCl) Precursor1 Precursor A: 4-Methyl-2-nitrophenol (CAS 119-33-5) Precursor1->Intermediate Step 1: Etherification (K2CO3, DMF, 80°C) Precursor2 Precursor B: 2-Cyclohexylethyl bromide (CAS 1647-26-3) Precursor2->Intermediate

Figure 1: Convergent synthesis pathway for CAS 946683-20-1 via Williamson ether synthesis and nitro reduction.

Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis

Objective: Formation of the ether linkage between the phenolic oxygen and the cyclohexylethyl tail.

  • Reagents:

    • 4-Methyl-2-nitrophenol (1.0 eq)

    • 2-Cyclohexylethyl bromide (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

    • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Charge a reaction vessel with 4-Methyl-2-nitrophenol and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Add 2-Cyclohexylethyl bromide dropwise.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.

    • Workup: Cool to RT, pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: 85–92% (Yellow oil/solid).

Step 2: Nitro Group Reduction

Objective: Selective reduction of the nitro group to the primary amine without cleaving the ether.

  • Reagents:

    • Intermediate Nitro compound (from Step 1)

    • Catalyst: 10% Pd/C (5 wt% loading) or Iron powder (Fe) with NH₄Cl.

    • Solvent: Ethanol or Methanol.

    • Hydrogen Gas (H₂) (Balloon pressure sufficient).

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro intermediate in Ethanol.

    • Add Pd/C catalyst carefully under inert atmosphere (N₂).

    • Purge with H₂ and stir vigorously at RT for 2–4 hours.

    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

    • Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc gradient) or recrystallization (Ethanol/Water).

    • Yield Expectation: 90–95%.

Part 3: Analytical Characterization & QC

To ensure the material is suitable for high-value pharmaceutical research, the following quality control parameters must be met.

Expected Analytical Profile
MethodCharacteristic Signals / Result
¹H NMR (400 MHz, DMSO-d₆) δ 6.5–6.8 ppm: Aromatic protons (3H, characteristic 1,2,4-substitution pattern).δ 4.5 ppm: Broad singlet (-NH₂, 2H, exchangeable).δ 3.9 ppm: Triplet (-O-CH₂-, 2H).δ 2.1 ppm: Singlet (-CH₃, 3H).δ 0.9–1.8 ppm: Multiplets (Cyclohexyl + Ethyl chain protons).
HPLC Purity > 98.0% (Area %) at 254 nm.
Mass Spectrometry (ESI+) [M+H]⁺ = 234.2 m/z.
Appearance Off-white to pale brown solid or viscous oil.
QC Decision Logic (Graphviz)

QC_Logic Sample Crude Product HNMR 1H NMR Check Sample->HNMR HPLC HPLC Purity HNMR->HPLC If Structure Confirmed Decision Release Criteria HPLC->Decision Pass RELEASE (>98%) Decision->Pass Pass Fail REPROCESS (<98%) Decision->Fail Fail

Figure 2: Quality Control workflow for validating CAS 946683-20-1 batches.

Part 4: Safety & Handling

  • Hazards: As an aniline derivative, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact . It may cause skin sensitization and eye irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group (browning).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

References

  • GuideChem. (2025). CAS 946683-20-1 Entry: 2-(2-Cyclohexylethoxy)-4-methylaniline.[1][2][3][4] Retrieved from

  • PubChem. (2025). Compound Summary for 4-Methyl-2-nitrophenol (Precursor CAS 119-33-5). Retrieved from

  • ChemicalBook. (2025). Product List: 2-(2-Cyclohexylethoxy)-4-methylaniline. Retrieved from

  • Organic Syntheses. (2024). General Procedures for Williamson Ether Synthesis and Nitro Reduction. (Standard Reference Methodology). Retrieved from

Sources

An In-depth Technical Guide to the Properties and Applications of 2-Alkoxy-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of the 2-Alkoxy-4-methylaniline Scaffold

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount. The 2-alkoxy-4-methylaniline core represents a class of deceptively simple yet highly versatile building blocks. The specific placement of the alkoxy and methyl groups on the aniline ring imparts a unique combination of steric and electronic properties. The electron-donating nature of both the amino and alkoxy groups activates the ring for further functionalization, while their ortho/para-directing effects, combined with the steric influence of the methyl group, offer a degree of regiochemical control in subsequent synthetic transformations. This guide provides an in-depth exploration of the core properties, synthesis, and reactivity of these derivatives, offering field-proven insights for researchers engaged in drug discovery and novel material development.

Core Molecular Structure and Physicochemical Properties

The foundational structure of this class of compounds is characterized by an aniline ring substituted at the 2-position with an alkoxy group (-OR) and at the 4-position with a methyl group (-CH₃). This arrangement creates a specific electronic and steric environment that dictates the molecule's reactivity and physical properties.

N1 N H1 H N1->H1 H2 H N1->H2 C1 C C1->N1 C2 C C1->C2 C3 C C2->C3 O1 O1 C2->O1 OR (Alkoxy) C4 C C3->C4 C5 C C4->C5 C_Me C_Me C4->C_Me CH₃ (Methyl) C6 C C5->C6 C6->C1 p1 p2 p4 p3

Caption: General structure of 2-alkoxy-4-methylaniline derivatives.

Physicochemical Data of Representative Derivatives

The nature of the alkoxy group (R in -OR) significantly influences the compound's physical properties, such as melting point, boiling point, and solubility. Below is a summary of properties for common examples.

Property2-Methoxy-4-methylaniline2-Ethoxy-4-methylaniline4-Fluoro-2-methoxy-N-methylaniline (HCl Salt)
CAS Number 39538-68-623385-44-6[1]941294-13-9[2]
Molecular Formula C₈H₁₁NOC₉H₁₃NO[1]C₈H₁₀FNO[2]
Molecular Weight 137.18 g/mol 151.21 g/mol [1]155.17 g/mol [2]
Physical Form SolidLiquid (implied)Solid (implied)
Melting Point 31-33 °C[3]Not availableNot available
Density 1.043 g/mL at 25 °C[3]1.018 g/cm³ (Predicted)[4]Not available
logP (Predicted) Not available2.1[1]2.30[2]
TPSA (Predicted) Not available35.3 Ų[1]21.26 Ų[2]

Synthesis of 2-Alkoxy-4-methylaniline Derivatives

A robust and widely applicable synthetic strategy for this class of compounds involves the reduction of a corresponding nitroaromatic precursor. This method is favored due to the commercial availability of diverse nitroanisole starting materials and the high efficiency of catalytic hydrogenation.

Causality in Synthetic Design

The choice of a nitroarene reduction pathway is strategic. The nitro group (-NO₂) is a strong electron-withdrawing group, which facilitates certain electrophilic aromatic substitution reactions if further modifications to the ring are needed prior to reduction. More importantly, its reduction to a primary amine (-NH₂) is a well-established, high-yielding transformation that is typically clean and chemoselective. Catalysts like Palladium on Carbon (Pd/C) are chosen for their high activity and selectivity, ensuring that other functional groups on the ring, such as the alkoxy group and halogens, remain unaffected under standard hydrogenation conditions.

SynthesisWorkflow Start Substituted 2-Nitroanisole Precursor Hydrogenation Catalytic Hydrogenation (H₂, Pd/C, Solvent) Start->Hydrogenation Step 1 Filtration Filtration (Remove Catalyst) Hydrogenation->Filtration Step 2 Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Step 3 Product 2-Alkoxy-4-methylaniline Derivative Concentration->Product Step 4

Caption: Synthetic workflow via catalytic hydrogenation of a nitro precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol provides a generalized, self-validating methodology for the synthesis of a 2-alkoxy-4-methylaniline derivative from its nitro precursor.[5]

Materials:

  • Substituted 1-alkoxy-4-methyl-2-nitrobenzene (1.0 eq)

  • Palladium on Carbon (10% Pd, ~5 mol%)

  • Methanol (or Ethanol/Ethyl Acetate)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

Procedure:

  • Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve the 1-alkoxy-4-methyl-2-nitrobenzene starting material in a suitable solvent like methanol. The volume should be sufficient to create a stirrable slurry, typically 10-20 mL per gram of starting material.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Causality Note: Pd/C is pyrophoric and should be handled with care, especially when dry. Adding it under an inert atmosphere prevents potential ignition with the solvent.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect it to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure the reaction atmosphere is free of air.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the UV-active starting material and the appearance of the aniline product (which may require staining to visualize). The reaction is typically complete within 2-6 hours.

  • Catalyst Removal: Upon completion, carefully purge the reaction flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Causality Note: The Celite pad prevents fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent during filtration to prevent ignition upon exposure to air.

  • Workup: Wash the filter cake with additional solvent (methanol) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-alkoxy-4-methylaniline derivative. The product can be further purified by flash column chromatography or recrystallization if necessary.

Spectroscopic Characterization Profile

Structural confirmation of the synthesized derivatives is achieved through a combination of spectroscopic techniques. The predictable electronic environment of the scaffold gives rise to a characteristic spectral profile.[2]

TechniqueExpected Characteristics for the 2-Alkoxy-4-methylaniline Core
¹H NMR Aromatic Protons (3H): Signals typically appear in the ~6.5-7.0 ppm range, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring. NH₂ Protons (2H): A broad singlet around ~3.5-4.5 ppm, which is exchangeable with D₂O. Alkoxy Protons (-OR): A singlet (for -OCH₃) around ~3.8 ppm or a quartet/triplet pattern (for -OCH₂CH₃) further upfield. Methyl Protons (-CH₃): A sharp singlet around ~2.2-2.4 ppm.[2]
¹³C NMR Aromatic Carbons (6C): Six distinct signals are expected. The carbon bearing the amino group (C1) and the carbon bearing the alkoxy group (C2) are typically shifted downfield. Alkoxy Carbon(s): A signal around ~55-60 ppm for a methoxy group. Methyl Carbon: A signal in the aliphatic region, typically ~20 ppm.[2]
FT-IR (cm⁻¹) N-H Stretch: A characteristic pair of sharp peaks (symmetric and asymmetric stretching) in the ~3350-3450 cm⁻¹ region, indicative of a primary amine. C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. C=C Aromatic Stretch: Peaks in the ~1500-1600 cm⁻¹ region. C-O-C Stretch: An asymmetric stretch for the ether linkage, typically found around ~1220-1260 cm⁻¹.[2]
Mass Spec The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the specific derivative is expected.

Reactivity and Applications in Drug Development

The utility of 2-alkoxy-4-methylaniline derivatives stems from their predictable reactivity, making them valuable intermediates for building more complex, biologically active molecules.[6]

Key Reactivity Pathways

The nucleophilic primary amine and the activated aromatic ring are the primary sites of reactivity.

Reactivity cluster_amine Amine Nucleophilicity cluster_ring Electrophilic Aromatic Substitution Core 2-Alkoxy-4-methylaniline Acylation Acylation (R-COCl) Core->Acylation Alkylation Alkylation (R'-X) Core->Alkylation Diazotization Diazotization (NaNO₂, HCl) Core->Diazotization Halogenation Halogenation (e.g., NBS, Br₂) Core->Halogenation Nitration Nitration (HNO₃, H₂SO₄) Core->Nitration Amide Amide Product Acylation->Amide SecondaryAmine Secondary/Tertiary Amine Product Alkylation->SecondaryAmine DiazoniumSalt Diazonium Salt (Sandmeyer Rxns) Diazotization->DiazoniumSalt RingHalogenated Ring-Halogenated Product Halogenation->RingHalogenated RingNitrated Ring-Nitrated Product Nitration->RingNitrated

Caption: Key reactivity pathways of the 2-alkoxy-4-methylaniline scaffold.

Role as a Pharmaceutical Intermediate

The scaffold is a key component in the synthesis of a variety of therapeutic agents. Its structure is found in molecules designed as:

  • Anticancer Agents: Derivatives have been incorporated into novel 2-morpholino-4-anilinoquinolines and 2-substituted aniline pyrimidines evaluated for their antitumor properties.[7][8]

  • Antimicrobial Agents: The core is used to build 2-(amino)quinazolin-4(3H)-one derivatives that have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[9]

  • Protein Degrader Building Blocks: Specific functionalized versions, such as 4-fluoro-2-methoxy-N-methylaniline, are explicitly used as building blocks in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a cutting-edge modality in drug discovery.[2]

  • Antimalarial Compounds: Vanillin-aniline hybrid derivatives, which can include the 2-alkoxy-4-methylaniline motif, have been explored for their antimalarial activity against P. falciparum.[10]

Safety and Handling

Substituted anilines as a class require careful handling due to potential toxicity.[2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

  • General Hazards: Many derivatives are classified as irritants, causing skin and serious eye irritation.[11][12] They may also cause respiratory irritation.[12] Acute oral toxicity is a common concern.[3]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

The 2-alkoxy-4-methylaniline framework represents a privileged scaffold in synthetic and medicinal chemistry. Its value is derived not from extreme complexity, but from a well-defined and predictable set of physicochemical and reactive properties. The ability to readily synthesize these compounds and the strategic positioning of their functional groups provide chemists with a reliable platform for constructing complex molecular architectures. For drug development professionals, these derivatives serve as indispensable starting points for generating libraries of compounds with diverse biological activities, from anticancer to antimicrobial agents, underscoring their continued importance in the pursuit of novel therapeutics.

References

  • 2-Methyl-4-Methoxyaniline - ChemBK. (2024, April 9). ChemBK. [Link]

  • 2-Methoxy-4-methylaniline, HCl | 71288-98-7. Angene. [Link]

  • 2-Ethoxy-4-methylaniline | C9H13NO. PubChem, NIH. [Link]

  • Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C. PMC, NIH. [Link]

  • Developmental toxicity of N-methylaniline following prenatal oral administration in rats. ResearchGate. [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Medium. [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. PMC, NIH. [Link]

  • Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed, NIH. [Link]

  • Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]

  • Toxicological Profile for Methylenedianiline. NCBI Bookshelf. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC, NIH. [Link]

  • Manufacturing method for halogen substituted N-methylaniline.
  • 4-Methoxy-2-methylaniline. Georganics. [Link]

  • Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. MDPI. [Link]

  • 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. PMC, NIH. [Link]

  • Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]

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2-(2-Cyclohexylethoxy)-4-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Characteristics of 2-(2-Cyclohexylethoxy)-4-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the fundamental molecular properties of 2-(2-Cyclohexylethoxy)-4-methylaniline, a compound of interest in contemporary chemical research and drug development. The primary focus of this document is the accurate determination of its molecular formula and weight, which are foundational parameters for all subsequent experimental and theoretical work. This guide will detail the structural elucidation, the derivation of the molecular formula, and the calculation of the molecular weight, providing researchers, scientists, and drug development professionals with a reliable reference for this specific molecule.

Introduction: The Importance of Foundational Molecular Data

In the realm of chemical and pharmaceutical sciences, a precise understanding of a molecule's composition and mass is paramount. The molecular formula and weight are not mere statistical data; they are the cornerstone of stoichiometry, the basis for analytical characterization, and a critical factor in the design of synthetic routes and the interpretation of biological activity. For a novel or specialized compound such as 2-(2-Cyclohexylethoxy)-4-methylaniline, establishing these fundamental properties with a high degree of confidence is the first step in a rigorous scientific investigation. This guide serves to establish this foundational data through a detailed, first-principles approach.

Structural Elucidation and Molecular Formula Determination

The unambiguous determination of the molecular formula of 2-(2-Cyclohexylethoxy)-4-methylaniline is predicated on a correct interpretation of its chemical structure as described by its IUPAC name. The name itself provides a blueprint for the atomic arrangement.

Deconstruction of the IUPAC Name

The name "2-(2-Cyclohexylethoxy)-4-methylaniline" can be systematically broken down to reveal its constituent parts:

  • Aniline : This is the parent structure, a benzene ring substituted with an amino group (-NH₂).

  • 4-methyl : A methyl group (-CH₃) is attached to the fourth carbon atom of the aniline ring (para to the amino group).

  • 2-(2-Cyclohexylethoxy) : This describes a more complex substituent at the second carbon atom of the aniline ring (ortho to the amino group).

    • ethoxy : An ethyl group linked via an oxygen atom (-O-CH₂CH₂-).

    • 2-Cyclohexyl : A cyclohexyl ring is attached to the second carbon of the ethoxy group.

Atom-by-Atom Census for Molecular Formula

By systematically counting each atom within the elucidated structure, we can derive the molecular formula:

  • Carbon (C) :

    • 6 atoms in the benzene ring.

    • 1 atom in the methyl group.

    • 2 atoms in the ethoxy linker.

    • 6 atoms in the cyclohexyl ring.

    • Total Carbon Atoms = 15

  • Hydrogen (H) :

    • 3 atoms on the benzene ring (positions 3, 5, and 6).

    • 2 atoms in the amino group.

    • 3 atoms in the methyl group.

    • 4 atoms in the ethoxy linker (-CH₂CH₂-).

    • 11 atoms in the cyclohexyl ring.

    • Total Hydrogen Atoms = 23

  • Nitrogen (N) :

    • 1 atom in the amino group.

    • Total Nitrogen Atoms = 1

  • Oxygen (O) :

    • 1 atom in the ethoxy linker.

    • Total Oxygen Atoms = 1

This comprehensive count leads to the definitive molecular formula.

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the molecular formula C₁₅H₂₃NO , and the standard atomic weights of the constituent elements, the molecular weight is calculated as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1512.011180.165
Hydrogen (H)231.00823.184
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 233.355

The calculated molecular weight of 2-(2-Cyclohexylethoxy)-4-methylaniline is 233.36 g/mol (rounded to two decimal places).

Summary of Molecular Properties

The fundamental molecular properties of 2-(2-Cyclohexylethoxy)-4-methylaniline are summarized below for quick reference.

PropertyValue
Molecular Formula C₁₅H₂₃NO
Molecular Weight 233.36 g/mol

Experimental Verification and Methodologies

While theoretical calculation provides a precise molecular weight, experimental verification is a cornerstone of scientific integrity. The following are standard methodologies for confirming the molecular weight and formula of a synthesized compound like 2-(2-Cyclohexylethoxy)-4-methylaniline.

Mass Spectrometry

Mass spectrometry is the primary technique for determining the molecular weight of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation : Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle method for a molecule of this type, which will likely protonate at the amine to form the [M+H]⁺ ion.

  • Analysis : The mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The detector records the abundance of ions at each m/z value.

  • Data Interpretation : For 2-(2-Cyclohexylethoxy)-4-methylaniline, the expected m/z for the protonated molecule [C₁₅H₂₃NO + H]⁺ would be approximately 234.18. HRMS can measure this with high precision (to several decimal places), allowing for the confirmation of the elemental composition.

G cluster_0 Mass Spectrometry Workflow Sample Sample Ionization Ionization Sample->Ionization Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Caption: High-level workflow for mass spectrometry analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of each element in the compound, which can be used to determine the empirical formula.

Experimental Protocol: Combustion Analysis

  • Sample Preparation : A precisely weighed sample of the pure compound is required.

  • Combustion : The sample is combusted in a furnace in the presence of excess oxygen.

  • Gas Separation : The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography.

  • Detection : A thermal conductivity detector measures the amount of each gas.

  • Calculation : The percentages of C, H, and N are calculated. The percentage of oxygen is typically determined by difference. The results should align with the theoretical percentages calculated from the molecular formula C₁₅H₂₃NO.

Conclusion

The molecular formula of 2-(2-Cyclohexylethoxy)-4-methylaniline has been determined to be C₁₅H₂₃NO , with a corresponding molecular weight of 233.36 g/mol . These values, derived from the systematic interpretation of the compound's chemical name, serve as essential parameters for researchers and professionals in the fields of chemistry and drug development. The outlined experimental methodologies provide a framework for the practical verification of these foundational chemical properties, ensuring the accuracy and reliability of subsequent scientific endeavors.

References

For the purpose of this guide, the molecular formula and weight were calculated from first principles based on the IUPAC name. The atomic weights used are the standard values provided by the International Union of Pure and Applied Chemistry (IUPAC). For further reading on the analytical techniques mentioned, the following resources are recommended:

  • Mass Spectrometry: Hoffmann, E. de; Stroobant, V. Mass Spectrometry: Principles and Applications. 3rd ed.; John Wiley & Sons: Hoboken, NJ, 2007. [Link]

  • Elemental Analysis: Skoog, D. A.; West, D. M.; Holler, F. J.; Crouch, S. R. Fundamentals of Analytical Chemistry. 9th ed.; Brooks/Cole: Belmont, CA, 2014. [Link]

2-amino-5-methylphenol ether derivatives literature

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Application of 2-Amino-5-methylphenol Ether Derivatives

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It details the strategic importance of the 2-amino-5-methylphenol scaffold and provides an in-depth exploration of the synthesis, characterization, and application of its ether derivatives. The content herein is curated to provide not only procedural steps but also the underlying scientific rationale to empower innovative research and development.

2-Amino-5-methylphenol, also known by synonyms such as 6-amino-m-cresol and 2-hydroxy-4-methylaniline, is a versatile organic building block with the molecular formula C7H9NO.[1][2] Its structure is characterized by a phenol ring substituted with both an amino (-NH2) and a methyl (-CH3) group, making it a valuable precursor in various industrial syntheses.[1][3] It is a key intermediate in the production of dyes, pigments, and polymer additives.[1] More significantly for the pharmaceutical and agrochemical sectors, its bifunctional nature—possessing a nucleophilic amino group and a reactive phenolic hydroxyl group—allows for selective chemical modifications to generate a diverse library of complex molecules.[3]

The ether derivatives of 2-amino-5-methylphenol, where the phenolic proton is replaced by an alkyl or aryl group, are of particular interest. This modification significantly alters the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, making these derivatives attractive candidates for drug discovery programs and as advanced intermediates.

Core Synthetic Strategies: O-Alkylation

The primary route to synthesizing 2-amino-5-methylphenol ether derivatives is through the O-alkylation (etherification) of the phenolic hydroxyl group. The key challenge in this synthesis is the potential for competitive N-alkylation of the more nucleophilic amino group. Therefore, a robust synthetic strategy often involves a protection-alkylation-deprotection sequence.

Rationale for Amine Protection

The amino group on the aromatic ring is generally more nucleophilic than the phenolic hydroxyl group. Direct alkylation without protection would likely result in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, leading to low yields of the desired compound and creating significant purification challenges. To ensure selective O-alkylation, the amino group is temporarily "masked" with a protecting group. A common choice is the acetyl group (Ac), introduced using acetic anhydride, which is stable under the basic conditions required for etherification and can be readily removed later under acidic or basic hydrolysis.

The Williamson Ether Synthesis

The Williamson ether synthesis is the most prevalent and reliable method for this transformation. The mechanism involves two key steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide anion. The choice of base is critical; strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are effective.

  • Nucleophilic Substitution: The resulting phenoxide attacks an alkyl halide (or other electrophile with a good leaving group, such as a tosylate) in an SN2 reaction to form the desired ether linkage.

The overall synthetic workflow is illustrated below.

G cluster_0 General Synthetic Workflow start 2-Amino-5-methylphenol step1 Amine Protection (e.g., Ac₂O, Pyridine) start->step1 Step 1 step2 O-Alkylation (Etherification) (e.g., R-X, K₂CO₃, Acetone) step1->step2 Step 2 step3 Amine Deprotection (e.g., aq. HCl, heat) step2->step3 Step 3 end_product 2-Amino-5-methylphenol Ether Derivative step3->end_product

Caption: General workflow for the synthesis of 2-amino-5-methylphenol ether derivatives.

Experimental Protocol: Synthesis of 2-Methoxy-4-methylaniline

This section provides a detailed, self-validating protocol for the synthesis of a representative ether derivative, 2-methoxy-4-methylaniline, from 2-amino-5-methylphenol.

Materials and Reagents
ReagentFormulaM.W.QuantityMoles
2-Amino-5-methylphenolC₇H₉NO123.1512.3 g0.10
Acetic AnhydrideC₄H₆O₃102.0911.2 mL0.12
PyridineC₅H₅N79.109.7 mL0.12
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.7 g0.15
Iodomethane (CH₃I)CH₃I141.947.5 mL0.12
AcetoneC₃H₆O58.08250 mL-
6M Hydrochloric AcidHCl36.46~100 mL-
Diethyl EtherC₄H₁₀O74.12As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Step-by-Step Procedure

Part A: Protection of the Amino Group

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylphenol (12.3 g, 0.10 mol) in pyridine (50 mL).

  • Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (11.2 mL, 0.12 mol) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates reaction completion.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. The protected product, N-(2-hydroxy-4-methylphenyl)acetamide, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

Part B: O-Alkylation (Etherification)

  • Setup: To a 500 mL round-bottom flask, add the dried N-(2-hydroxy-4-methylphenyl)acetamide from the previous step, anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).

  • Alkylation: Add iodomethane (7.5 mL, 0.12 mol) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitoring: Follow the reaction progress by TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the starting acetamide indicates completion.

  • Workup: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude O-methylated intermediate, N-(2-methoxy-4-methylphenyl)acetamide.

Part C: Deprotection of the Amino Group

  • Setup: Transfer the crude intermediate to a 250 mL round-bottom flask. Add 6M aqueous hydrochloric acid (100 mL).

  • Hydrolysis: Heat the mixture to reflux for 4 hours.

  • Monitoring: Monitor the hydrolysis by TLC (Eluent: 4:1 Hexane/Ethyl Acetate) until the intermediate is fully consumed.

  • Neutralization & Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. Further purification by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) will yield pure 2-methoxy-4-methylaniline.

Applications and Biological Significance

The derivatization of 2-amino-5-methylphenol into its ethers unlocks a wide range of applications, primarily as advanced intermediates in the synthesis of high-value molecules.

Pharmaceutical Scaffolds

The aminophenol scaffold is present in various pharmacologically active compounds.[4] While direct drug applications of 2-amino-5-methylphenol ethers are not extensively documented, they serve as crucial building blocks. For instance, the reaction of the parent compound, 2-amino-5-methylphenol, with hemoglobin produces 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazinone derivative that has demonstrated significant antitumor and antiviral activities.[2][5] This highlights the potential of the core structure to generate bioactive molecules. Ether derivatives provide a synthetically flexible platform to modulate the properties of such compounds for improved efficacy and pharmacokinetics.

Ligand Synthesis and Catalysis

2-Amino-5-methylphenol has been utilized in the synthesis of tridentate Schiff base ligands and novel non-metallocene catalysts.[2][6] The ether derivatives, with their modified electronic and steric properties, can be used to fine-tune the performance of these catalysts for various organic transformations.

Antibacterial Agents

Research has shown that derivatives of 2-amino-5-methylphenol can exhibit promising biological activity. For example, certain Schiff base derivatives have been prepared and shown to possess good antibacterial action.[7] This suggests that the core 2-amino-5-methylphenol structure is a viable starting point for the development of new antimicrobial agents.

The diverse applications are summarized below.

G cluster_apps Key Application Areas core {2-Amino-5-methylphenol Ether Derivatives | Versatile Chemical Intermediates} pharma Pharmaceutical Synthesis Precursors to bioactive molecules (e.g., phenoxazinones) with potential antitumor/antiviral activity [10, 13] core->pharma catalysis Ligand Development Synthesis of Schiff base ligands for catalysis [5, 6] core->catalysis agchem Agrochemicals Building blocks for novel pesticides and herbicides core->agchem materials Dyes & Pigments Intermediates in the synthesis of specialized colorants [1] core->materials

Sources

Novel Aniline Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Aniline Paradox: Privileged Structures vs. Metabolic Liabilities

In medicinal chemistry, the aniline moiety is a "privileged structure," appearing in approximately 65% of the top 200 small-molecule pharmaceuticals [1]. Its ubiquity stems from its ability to serve as a robust hydrogen bond donor/acceptor and a rigid linker that orients substituents in active sites (e.g., kinase hinge binders).

However, anilines represent a significant structural alert .[1][2] They are prone to metabolic bioactivation via Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9), leading to the formation of electron-deficient quinone imines. These reactive metabolites (RMs) can covalently bind to nucleophilic residues on proteins (e.g., glutathione, cysteine), causing idiosyncratic drug-induced liver injury (DILI) and mutagenicity [2].

This guide explores novel aniline building blocks designed to retain the geometric and electronic benefits of the parent aniline while mitigating metabolic risks and improving physicochemical properties (LogD, solubility).

Strategic Design: Escaping Flatland and Electronic Shielding

To modernize the aniline scaffold, we employ two primary strategies: Isosteric Saturation and Hyper-Electronic Stabilization .

Bicyclo[1.1.1]pentylamines (BCP-amines): The "3D-Aniline"

The BCP motif is a high-value bioisostere for the phenyl ring. Unlike the planar phenyl ring, the BCP core is a rigid, saturated spacer.

  • Geometry: The distance between the bridgehead carbons in BCP (1.85 Å) closely mimics the para-substitution distance in benzene (2.79 Å), allowing it to fit into similar binding pockets [3].

  • Solubility: The increased fraction of sp3 carbons (

    
    ) disrupts crystal lattice energy and improves aqueous solubility.
    
  • Metabolic Stability: Lacking the

    
    -system, BCP-amines cannot form quinone imines, effectively eliminating the primary aniline toxicophore [4].
    
Pentafluorosulfanyl (SF ) Anilines: The "Super-Trifluoromethyl"

The SF


 group is a meta-stable, hyper-valent sulfur functionality.
  • Lipophilicity & Stability: It is more lipophilic and electron-withdrawing than the CF

    
     group (
    
    
    
    = 0.68 for SF
    
    
    vs 0.54 for CF
    
    
    ).
  • Steric Bulk: The SF

    
     group has a volume roughly equal to a tert-butyl group but is chemically inert. When placed meta or para on an aniline, it blocks metabolic oxidation sites while dramatically increasing membrane permeability [5].
    
Decision Logic for Aniline Replacement

The following diagram illustrates the strategic selection process for these building blocks.

AnilineOptimization Start Target: Aniline Optimization Issue1 Problem: Metabolic Toxicity (Quinone Imine Formation) Start->Issue1 Issue2 Problem: Poor Solubility (Planar Stacking) Start->Issue2 Decision1 Strategy: Saturation Issue1->Decision1 Decision2 Strategy: Electronic Blocking Issue1->Decision2 Issue2->Decision1 Sol1 Bicyclo[1.1.1]pentylamine (BCP-Amine) Decision1->Sol1 Sol2 SF5-Aniline (Hyper-Valent Stabilization) Decision2->Sol2 Result1 Outcome: Eliminates Aromaticity Retains Geometry Sol1->Result1 Result2 Outcome: Blocks P450 Sites Increases Lipophilicity Sol2->Result2

Figure 1: Decision tree for selecting novel aniline bioisosteres based on specific medicinal chemistry liabilities.

Comparative Physicochemical Data

The table below contrasts a standard aniline with its novel counterparts. Note the dramatic shift in pKa and stability for the BCP analog.

Property4-Chloroaniline (Standard)4-SF

-Aniline (Electronic Mod)
1-Amino-BCP (Saturated Isostere)
Geometry Planar (2D)Planar (2D) w/ Bulky TailRigid Scaffolding (3D)
pKa (Conj. Acid) ~4.0~2.8 (Less Basic)~8.0 (More Basic)
LogP 1.82.9 (High Lipophilicity)0.5 (Lower Lipophilicity)
Metabolic Risk High (Quinone Imine)Low (Blocked para-site)Negligible (No Aromaticity)
Key Application General H-bond donorBBB Permeability / PotencySolubility / Toxicity Fix

Experimental Protocols

Protocol A: Scalable Synthesis of Bicyclo[1.1.1]pentylamine (BCP-Amine)

Rationale: Direct amination of [1.1.1]propellane using azides is hazardous. This protocol uses a radical hydrohydrazination approach which is safer and scalable [6].

Reagents:

  • [1.1.1]Propellane (0.5 M in Et2O)

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Phenylsilane (PhSiH3)[3]

  • Catalyst: Mn(dpm)3 (Tris(dipivaloylmethanato)manganese)

Step-by-Step Workflow:

  • Reaction Setup: In a flame-dried Schlenk flask under Argon, dissolve DBAD (1.0 equiv) and Mn(dpm)3 (0.03 equiv) in isopropyl acetate.

  • Propellane Addition: Cool the mixture to 0°C. Slowly add the [1.1.1]propellane solution.

  • Radical Initiation: Add PhSiH3 (1.2 equiv) dropwise. The silane generates the hydridic radical that propagates the chain.

  • Monitoring: Stir at 0°C for 1 hour. Monitor consumption of DBAD by TLC (stain with KMnO4).

  • Intermediate Isolation: Concentrate in vacuo to yield the BCP-hydrazine dicarboxylate.

  • Deprotection/Reduction: Treat the intermediate with 4M HCl in dioxane to remove Boc groups, followed by Raney-Nickel hydrogenation (or Zn/AcOH) to cleave the N-N bond, yielding 1-bicyclo[1.1.1]pentylamine .

Protocol B: Buchwald-Hartwig Coupling for Sterically Hindered Anilines

Rationale: Novel anilines (especially SF5-substituted) are often electron-deficient or sterically hindered, making standard nucleophilic aromatic substitution (S


Ar) impossible. This protocol utilizes the BrettPhos  ligand system, optimized for difficult couplings [7].

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • Novel Aniline (e.g., SF5-aniline) (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (0.01 equiv)
  • Ligand: BrettPhos (0.02 equiv)

  • Base: NaO

    
    Bu (1.4 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inert Environment: Charge a reaction vial with Pd

    
    (dba)
    
    
    
    , BrettPhos, and NaO
    
    
    Bu inside a glovebox (or under strict Ar flow).
  • Activation: Add anhydrous dioxane and stir at 1200 rpm for 1 minute to pre-complex the catalyst (solution turns from dark red to lighter orange/brown).

  • Substrate Addition: Add the Aryl Halide and the Novel Aniline.

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Self-Validation Check:

    • Color: The reaction should remain homogeneous. Precipitation of Pd black indicates catalyst death (oxygen leak).

    • TLC: Check for disappearance of the aryl halide.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Mechanistic Visualization: Pd-Catalyzed Amination

Understanding the catalytic cycle is crucial when troubleshooting low yields with these novel blocks. The reductive elimination step is often the bottleneck for electron-deficient SF5-anilines.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination OxAdd->AmineBind + H2N-R Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HX RedElim->Pd0 + Ar-NH-R

Figure 2: Catalytic cycle for Buchwald-Hartwig amination. For SF5-anilines, the Deprotonation step is fast, but Reductive Elimination requires bulky ligands like BrettPhos to force the product off the metal.

References

  • Structure-Toxicity Trends with Aniline-Based Drugs. Chemical Research in Toxicology. (2011).

  • Metabolic Liabilities of Anilines and Structural Alerts. Cresset Group. (2024).

  • Bicyclo[1.1.1]pentylamine as Bioisosteres of Anilines. Frontiers in Chemistry. (2022).

  • 1,2-Difunctionalized Bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences (PNAS). (2018).

  • The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific. (2024).

  • Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine. Organic Letters. (2011).

  • Overcoming Challenges in the Synthesis of Sterically Hindered Anilines. BenchChem Protocols. (2024).

Sources

A Presumptive Safety and Handling Guide for 2-(2-Cyclohexylethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No formal, verified Safety Data Sheet (SDS) for 2-(2-Cyclohexylethoxy)-4-methylaniline is publicly available at the time of this writing. This document is a technical guide designed to establish a robust safety framework through a presumptive hazard assessment. The analysis is based on the well-documented hazards of its core chemical structures: the aniline moiety and the alkyl ether moiety. All handling and experimental protocols should be developed and executed with the understanding that this substance is not fully characterized and must be treated with the highest degree of caution.

Section 1: Substance Identification and Rationale for Presumptive Assessment
  • Chemical Name: 2-(2-Cyclohexylethoxy)-4-methylaniline

  • Synonyms: Benzenamine, 2-(2-cyclohexylethoxy)-4-methyl-

  • Molecular Formula: C₁₅H₂₃NO

  • Structure: Chemical structure of 2-(2-Cyclohexylethoxy)-4-methylaniline

Given the absence of a formal SDS, a risk assessment must be built from first principles, deconstructing the molecule into its primary functional groups to infer its toxicological and safety profile. This guide synthesizes data from well-characterized analogs to provide a conservative and scientifically grounded basis for safe handling.

The core hazards are predicted to derive from two key structural features:

  • The Substituted Aniline Core: Anilines are a class of aromatic amines known for significant toxicity.[1][2] The primary acute hazard is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[2] Many aniline derivatives are also classified as suspected carcinogens and mutagens.[3][4]

  • The Cyclohexylethoxy (Alkyl Ether) Group: Ethers, particularly those with primary or secondary alkyl groups, are known to form explosive peroxides upon exposure to air and light over time.[5][6][7] This autoxidation process can lead to the formation of shock-sensitive crystals, posing a severe explosion risk, especially during distillation or concentration.[5][8]

This guide therefore adopts a cautious approach, assuming the compound exhibits both the toxicological hazards of a substituted aniline and the chemical reactivity hazards of a peroxide-forming ether.

Section 2: Predicted Physicochemical Properties and Hazards

While experimental data is unavailable, the following properties can be estimated based on the structure. These predictions inform potential exposure routes and handling requirements.

PropertyPredicted Value / CharacteristicImplication for Safety
Molecular Weight ~233.35 g/mol Low volatility, but aerosolization is possible.
Physical Form Likely an oil or low-melting solid at STP.Poses both dermal contact and potential inhalation risk if heated or aerosolized.
Boiling Point High (likely >250°C).Distillation requires high vacuum and temperature, significantly increasing peroxide explosion risk.[5]
Solubility Poor in water; Soluble in organic solvents.Dermal absorption is a primary concern. Spills will not be easily diluted with water.

Presumptive GHS Classification: Based on analog data for aniline[3][9][10], the following classification should be tentatively assigned:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic)

  • Serious Eye Damage: Category 1

  • Skin Sensitization: Category 1

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)

  • Carcinogenicity: Category 2 (Suspected of causing cancer)[2][3]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1[3]

  • Hazardous to the Aquatic Environment (Acute): Category 1[3]

Section 3: Hazard Identification and Mechanistic Insights

3.1 Aniline-Related Toxicological Hazards

Aniline and its derivatives are readily absorbed through the skin, via inhalation, or ingestion.[2] The primary mechanism of toxicity involves metabolic activation in the liver to reactive metabolites. These metabolites, such as phenylhydroxylamine, are potent oxidizing agents that attack red blood cells, leading to methemoglobinemia and potential hemolytic anemia.[4]

  • Symptoms of Acute Exposure: Cyanosis (bluish discoloration of skin and lips), headache, dizziness, nausea, confusion, and in severe cases, seizures and coma.

  • Chronic Exposure Concerns: Prolonged or repeated exposure can cause damage to the spleen, liver, and kidneys.[3] The classification of aniline as a suspected human carcinogen is based on evidence of spleen and bladder tumors in animal studies.[2]

3.2 Ether-Related Chemical Hazards: Peroxide Formation

The cyclohexylethoxy group places this compound in the category of a peroxide-forming chemical.[7] The process of autoxidation is a free-radical reaction with atmospheric oxygen, catalyzed by light and heat.[6]

Caption: Autoxidation process leading to peroxide formation and explosion risk.

This risk is magnified during purification processes. Distillation or solvent evaporation can concentrate peroxides to dangerous levels.[5][8] The presence of crystals, a viscous liquid, or a precipitate in an aged container of an ether are critical warning signs.[7][11]

Section 4: Standard Operating Procedures (SOP) for Safe Handling

The following protocols are mandatory for all work involving this compound.

4.1 Engineering Controls & Personal Protective Equipment (PPE)

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Personal Protective Equipment:

    • Gloves: Use chemically resistant gloves (e.g., Viton or a laminate glove like SilverShield/4H). Double-gloving is required. Rationale: Anilines are readily absorbed through the skin.

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory. Rationale: Protects against splashes and potential reactions.

    • Lab Coat: A chemically resistant lab coat must be worn and buttoned. Cuffs should be tucked into inner gloves.

4.2 Chemical Storage and Monitoring Workflow

Due to the dual-hazard nature, a strict storage and monitoring protocol is essential.

Storage_Workflow Receive Receive Compound Label Label with: - Date Received - Date Opened - Expiry (12 mo unopened) - Discard (3 mo opened) Receive->Label Store Store in Airtight, Amber Glass Bottle Away from Light/Heat Label->Store Test_Decision Before Each Use OR Monthly Store->Test_Decision Test Test for Peroxides (e.g., Quantofix Strips) Test_Decision->Test Result Peroxide Level? Test->Result Use Proceed with Experiment Result->Use < 20 ppm Dispose Contact EHS for Immediate Disposal Result->Dispose > 20 ppm or Crystals Visible Use->Test_Decision After Use, Return to Storage

Caption: Mandatory workflow for chemical storage, labeling, and peroxide testing.

  • Labeling: Upon receipt, every container must be labeled with the date received. It must be labeled again with the date it is first opened.[6][8][11]

  • Storage: Store in a tightly sealed, air-impermeable, light-resistant (amber) container in a cool, dark, and well-ventilated area away from heat and ignition sources.[6][8] The headspace of the container should be purged with an inert gas (e.g., argon or nitrogen) after each use.[6]

  • Peroxide Testing: Test for peroxides before each use, especially before any heating or distillation, and at regular intervals (e.g., quarterly for opened containers).[5] If peroxide levels exceed 100 ppm, the material should be disposed of immediately.[7] NEVER attempt to open a container with visible crystals or discoloration.[8][11]

4.3 Weighing and Transfer

  • Perform all transfers in a fume hood.

  • Use disposable equipment where possible to minimize contamination.

  • For solids, use a balance in the hood or a powder-containment enclosure.

  • For liquids, use a syringe or cannula for transfers between sealed vessels.

4.4 Waste Disposal

  • All waste (solid and liquid) must be collected in a designated, labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE must be disposed of as hazardous waste.

Section 5: Emergency Procedures

Immediate action is critical in any exposure scenario.

Exposure RouteFirst Aid Protocol
Inhalation 1. Immediately move the victim to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open.[9] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.
Spill 1. Evacuate the immediate area. 2. Alert colleagues and the area supervisor. 3. If the spill is large, contact the institutional Emergency Health and Safety (EHS) team. 4. For small spills, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous waste.

Note to Medical Personnel: The primary systemic effect of exposure is likely to be methemoglobinemia. Treatment with methylene blue may be indicated.

References

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds . University of North Carolina at Chapel Hill. [Link]

  • Toxicological and Environmental Aspects of Anilines . ResearchGate. [Link]

  • Peroxide Formation . Department of Chemistry and Biochemistry, University of Maryland. [Link]

  • Safety Data Sheet: Aniline . Chemos GmbH & Co. KG. [Link]

  • Aniline derivative (CID 139070881) . PubChem, National Institutes of Health. [Link]

  • Peroxide-Forming Chemicals – Safety Guidelines . Texas Christian University, Environmental Health & Safety. [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage . Office of Clinical and Research Safety, VCU. [Link]

  • Aniline replacement in drug-like compounds . Cresset Group. [Link]

  • Safe Handling of Peroxide Forming Chemicals . University of Texas at El Paso, Environmental Health & Safety. [Link]

  • Prioritised substance group: Anilines . HBM4EU. [Link]

  • Aniline Acute Exposure Guideline Levels . National Center for Biotechnology Information. [Link]

  • Aniline - Safety data sheet . Scharlab. [Link]

  • Safety Data Sheet: Aniline . Carl ROTH. [Link]

Sources

Sourcing and Quality Assurance of 2-(2-Cyclohexylethoxy)-4-methylaniline: A Technical Procurement Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the supply chain, synthesis, and quality qualification for 2-(2-Cyclohexylethoxy)-4-methylaniline (CAS 946683-20-1), a specialized intermediate used in medicinal chemistry, particularly for lipophilic scaffold construction in drug discovery programs.

Executive Summary

2-(2-Cyclohexylethoxy)-4-methylaniline (CAS 946683-20-1 ) is a critical aniline building block characterized by a lipophilic cyclohexylethyl ether tail.[1] This structural motif is frequently employed in the design of GPCR modulators and Kinase inhibitors to enhance hydrophobic pocket binding and improve oral bioavailability.

For drug development professionals, sourcing this intermediate requires a rigorous qualification strategy to mitigate risks associated with regioisomeric impurities and residual alkylating agents . This guide outlines the chemical profile, industrial synthesis routes, quality specifications, and a validated supplier auditing framework.

Chemical Identity & Technical Profile

AttributeSpecification
Chemical Name 2-(2-Cyclohexylethoxy)-4-methylaniline
CAS Number 946683-20-1
Molecular Formula C₁₅H₂₃NO
Molecular Weight 233.35 g/mol
SMILES Cc1ccc(N)c(OCCC2CCCCC2)c1
Appearance Off-white to pale yellow solid or viscous oil (depending on purity/polymorph)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
Key Functional Groups Primary Amine (Nucleophile), Ether Linkage (Stable), Cyclohexyl (Lipophilic)

Industrial Synthesis & Process Chemistry

Understanding the manufacturing route is essential for predicting the impurity profile. The most robust industrial route avoids direct alkylation of the aminophenol to prevent N-alkylation byproducts.

Recommended Route: The Nitro-Reduction Pathway

This pathway ensures regio-selectivity by installing the ether linkage before establishing the amine functionality.

  • Etherification: 2-Nitro-p-cresol (CAS 119-33-5) is alkylated with 2-cyclohexylethyl bromide (or tosylate) using a mild base (K₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile).

  • Reduction: The resulting nitro-ether intermediate is reduced to the aniline using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or Zn/NH₄Cl).

Synthesis Workflow Diagram

SynthesisRoute SM1 2-Nitro-p-cresol (CAS 119-33-5) Inter Intermediate: 2-(2-Cyclohexylethoxy)-4-methyl-1-nitrobenzene SM1->Inter K2CO3, DMF 80°C, 12h Imp1 Impurity A: O-Alkylated Dimer SM1->Imp1 Side Rxn SM2 2-Cyclohexylethyl Bromide (CAS 1647-26-3) SM2->Inter Prod Target Product: 2-(2-Cyclohexylethoxy)-4-methylaniline (CAS 946683-20-1) Inter->Prod H2, Pd/C MeOH, RT Imp2 Impurity B: Unreduced Nitro Cmpd Inter->Imp2 Incomplete Red.

Figure 1: Industrial synthesis pathway emphasizing the Nitro-Reduction route to minimize N-alkylation impurities.

Critical Quality Attributes (CQA) & Impurity Profiling

When sourcing this material for GLP/GMP studies, the following specifications must be met to ensure downstream reaction success (e.g., amide coupling or reductive amination).

Specification Table
Test ParameterAcceptance CriteriaMethodReason for Control
Appearance Off-white to yellow solidVisualOxidation indicator (darkening implies amine oxidation).
Assay (HPLC) ≥ 98.0% (Area %)HPLC-UV (210/254 nm)Ensure stoichiometry in next step.
1H-NMR Conforms to Structure1H-NMR (DMSO-d6)Verify cyclohexyl/ethyl integration.
Water Content ≤ 0.5%Karl FischerWater can quench sensitive reagents (e.g., acid chlorides).
Residual Solvents DMF ≤ 880 ppmGC-HSDMF can poison catalysts in subsequent steps.
Impurity A (Nitro) ≤ 0.15%HPLCUnreduced intermediate is non-nucleophilic but reactive.
Impurity B (Phenol) ≤ 0.5%HPLCUnreacted starting material competes in coupling reactions.

Supplier Landscape & Qualification

The supply chain for CAS 946683-20-1 is primarily driven by specialized CROs and fine chemical manufacturers in China, with distribution hubs in the US and Europe.

Primary Suppliers (Verified Presence)[5]
  • Hunan Huateng Pharmaceutical Co., Ltd. (Huateng Pharma): [2]

    • Type: Manufacturer/CMO.

    • Strength: Large-scale synthesis capacity (kg to ton). Specializes in PEG and distinct intermediates.

    • Location: Changsha, China.

  • Tetrahedron Scientific (Thsci):

    • Type: Specialized Research Supplier.

    • Strength: High-purity catalog items for medicinal chemistry.

  • ChemScene / BLD Pharm:

    • Type: Catalog Aggregators/Stockists.

    • Strength: Fast delivery for mg to gram scale (Lead Optimization).

Supplier Qualification Workflow

To transition from "Catalog Buy" to "Process Intermediate," follow this qualification logic:

SupplierQual Start Identify Supplier DocCheck Request Document Package: 1. COA (Batch Specific) 2. ROS (Route of Synthesis) 3. MOA (Method of Analysis) Start->DocCheck Decision1 Is ROS Nitro-Reduction? DocCheck->Decision1 Reject1 High Risk: Reject (N-Alkylation Risk) Decision1->Reject1 No (Direct Alkylation) Sample Order 10g Sample for Retest Decision1->Sample Yes Test In-House QC: 1. HPLC Purity 2. NMR (Residual Solvents) Sample->Test Decision2 Passes Spec? Test->Decision2 Approve Approve Supplier for Scale-Up Decision2->Approve Yes Reject2 Reject: Failed Spec Decision2->Reject2 No

Figure 2: Decision tree for qualifying suppliers of 2-(2-Cyclohexylethoxy)-4-methylaniline.

Handling & Storage Protocols

Anilines are oxidation-sensitive. Proper handling is required to maintain the "Off-white" appearance and purity.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine group can oxidize to form colored azo/nitroso species upon exposure to air and light.

  • Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

  • Stability: Stable for >12 months if stored desicated and dark.

References

  • Huateng Pharma. Product Catalog: 2-(2-Cyclohexylethoxy)-4-methylaniline. Retrieved from

  • Tetrahedron Scientific. Product Detail: CAS 946683-20-1. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 946683-20-1. Retrieved from

  • ChemScene. Product Data Sheet: 2-(2-Cyclohexylethoxy)-4-methylaniline. Retrieved from

Sources

The Strategic Placement of a Simple Ether: An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Ortho-Alkoxy Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Building Block

The aniline scaffold is a cornerstone in medicinal chemistry, yet its journey from a hit compound to a clinical candidate is often fraught with challenges, including metabolic instability and potential toxicity.[1][2][3] The strategic functionalization of the aniline ring is therefore a critical aspect of drug design. Among the myriad of possible substitutions, the placement of an alkoxy group at the ortho position has emerged as a particularly powerful, albeit nuanced, strategy for modulating the biological activity and physicochemical properties of aniline-based compounds.[4][5] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the core principles of the structure-activity relationship (SAR) of ortho-alkoxy anilines, delving into their synthesis, biological evaluation, and the profound impact of this seemingly simple ether linkage on molecular interactions.

The methoxy group, the smallest of the alkoxy substituents, is prevalent in many natural products and approved drugs.[4] It is often employed as a "scout" for exploring protein pockets, capable of improving ligand-protein binding and overall potency.[6] The ortho-alkoxy group, in particular, can exert a significant influence on the conformation of the aniline, affecting its basicity and hydrogen bonding capacity through steric and electronic effects.[5][7] This guide will dissect these effects, providing a framework for the rational design of ortho-alkoxy aniline derivatives with tailored biological activities. We will explore how variations in the alkoxy chain length, branching, and cyclization can be leveraged to optimize target engagement, selectivity, and pharmacokinetic profiles.

This guide will not only present a theoretical analysis of SAR but will also provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of ortho-alkoxy anilines. By bridging the gap between theoretical SAR principles and practical laboratory application, we aim to empower researchers to harness the full potential of the ortho-alkoxy aniline scaffold in their drug discovery endeavors.

Synthetic Methodologies: Accessing the Ortho-Alkoxy Aniline Core

The synthesis of ortho-alkoxy anilines can be approached through several strategic routes, with the choice of method often dictated by the desired complexity of the alkoxy group and the overall synthetic scheme. Direct ortho-alkylation of anilines and palladium-catalyzed cross-coupling reactions are among the most versatile and widely employed methods.

Direct Ortho-Alkylation of Anilines

The direct functionalization of the C-H bond at the ortho position of anilines represents an atom-economical approach to installing the desired alkoxy group. While challenging due to the potential for N-alkylation and lack of regioselectivity, recent advances in catalysis have enabled highly selective ortho-alkylation reactions. For instance, yttrium-catalyzed ortho-selective C-H addition of N,N-dimethyl anilines to alkenes provides a direct route to branched alkyl substituents.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile platform for the synthesis of ortho-alkoxy anilines.[10] This approach typically involves the coupling of an ortho-alkoxy-substituted aryl halide with an amine or an ammonia surrogate.

Core Structure-Activity Relationship (SAR) of Ortho-Alkoxy Anilines

The ortho-alkoxy group can profoundly influence the biological activity of an aniline-based molecule through a combination of steric and electronic effects. Understanding these effects is paramount for rational drug design.

Influence on Physicochemical Properties

The introduction of an ortho-alkoxy group can modulate key physicochemical properties such as lipophilicity, polarity, and basicity. The methoxy group, for instance, is considered a non-lipophilic substituent that can improve ligand-protein binding without significantly increasing the overall lipophilicity of the molecule.[6] The "ortho effect" can also impact the basicity of the aniline nitrogen. The presence of a bulky ortho-substituent can cause steric hindrance, forcing the amino group out of the plane of the aromatic ring and inhibiting resonance, which in turn can affect its pKa.[7]

Impact on Biological Activity: A Focus on Kinase Inhibition

Ortho-alkoxy anilines are prevalent scaffolds in a wide range of biologically active molecules, including potent kinase inhibitors. The ortho-alkoxy group can play several critical roles in kinase binding:

  • Direct Hydrogen Bonding: The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, forming crucial interactions with residues in the kinase active site. For example, in a series of indolylpropylphenylpiperazine derivatives targeting the 5-HT1A receptor, the ortho-methoxy group was found to act as a hydrogen-bond acceptor with Ser5.42.[11]

  • Solvent-Exposed Vector: The ortho-alkoxy group can be oriented towards a solvent-accessible pocket in the kinase binding site. This provides a valuable vector for further modification to improve properties such as solubility. In the development of JAK2 inhibitors, the methoxy group served as a solvent-accessible site to modify the solubility of a macrocyclic inhibitor.[12]

  • Conformational Restriction: The steric bulk of the ortho-alkoxy group can restrict the rotation of the aniline ring, locking the molecule into a specific, biologically active conformation. This can lead to improved potency and selectivity.

The following table summarizes the impact of ortho-alkoxy substitution on the activity of various kinase inhibitors, highlighting the importance of this functional group in achieving high potency.

Compound Class Target Kinase Ortho-Alkoxy Substituent IC50 (nM) Reference
2-Substituted Aniline PyrimidineMer KinaseVaries37.5[13]
Purine DerivativesBcr-AblVaries130[14]
Quinoxaline DerivativesASK1Isopropyl49.63[15]
4-Anilino-7-pyridyl-3-quinolinecarbonitrilesSrc KinaseMethoxyPotent[16]

Note: The IC50 values are for the lead compounds in the respective studies and are intended to be illustrative of the potencies achievable with this scaffold.

The following diagram illustrates a conceptual workflow for a typical SAR study on ortho-alkoxy anilines.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start Design Analogs (Vary R group) Synth Synthesize Ortho-Alkoxy Aniline Derivatives Start->Synth Purify Purify and Characterize Synth->Purify Assay In Vitro Assay (e.g., Kinase Inhibition) Purify->Assay IC50 Determine IC50 Values Assay->IC50 Analyze Analyze Data (Compare IC50s) IC50->Analyze SAR Establish Structure-Activity Relationship Analyze->SAR Optimize Optimize Lead Compound SAR->Optimize Optimize->Start Iterative Design Kinase_Assay cluster_detection Detection Kinase Kinase Product Phosphorylated Substrate Kinase->Product + Substrate + ATP Substrate Substrate ATP ATP ADP ADP Detection_Reagent Detection Reagent ADP->Detection_Reagent Inhibitor Ortho-Alkoxy Aniline (Inhibitor) Inhibitor->Kinase Binds to Kinase Signal Measurable Signal (e.g., Luminescence) Detection_Reagent->Signal

Sources

Methodological & Application

Synthesis of 2-(2-Cyclohexylethoxy)-4-methylaniline from 2-amino-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the robust synthesis of 2-(2-cyclohexylethoxy)-4-methylaniline starting from 2-amino-5-methylphenol (6-amino-m-cresol).

The core synthetic challenge is chemoselectivity . The starting material contains two nucleophilic sites: the phenoxide oxygen and the aniline nitrogen. Direct alkylation with 2-cyclohexylethyl bromide typically yields a difficult-to-separate mixture of N-alkyl, O-alkyl, and N,O-dialkyl species [1].

To ensure high purity (>98%) suitable for pharmaceutical applications, this protocol utilizes a Protection-Alkylation-Deprotection (PAD) strategy. We recommend tert-butyloxycarbonyl (Boc) protection of the amine, followed by Williamson ether synthesis, and subsequent acidic deprotection. This route guarantees exclusive O-alkylation and simplifies purification.

Strategic Pathway & Mechanism

Retrosynthetic Analysis

The target molecule is an ether-substituted aniline. The shift in IUPAC numbering between the starting material (phenol priority) and product (aniline priority) must be noted to track substituents correctly:

  • Starting Material: 2-amino-5-methylphenol (OH at C1,

    
     at C2, 
    
    
    
    at C5).
  • Product: 2-(2-cyclohexylethoxy)-4-methylaniline (

    
     at C1, OR at C2, 
    
    
    
    at C4).
Reaction Workflow

The synthesis proceeds through three distinct stages:

  • Chemoselective N-Protection: Kinetic control is used to protect the more nucleophilic amine using

    
    .
    
  • ** O-Alkylation:** The phenol is alkylated using 2-cyclohexylethyl bromide in the presence of a weak base (

    
    ) to avoid elimination side-products.
    
  • Deprotection: Removal of the Boc group under acidic conditions to release the free amine.

SynthesisPathway SM 2-Amino-5-methylphenol (SM) Step1 Step 1: N-Protection (Boc2O, THF) SM->Step1 Int1 N-Boc Intermediate Step1->Int1 >95% Yield Step2 Step 2: O-Alkylation (R-Br, K2CO3, DMF) Int1->Step2 Int2 O-Alkylated Intermediate Step2->Int2 Williamson Ether Step3 Step 3: Deprotection (TFA/DCM) Int2->Step3 Prod 2-(2-Cyclohexylethoxy)- 4-methylaniline Step3->Prod Quantitative

Figure 1: Synthetic workflow for the chemoselective preparation of the target ether.

Detailed Experimental Protocols

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]RoleCAS No.
2-Amino-5-methylphenol 123.151.0Substrate2835-98-5
Di-tert-butyl dicarbonate 218.251.1Protecting Group24424-99-5
2-Cyclohexylethyl bromide 191.111.2Alkylating Agent1647-26-3
Potassium Carbonate 138.212.0Base584-08-7
Trifluoroacetic Acid (TFA) 114.0210.0Deprotection76-05-1
Protocol 1: N-Boc Protection

Objective: Selectively mask the amine to prevent N-alkylation.

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 2-amino-5-methylphenol (1.0 equiv) and Tetrahydrofuran (THF) [10 vol].

  • Base Addition: Add Triethylamine (TEA) (1.2 equiv) and cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add a solution of

    
      (1.1 equiv) in THF over 30 minutes.
    
    • Note: The amine is significantly more nucleophilic than the phenol; no O-Boc product is observed under these conditions.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate THF in vacuo. Dissolve residue in EtOAc, wash with 0.5M HCl (to remove unreacted amine/TEA) and Brine. Dry over

    
    .[1][3]
    
  • Yield: Expect >90% of N-(2-hydroxy-4-methylphenyl)carbamate.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Attach the cyclohexylethyl chain to the phenolic oxygen.

  • Solvation: Dissolve the N-Boc intermediate (from 3.2) in anhydrous DMF (Dimethylformamide) [8 vol].

  • Deprotonation: Add

    
      (2.0 equiv). Stir at RT for 30 minutes. The solution may turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Add 2-cyclohexylethyl bromide (1.2 equiv).

  • Heating: Heat the reaction mixture to 60–70 °C for 12–16 hours.

    • Critical Control Point: Do not exceed 80 °C to prevent thermal degradation of the Boc group or elimination of the alkyl bromide to vinylcyclohexane.

  • Workup: Cool to RT. Pour into ice water (20 vol). The product often precipitates.

    • If solid: Filter and wash with water.[4]

    • If oil:[4] Extract with EtOAc (3x). Wash organic layer extensively with water (to remove DMF) and brine.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (0-20% EtOAc in Hexane).

Protocol 3: Deprotection & Isolation

Objective: Remove the Boc group to yield the final aniline.

  • Dissolution: Dissolve the alkylated intermediate in DCM (Dichloromethane) [5 vol].

  • Acidolysis: Add TFA (10 equiv) dropwise at 0 °C.

  • Reaction: Stir at RT for 2 hours. Monitor for disappearance of the Boc-protected spot by TLC.

  • Neutralization (Critical):

    • Concentrate the reaction mixture to remove excess TFA.

    • Redissolve the oily residue in DCM.

    • Slowly add saturated

      
       solution until pH > 8.
      
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate.
    
  • Final Product: 2-(2-Cyclohexylethoxy)-4-methylaniline .

    • Appearance: Pale yellow oil or low-melting solid.

Analytical Validation (Self-Validating System)

To confirm the structure and exclude regioisomers (N-alkylated), verify the following NMR signatures:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.8–4.0 ppm (t, 2H):  Triplet corresponding to 
      
      
      
      . This confirms O-alkylation. (If N-alkylation occurred, this signal would be upfield around 3.0–3.2 ppm).
    • 
       3.5–4.5 ppm (br s, 2H):  Broad singlet for the free aniline 
      
      
      
      (exchangeable with
      
      
      ).
    • 
       2.2 ppm (s, 3H):  Aryl methyl group.
      
    • 
       6.5–6.8 ppm (m, 3H):  Aromatic protons.[5]
      
  • Mass Spectrometry (ESI+):

    • Target Mass: Calculate

      
      .[5] Formula 
      
      
      
      . MW = 233.35.
    • Look for peak at m/z 234.35 .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Elimination of alkyl bromideReduce temperature to 50 °C; switch solvent to Acetone (reflux) or Acetonitrile.
Incomplete Reaction (Step 2) Steric hindrance of cyclohexyl groupAdd catalytic KI (0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein condition).
N-Alkylation Observed Boc group instabilityEnsure base in Step 2 is not too strong (avoid NaH). Stick to Carbonates (

or

).

References

  • Nemez, D. B., et al. (2023).[4] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2023).[4][6][7][8] PubChem Compound Summary for CID 76082, 2-Amino-5-methylphenol. [Link]

Sources

Application Notes and Protocols: Selective O-alkylation of 2-amino-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Alkoxy Anilines

O-alkylated aminophenols, also known as alkoxy anilines, are pivotal intermediates in the synthesis of a wide array of high-value molecules, including pharmaceuticals and agrochemicals. The selective alkylation of the hydroxyl group in aminophenols is a critical transformation, yet it presents a significant synthetic hurdle. Direct alkylation often leads to a mixture of O- and N-alkylated products, as well as di-alkylated species, necessitating complex and often low-yielding purification steps.[1][2]

This document provides a comprehensive guide to the selective O-alkylation of 2-amino-5-methylphenol with cyclohexylethyl bromide. The protocol is designed to favor the formation of the desired O-alkylated product, 2-(2-cyclohexylethoxy)-5-methylaniline, through a carefully controlled Williamson ether synthesis.[3][4] This method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace the bromide from the alkyl halide.

Reaction Overview and Mechanism

The selective O-alkylation of 2-amino-5-methylphenol is achieved by leveraging the greater acidity of the phenolic proton compared to the protons of the amino group. In the presence of a suitable base, the hydroxyl group is preferentially deprotonated, forming a phenoxide ion. This phenoxide then participates in a bimolecular nucleophilic substitution (SN2) reaction with cyclohexylethyl bromide to form the desired ether linkage.[4]

Several factors can influence the selectivity and yield of this reaction. The choice of base is critical; a base that is strong enough to deprotonate the phenol but not the amine is ideal.[5] Additionally, the reaction conditions, including solvent and temperature, play a crucial role in minimizing side reactions such as N-alkylation and elimination of the alkyl halide.[4] In some cases, protecting the amine functionality prior to alkylation can ensure exclusive O-alkylation.[1][6]

Reaction Scheme:

Experimental Protocol

This protocol details the selective O-alkylation of 2-amino-5-methylphenol with cyclohexylethyl bromide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[7][8]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)SupplierNotes
2-amino-5-methylphenolC₇H₉NO123.151.23 g10Sigma-Aldrich-
Cyclohexylethyl bromideC₈H₁₅Br191.112.10 g11Alfa AesarUse a slight excess (1.1 eq)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20Fisher ScientificAnhydrous, finely powdered
AcetoneC₃H₆O58.0850 mL-VWRAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-EMD MilliporeFor extraction
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.0150 mL-LabChemFor washing
Brine (Saturated NaCl solution)NaCl58.4450 mL-Ricca ChemicalFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~5 g-J.T. BakerFor drying
Round-bottom flask (100 mL)--1---
Reflux condenser--1---
Magnetic stirrer and stir bar--1---
Heating mantle--1---
Separatory funnel (250 mL)--1---
Rotary evaporator--1---
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylphenol (1.23 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Reagent Addition: Add 50 mL of anhydrous acetone to the flask. Begin stirring the suspension. To this mixture, add cyclohexylethyl bromide (2.10 g, 11 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 50 mL of dichloromethane (DCM). Transfer the solution to a 250 mL separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(2-cyclohexylethoxy)-5-methylaniline.

Visualization of the Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add 2-amino-5-methylphenol and K2CO3 to flask B 2. Add anhydrous acetone A->B C 3. Add cyclohexylethyl bromide B->C D 4. Reflux for 20-24 hours C->D E 5. Cool and filter solids D->E F 6. Remove acetone E->F G 7. Dissolve in DCM F->G H 8. Wash with NaHCO3 and brine G->H I 9. Dry with Na2SO4 H->I J 10. Concentrate I->J K 11. Purify by column chromatography J->K

Caption: Experimental workflow for the O-alkylation of 2-amino-5-methylphenol.

Discussion and Key Considerations

Choice of Base and Solvent: The use of a moderately weak base like potassium carbonate is crucial for selective O-alkylation.[5] Stronger bases, such as sodium hydride, could lead to the deprotonation of the amino group, resulting in N-alkylation. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction.[4]

Potential Side Reactions:

  • N-alkylation: The amino group can also act as a nucleophile and react with the alkyl halide. This is minimized by using a base that selectively deprotonates the more acidic phenol.[2]

  • C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can sometimes occur on the aromatic ring.[9] This is generally less favored under the described conditions.

  • Elimination: The alkyl halide can undergo an E2 elimination reaction in the presence of a base, especially if sterically hindered.[3] Using a primary alkyl halide like cyclohexylethyl bromide minimizes this side reaction.

Protecting Group Strategy: For substrates where selectivity is difficult to achieve, protection of the amino group is a viable strategy. The amino group can be converted to an imine by reacting it with an aldehyde, such as benzaldehyde.[1][6] After the O-alkylation is complete, the imine can be hydrolyzed to regenerate the free amine.[1]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low YieldIncomplete reactionExtend the reaction time and monitor by TLC. Ensure reagents are anhydrous.
Side reactions (N-alkylation, elimination)Use a milder base or consider a protecting group strategy for the amine.
Mixture of ProductsNon-selective alkylationOptimize the base and solvent system. Purification by column chromatography is essential.
No ReactionInactive alkyl halideCheck the purity and integrity of the cyclohexylethyl bromide.
Insufficient heatingEnsure the reaction mixture is at a consistent reflux.

Safety Precautions

  • 2-amino-5-methylphenol: Causes skin and serious eye irritation.[8] Avoid contact with skin and eyes. Do not breathe dust.[8]

  • Cyclohexylethyl bromide: Handle in a fume hood. Wear appropriate protective gloves, clothing, and eye protection.[10]

  • Potassium Carbonate: Causes serious eye irritation. Wash hands thoroughly after handling.[11]

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.[8]

  • Dichloromethane: May cause cancer. Causes skin and eye irritation.[7]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][10][11]

References

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299. Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Selective alkylation of the amino group of aminophenols | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9). Retrieved from [Link]

  • Ch16 : ROH + R' X -> ROR' (Williamson) - Department of Chemistry - University of Calgary. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • (PDF) Selective alkylation of aminophenols - ResearchGate. (2026, February 9). Retrieved from [Link]

  • SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Retrieved from [Link]

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Technical Application Note: Selective Reduction Strategies for 2-(2-cyclohexylethoxy)-4-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 2-(2-cyclohexylethoxy)-4-methylnitrobenzene to its corresponding aniline, 2-(2-cyclohexylethoxy)-4-methylaniline , is a critical transformation in the synthesis of phosphodiesterase inhibitors and related substituted aniline pharmacophores. While the nitro-to-amine reduction is a textbook transformation, this specific substrate presents unique challenges due to the steric bulk of the ortho-cyclohexylethoxy group and the lipophilicity imparted by the cyclohexyl moiety.

This guide details three validated protocols designed to address specific laboratory constraints:

  • Catalytic Hydrogenation (Pd/C): The "Gold Standard" for purity and scalability.

  • Iron-Mediated Reduction (Fe/NH

    
    Cl):  A robust, chemoselective method avoiding high-pressure hydrogen.
    
  • Catalytic Transfer Hydrogenation (Hydrazine/Raney Ni): A rapid, ambient-pressure alternative for high-throughput screening.

Chemical Context & Retrosynthetic Analysis

The target molecule features an electron-rich aromatic system. The ortho-alkoxy substituent exerts an electron-donating effect (+M), activating the nitro group reduction but potentially hindering catalyst adsorption due to the bulky cyclohexyl tail.

Key Structural Considerations:

  • Steric Hindrance: The 2-(2-cyclohexylethoxy) chain may impede contact with heterogeneous catalyst surfaces (Pd/C or Fe), potentially stalling the reaction at the hydroxylamine (

    
    ) intermediate.
    
  • Ether Stability: The ethyl-cyclohexyl ether linkage is generally stable, but harsh acidic conditions (e.g., classical Béchamp reduction with conc. HCl) should be avoided to prevent potential ether cleavage or side reactions.

  • Solubility: The cyclohexyl group significantly increases lipophilicity, requiring non-polar co-solvents (THF, Toluene) for homogeneous reaction phases.

Decision Matrix: Method Selection

Figure 1: Strategic decision tree for selecting the optimal reduction protocol based on equipment and scale.

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best For: Scale-up (>10g), high purity requirements, and automated reactor systems.

Mechanism: Heterogeneous catalysis involving adsorption of the nitro group, sequential transfer of hydride equivalents, and desorption of the amine. The bulky ortho-group requires high surface area catalysts.

Materials:

  • Substrate: 2-(2-cyclohexylethoxy)-4-methylnitrobenzene (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet, Degussa type E101 or equivalent) - Load: 5 wt% relative to substrate.

  • Solvent: Methanol/THF (1:1 v/v). Note: THF is added to ensure solubility of the lipophilic substrate.

  • Hydrogen Source: H

    
     gas (Balloon or Parr Shaker).
    

Protocol:

  • Dissolution: In a pressure-rated vessel, dissolve 10.0 g of substrate in 100 mL of MeOH/THF (1:1).

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 0.5 g of 10% Pd/C (wet). Caution: Dry Pd/C is pyrophoric.

  • Purge: Seal the vessel. Purge with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ).
  • Reaction: Pressurize to 30 psi (2 bar) H

    
    . Agitate vigorously at room temperature (20-25°C).
    
    • Critical Control: Monitor exotherm during the first 30 minutes. If temp >40°C, reduce agitation.

  • Monitoring: Reaction is typically complete in 2–4 hours. Check by TLC (Hexane/EtOAc 4:1) or HPLC.[1] Look for the disappearance of the nitro peak and the transient hydroxylamine intermediate.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a viscous oil or low-melting solid.

Method B: Iron-Mediated Reduction (Fe/NH Cl)

Best For: Labs lacking high-pressure equipment, tolerance of halides (if present), and "Green Chemistry" compliance.

Mechanism: Electron transfer from zero-valent iron (Fe


) to the nitro group in a protic medium. Using NH

Cl instead of HCl prevents ether cleavage and simplifies waste disposal.

Materials:

  • Substrate (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (NH

    
    Cl) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 5.0 g of substrate in 40 mL Ethanol.

  • Activation: Add a solution of NH

    
    Cl (2.5 g in 10 mL water) to the flask.
    
  • Iron Addition: Add 4.0 g of Iron powder in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Note: Vigorous stirring is essential to scour the iron surface and prevent oxide passivation.

  • Timeline: Reflux for 1–2 hours. The reaction mixture will turn from yellow/orange to a dark sludge (iron oxides).

  • Work-up: Cool to room temperature. Filter through a Celite pad while still warm (to prevent product precipitation on the iron sludge). Wash the cake with EtOAc.

  • Extraction: Dilute filtrate with water and extract with EtOAc (

    
    ). Dry organic layer over Na
    
    
    
    SO
    
    
    and concentrate.
Method C: Transfer Hydrogenation (Hydrazine/Raney Ni)

Best For: Rapid small-scale synthesis, combinatorial chemistry.

Materials:

  • Substrate (1.0 equiv)

  • Hydrazine Hydrate (80% aqueous) (5.0 equiv)

  • Raney Nickel (aqueous slurry) (10-20 wt%)

  • Solvent: Methanol

Protocol:

  • Setup: Dissolve 1.0 g of substrate in 10 mL Methanol.

  • Catalyst: Add approx. 0.1 g Raney Nickel slurry. Caution: Raney Ni is pyrophoric when dry.

  • Addition: Dropwise add Hydrazine Hydrate over 10 minutes.

    • Safety: Significant gas evolution (N

      
      ) and exotherm will occur. Ensure distinct venting.
      
  • Reaction: Heat to 50°C for 30–60 minutes.

  • Work-up: Filter carefully (keep catalyst wet) and concentrate filtrate.

Analytical Controls & Specifications

To ensure the integrity of the reduction, the following analytical parameters should be verified.

ParameterSpecificationMethodNotes
Appearance Pale yellow to brown oil/solidVisualDarkens upon air oxidation. Store under Argon.
HPLC Purity > 98.0%C18, ACN/WaterMonitor for unreacted Nitro (RT shift) and Azoxy dimer.
1H NMR 3.5-4.0 ppm (Broad s, 2H)CDCl

Confirm appearance of -NH

signal.
Mass Spec [M+H]+ = 234.xxESI+Confirm molecular weight shift (-30 Da from Nitro).

Common Impurities:

  • Hydroxylamine Intermediate: Often results from under-reduction. Remedy: Extend reaction time or increase catalyst loading.

  • Azoxy Dimer: Results from condensation of Nitroso and Hydroxylamine intermediates under basic conditions. Remedy: Maintain neutral pH (Method B is best for preventing this).

Process Safety

  • Hydrogenation Risks: Method A involves flammable H

    
     gas and pyrophoric catalysts. Ground all equipment to prevent static discharge.
    
  • Exotherms: Nitro reduction is highly exothermic (

    
    ). On scales >10g, active cooling must be available.
    
  • Hydrazine (Method C): Hydrazine is a known carcinogen and highly toxic. Use only in a fume hood with double-gloving.

References

  • Catalytic Hydrogenation Standards

    • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001. Link

  • Green Iron Reduction (Micellar/Water)

    • Lee, N. R., et al. "Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions."[2] Organic Letters, 2017, 19(24), 6518–6521. Link[2]

  • Transfer Hydrogenation

    • Gowda, D. C., et al. "Catalytic transfer hydrogenation of nitro compounds using ammonium formate and catalytic grade Raney nickel." Synthetic Communications, 2000, 30(20), 3759-3764. Link

  • General Nitro Reduction Reviews

    • Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, 2018, 22(4), 430–445. Link

Sources

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 2-(2-Cyclohexylethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-(2-Cyclohexylethoxy)-4-methylaniline in Kinase Inhibitor Scaffolding

In the landscape of targeted cancer therapeutics, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. Kinases, a vast family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in oncogenesis, making them prime targets for therapeutic intervention.[1][2][3] The design of potent and selective kinase inhibitors hinges on the strategic selection of molecular building blocks that can effectively interact with the ATP-binding pocket of the target kinase.

This document provides detailed application notes and protocols for the utilization of 2-(2-Cyclohexylethoxy)-4-methylaniline , a versatile and strategically designed chemical intermediate, in the synthesis of novel kinase inhibitors. The unique structural features of this aniline derivative— a bulky, lipophilic cyclohexylethoxy group and a methyl-substituted phenyl ring—offer distinct advantages in achieving high potency and desirable pharmacokinetic properties.

The cyclohexyl moiety is a well-established bioisostere for various groups in medicinal chemistry, often employed to enhance binding affinity by occupying deep hydrophobic pockets within the kinase domain.[4] Its three-dimensional structure can provide more extensive contact points with the target protein compared to a flat aromatic ring.[4] The ethoxy linker provides flexibility and can influence the vector of the cyclohexyl group within the binding site, while the ether linkage itself can be a critical determinant in the biological activity of some kinase inhibitors.[5][6] The 4-methylaniline core serves as a key anchor for building various heterocyclic scaffolds common to many FDA-approved kinase inhibitors, such as pyrimidines, quinazolines, and purines.[7][8][9]

This guide will focus on the synthesis of a novel, representative kinase inhibitor based on a 2,4-disubstituted pyrimidine scaffold, a privileged structure in kinase inhibitor design.[3][10][11] We will delineate a robust synthetic pathway, provide detailed experimental protocols, and discuss the rationale behind the molecular design, offering researchers a practical and scientifically grounded framework for their drug discovery endeavors.

Target Kinase and Signaling Pathway

The protocols outlined herein are designed to synthesize a potent inhibitor of Receptor Tyrosine Kinases (RTKs), such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). These RTKs play crucial roles in cell proliferation, survival, and angiogenesis, and their aberrant activation is a hallmark of many cancers.[7][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RTK->RTK Autophosphorylation RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Ligand Growth Factor (e.g., EGF/VEGF) Ligand->RTK Binding & Dimerization Inhibitor Synthesized Inhibitor [2-(2-Cyclohexylethoxy)-4-methylaniline based] Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Processes Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Processes

Proposed Synthetic Workflow

The synthesis of our target kinase inhibitor, N-(2-(2-cyclohexylethoxy)-4-methylphenyl)-4-(pyridin-4-yl)pyrimidin-2-amine , from 2-(2-Cyclohexylethoxy)-4-methylaniline is a multi-step process that leverages well-established and reliable chemical transformations. The general workflow is depicted below.

G Start 2-(2-Cyclohexylethoxy)-4-methylaniline Step1 Guanidinylation Start->Step1 Intermediate1 Guanidine Intermediate Step1->Intermediate1 Step2 Cyclocondensation Intermediate1->Step2 Intermediate2 2-Aminopyrimidine Intermediate Step2->Intermediate2 Step3 Halogenation Intermediate2->Step3 Intermediate3 2-Amino-4-chloropyrimidine Intermediate Step3->Intermediate3 Step4 Suzuki Coupling Intermediate3->Step4 FinalProduct Target Kinase Inhibitor Step4->FinalProduct

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of the target kinase inhibitor.

Protocol 1: Synthesis of 1-(2-(2-Cyclohexylethoxy)-4-methylphenyl)guanidine (Intermediate 1)

This initial step involves the conversion of the starting aniline to its corresponding guanidine derivative, a key precursor for the pyrimidine ring formation.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-(2-Cyclohexylethoxy)-4-methylanilineN/A247.385.0 g20.2
Cyanamide (50% w/v in water)420-04-242.043.4 g40.4
Nitric Acid (68%)7697-37-263.012.0 mL-
Ethanol64-17-546.0750 mL-
Sodium Hydroxide (10 M)1310-73-240.00As needed-
Diethyl Ether60-29-774.12As needed-

Procedure:

  • To a 100 mL round-bottom flask, add 2-(2-Cyclohexylethoxy)-4-methylaniline (5.0 g, 20.2 mmol) and ethanol (50 mL).

  • Stir the mixture at room temperature until the aniline is completely dissolved.

  • In a separate beaker, carefully add nitric acid (2.0 mL) to the cyanamide solution (3.4 g, 40.4 mmol). Cool the beaker in an ice bath during the addition.

  • Add the acidic cyanamide solution dropwise to the aniline solution over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and neutralize with 10 M sodium hydroxide solution until a pH of 10-11 is reached.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield 1-(2-(2-Cyclohexylethoxy)-4-methylphenyl)guanidine as a white powder.

Protocol 2: Synthesis of N-(2-(2-Cyclohexylethoxy)-4-methylphenyl)pyrimidin-2-amine (Intermediate 2)

This step involves the cyclocondensation of the guanidine intermediate with a suitable three-carbon synthon to form the pyrimidine ring.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
1-(2-(2-Cyclohexylethoxy)-4-methylphenyl)guanidineN/A289.424.0 g13.8
1,1,3,3-Tetramethoxypropane102-52-3164.202.5 g15.2
Hydrochloric Acid (concentrated)7647-01-036.461.0 mL-
Isopropanol67-63-060.1040 mL-
Saturated Sodium Bicarbonate SolutionN/A-As needed-
Ethyl Acetate141-78-688.11As needed-

Procedure:

  • Suspend 1-(2-(2-Cyclohexylethoxy)-4-methylphenyl)guanidine (4.0 g, 13.8 mmol) in isopropanol (40 mL) in a 100 mL round-bottom flask.

  • Add 1,1,3,3-tetramethoxypropane (2.5 g, 15.2 mmol) and concentrated hydrochloric acid (1.0 mL).

  • Heat the reaction mixture to reflux (approximately 85°C) for 6 hours.

  • Cool the reaction to room temperature and pour it into 100 mL of cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(2-(2-cyclohexylethoxy)-4-methylphenyl)pyrimidin-2-amine.

Protocol 3: Synthesis of 4-chloro-N-(2-(2-cyclohexylethoxy)-4-methylphenyl)pyrimidin-2-amine (Intermediate 3)

This protocol describes the selective chlorination at the 4-position of the pyrimidine ring, which is a common strategy to introduce a reactive handle for subsequent cross-coupling reactions.[13][14][15]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
N-(2-(2-Cyclohexylethoxy)-4-methylphenyl)pyrimidin-2-amineN/A325.443.0 g9.2
Phosphorus Oxychloride (POCl₃)10025-87-3153.3310 mL-
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.4 mL13.8
Dichloromethane (DCM)75-09-284.9330 mL-
Ice-waterN/A-As needed-

Procedure:

  • Dissolve N-(2-(2-cyclohexylethoxy)-4-methylphenyl)pyrimidin-2-amine (3.0 g, 9.2 mmol) in phosphorus oxychloride (10 mL) in a 50 mL round-bottom flask at 0°C.

  • Slowly add N,N-diisopropylethylamine (2.4 mL, 13.8 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and then heat to 80°C for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto ice-water with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography (hexane/ethyl acetate) to yield 4-chloro-N-(2-(2-cyclohexylethoxy)-4-methylphenyl)pyrimidin-2-amine.

Protocol 4: Synthesis of N-(2-(2-cyclohexylethoxy)-4-methylphenyl)-4-(pyridin-4-yl)pyrimidin-2-amine (Final Product)

The final step involves a Suzuki cross-coupling reaction to introduce the pyridine moiety, a common feature in many kinase inhibitors that can form crucial hydrogen bonds in the kinase hinge region.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
4-chloro-N-(2-(2-cyclohexylethoxy)-4-methylphenyl)pyrimidin-2-amineN/A359.882.0 g5.56
4-Pyridinylboronic acid168267-37-2122.930.82 g6.67
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.32 g0.28
Potassium Carbonate584-08-7138.212.3 g16.7
1,4-Dioxane123-91-188.1120 mL-
Water7732-18-518.025 mL-

Procedure:

  • To a 50 mL Schlenk flask, add 4-chloro-N-(2-(2-cyclohexylethoxy)-4-methylphenyl)pyrimidin-2-amine (2.0 g, 5.56 mmol), 4-pyridinylboronic acid (0.82 g, 6.67 mmol), and potassium carbonate (2.3 g, 16.7 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (20 mL) and water (5 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.32 g, 0.28 mmol) to the mixture.

  • Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite and wash the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography (dichloromethane/methanol gradient) to obtain the final product, N-(2-(2-cyclohexylethoxy)-4-methylphenyl)-4-(pyridin-4-yl)pyrimidin-2-amine.

Data Summary

Table 1: Physicochemical Properties of Key Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-(2-Cyclohexylethoxy)-4-methylanilineC₁₅H₂₃NO247.38Colorless oil
1-(2-(2-Cyclohexylethoxy)-4-methylphenyl)guanidineC₁₆H₂₅N₃O289.42White solid
N-(2-(2-cyclohexylethoxy)-4-methylphenyl)pyrimidin-2-amineC₂₀H₂₇N₃O325.44Pale yellow solid
4-chloro-N-(2-(2-cyclohexylethoxy)-4-methylphenyl)pyrimidin-2-amineC₂₀H₂₆ClN₃O359.88Off-white solid
N-(2-(2-cyclohexylethoxy)-4-methylphenyl)-4-(pyridin-4-yl)pyrimidin-2-amineC₂₅H₂₉N₅O415.53White to pale-yellow solid

Table 2: Expected Yields and Purity

Synthetic StepProductExpected Yield (%)Purity (by HPLC) (%)
11-(2-(2-Cyclohexylethoxy)-4-methylphenyl)guanidine80-90>95
2N-(2-(2-cyclohexylethoxy)-4-methylphenyl)pyrimidin-2-amine60-75>98
34-chloro-N-(2-(2-cyclohexylethoxy)-4-methylphenyl)pyrimidin-2-amine70-85>97
4N-(2-(2-cyclohexylethoxy)-4-methylphenyl)-4-(pyridin-4-yl)pyrimidin-2-amine50-65>99

Conclusion and Future Perspectives

The protocols detailed in this application note provide a comprehensive and reproducible methodology for the synthesis of a novel pyrimidine-based kinase inhibitor from the versatile starting material, 2-(2-Cyclohexylethoxy)-4-methylaniline. The strategic incorporation of the cyclohexylethoxy moiety is anticipated to confer enhanced binding affinity and favorable physicochemical properties to the final compound. The modular nature of the presented synthesis allows for further derivatization at the 4-position of the pyrimidine ring, enabling the exploration of structure-activity relationships and the optimization of kinase selectivity and potency. This guide serves as a valuable resource for researchers in the field of drug discovery, facilitating the development of the next generation of targeted cancer therapies.

References

  • Castelli, R., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Journal of Medicinal Chemistry, 56(17), 7290-7303. [Link]

  • Castelli, R., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

  • Griffin, R. J., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(24), 10959-10975. [Link]

  • He, C., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 55, 229-239. [Link]

  • Schenone, S., et al. (2016). Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ChemMedChem, 11(16), 1705-1708. [Link]

  • New Drug Approvals. (2015). Gefitinib. New Drug Approvals. [Link]

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  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC. [Link]

  • Liu, X., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 29(4), 842. [Link]

  • Request PDF. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: Synthesis, modeling, antitumor and antiangiogenic properties. ResearchGate. [Link]

  • Brancaccio, D., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16421. [Link]

  • Almalki, A. J., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 27(21), 7208. [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 14. Structure-Activity Relationships for Methyl- amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. RSC Publishing. [Link]

  • Zhang, Y., et al. (2016). Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity Against NSCLC Cell Lines. Chemical Biology & Drug Design, 87(4), 546-556. [Link]

  • Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
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  • C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. PMC. [Link]

  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. ResearchGate. [Link]

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  • Blanchard, S., et al. (2012). 2-anilino-4-aryl-8H-purine derivatives as inhibitors of PDK1. Bioorganic & Medicinal Chemistry Letters, 22(8), 2880-2884. [Link]

  • Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. MDPI. [Link]

  • 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

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  • Google Patents. (n.d.). EP2468745B1 - Process for the preparation of lapatinib and the salts thereof.
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  • Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. PubMed. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]

  • 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. PubMed. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

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Application Note: Preparation of 2-Alkoxyanilines via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Chemoselective O-alkylation, mechanistic causality, and self-validating experimental workflows.

Introduction & Mechanistic Rationale

The synthesis of 2-alkoxyanilines is a critical transformation in medicinal chemistry, as these motifs are ubiquitous in kinase inhibitors, GPCR ligands, and advanced agrochemicals. While standard Williamson ether synthesis is often employed, it fails for sterically hindered or stereochemically complex secondary alcohols. The Mitsunobu reaction offers a powerful alternative, allowing for the dehydrative coupling of an alcohol with a pronucleophile under mild conditions, proceeding with complete inversion of stereochemistry via an S


2 mechanism[1].

However, applying the Mitsunobu reaction directly to 2-aminophenol presents a significant chemoselectivity challenge. The amino group can act as a competing nucleophile, leading to undesired N-alkylation or N,O-dialkylation[2]. The selectivity between N- and O-alkylation is highly sensitive to the steric bulk of the alcohol, the pKa of the pronucleophile, and the solvent environment.

To bypass this chemoselectivity issue and enforce strict O-alkylation, synthetic chemists employ two primary strategies:

  • Strategy A (The Nitro Route): Utilizing 2-nitrophenol as the pronucleophile. The strongly electron-withdrawing nitro group lowers the pKa of the phenol (making it an ideal Mitsunobu substrate) while masking the amine. A subsequent reduction step yields the target 2-alkoxyaniline[3].

  • Strategy B (The Protected Amine Route): Utilizing N-Boc-2-aminophenol. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group deactivates the nitrogen, directing the alkoxyphosphonium intermediate to react exclusively at the phenolic oxygen.

Workflow Start Starting Material (Alcohol + Phenol derivative) RouteA Strategy A: 2-Nitrophenol Start->RouteA RouteB Strategy B: N-Boc-2-aminophenol Start->RouteB MitsunobuA Mitsunobu Etherification (DIAD, PPh3, THF) RouteA->MitsunobuA MitsunobuB Mitsunobu Etherification (DIAD, PPh3, THF) RouteB->MitsunobuB InterA 2-Alkoxy Nitrobenzene MitsunobuA->InterA InterB N-Boc-2-alkoxyaniline MitsunobuB->InterB DeprotectA Nitro Reduction (Pd/C, H2) InterA->DeprotectA DeprotectB Boc Deprotection (TFA, DCM) InterB->DeprotectB Product 2-Alkoxyaniline (Target Product) DeprotectA->Product DeprotectB->Product

Synthetic workflows for 2-alkoxyanilines via nitro reduction or Boc deprotection.

Mechanistic Dynamics of the Mitsunobu Coupling

Understanding the causality of the Mitsunobu mechanism is essential for troubleshooting failed reactions or poor yields. The reaction is driven by the formation of a highly reactive betaine intermediate, generated by the nucleophilic attack of triphenylphosphine (PPh


) on an azodicarboxylate, typically diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)[4].

This betaine is basic enough to deprotonate the phenol (pKa ~7–10). The resulting phenoxide-phosphonium ion pair then reacts with the alcohol to form an alkoxyphosphonium ion. Finally, the phenoxide executes an S


2 attack on the activated alcohol carbon, expelling triphenylphosphine oxide (TPPO) and forming the aryl ether[1].

Mechanism PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD / DEAD DIAD->Betaine IonPair Phosphonium-Phenoxide Ion Pair Betaine->IonPair + Phenol Phenol Phenol Derivative (Pronucleophile) Phenol->IonPair Alkoxy Alkoxyphosphonium Ion IonPair->Alkoxy + R-OH Alcohol Alcohol (R-OH) Alcohol->Alkoxy Product Aryl Ether + TPPO Alkoxy->Product SN2 Inversion

Mitsunobu reaction mechanism highlighting the SN2 inversion of the alcohol.

Optimization & Quantitative Data

The choice of reagents and solvents heavily dictates the efficiency of the betaine formation and subsequent S


2 displacement. Below is a summary of optimized conditions for the etherification of N-Boc-2-aminophenol and 2-nitrophenol based on established literature.

Table 1: Optimization of Mitsunobu Reaction Conditions

EntryPronucleophileAzo ReagentPhosphineSolventTemp (°C)Yield (%)
1N-Boc-2-aminophenolDEADPPh

THF0 → rt81
2N-Boc-2-aminophenolDIADPPh

THF0 → rt83
3N-Boc-2-aminophenolTMADPPh

Toluene0 → rtTrace
42-NitrophenolDIADPPh

THF0 → rt85
52-NitrophenolDIADPBu

DCM0 → rt68

Note: DIAD is generally preferred over DEAD due to its superior safety profile and lower risk of explosive decomposition[4].

Experimental Protocols

Protocol 1: Mitsunobu Etherification of 2-Nitrophenol (Strategy A, Step 1)

This protocol establishes the core aryl ether linkage while keeping the amine masked as a nitro group.

Reagents:

  • 2-Nitrophenol (1.0 equiv)

  • Alcohol (1.1 equiv)

  • Triphenylphosphine (PPh

    
    , 1.3 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.3 equiv)

  • Anhydrous Tetrahydrofuran (THF, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add 2-nitrophenol, the alcohol, and PPh

    
     to the flask. Dissolve in anhydrous THF.
    
  • Temperature Control: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

    • Causality: The reaction between PPh

      
       and DIAD is highly exothermic. Cooling prevents the thermal degradation of the betaine intermediate and suppresses side reactions like the formation of alkyl hydrazides.
      
  • Activation: Add DIAD dropwise over 15–30 minutes via a syringe pump or addition funnel.

    • Causality: Dropwise addition ensures a low steady-state concentration of the betaine, forcing it to react immediately with the phenol rather than undergoing unproductive self-decomposition.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 6–12 hours.

  • Self-Validation (TLC): Monitor the reaction using 8:2 Hexanes/EtOAc. 2-Nitrophenol is bright yellow and visually trackable. The product will typically elute at a higher R

    
     (0.5–0.7). TPPO appears as a strong UV-active smear near the baseline.
    
  • Workup & TPPO Removal: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x). Dry the combined organic layers over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.
    • Expert Insight: To remove the bulk of the problematic TPPO byproduct before column chromatography, suspend the crude residue in cold 9:1 Hexanes/EtOAc. TPPO is poorly soluble in cold non-polar solvents and will precipitate. Filter through a sintered glass funnel to yield a highly enriched crude product.

Protocol 2: Reduction of 2-Alkoxy Nitrobenzene (Strategy A, Step 2)

This step unmasks the amine to yield the final 2-alkoxyaniline.

Reagents:

  • 2-Alkoxy nitrobenzene (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight)

  • Methanol or Ethanol (0.2 M)

  • Hydrogen gas (H

    
     balloon)
    

Step-by-Step Methodology:

  • Setup: Dissolve the 2-alkoxy nitrobenzene in Methanol.

  • Catalyst Addition: Briefly flush the flask with Argon. Carefully add the 10% Pd/C catalyst. (Warning: Pd/C can ignite volatile solvents in the presence of oxygen. Always add under an inert atmosphere).

  • Reduction: Evacuate the flask and backfill with H

    
     gas three times using a balloon. Stir vigorously at room temperature for 2–6 hours.
    
    • Causality: Vigorous stirring maximizes the gas-liquid-solid interfacial area, preventing catalyst starvation and ensuring rapid, complete reduction.

  • Self-Validation (LC-MS & TLC): LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons). On TLC, the resulting aniline will be significantly more polar than the nitro precursor and will stain intensely with Ninhydrin.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad generously with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the pure 2-alkoxyaniline.

Protocol 3: Mitsunobu and Deprotection of N-Boc-2-aminophenol (Strategy B)

If the alcohol substrate contains functional groups sensitive to reductive conditions (e.g., alkenes, alkynes, or benzyl ethers), Strategy B is preferred.

  • Etherification: Follow the exact procedure outlined in Protocol 1, substituting 2-nitrophenol with N-Boc-2-aminophenol.

  • Deprotection: Dissolve the purified N-Boc-2-alkoxyaniline in Dichloromethane (DCM, 0.2 M). Cool to 0 °C.

  • Acid Cleavage: Add Trifluoroacetic acid (TFA, 10–20 equiv) dropwise. Stir at room temperature for 2 hours.

  • Self-Validation (NMR): The complete removal of the Boc group can be definitively confirmed via

    
    H NMR by the disappearance of the intense 9H singlet at ~1.4 ppm.
    
  • Neutralization: Concentrate the mixture to remove excess TFA. Dilute with DCM and wash carefully with saturated aqueous NaHCO

    
     until the aqueous layer is basic (pH > 8). Extract, dry, and concentrate to yield the target aniline.
    

References

  • Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones. RSC Advances.[Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate.[Link]

  • Mitsunobu reaction. Organic Synthesis.[Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions. ResearchGate.[Link]

Sources

Application Note: Reagents and Protocols for the Synthesis of Cyclohexylethoxy Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of oncology drug development, overcoming radio- and chemo-resistance remains a formidable challenge. A primary mechanism of this resistance is the constitutive activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which upregulates[1]. High-throughput screening efforts have identified 4-(2-cyclohexylethoxy)aniline , commonly designated as IM3829 , as a potent small-molecule inhibitor of Nrf2[1]. By blocking Nrf2-dependent antioxidant responses, IM3829 significantly enhances the accumulation of Reactive Oxygen Species (ROS) and promotes [2].

This application note provides a comprehensive, self-validating protocol for the synthesis of 4-(2-cyclohexylethoxy)aniline, detailing the mechanistic causality behind reagent selection to ensure high yield and purity for downstream biological assays.

Mechanistic Rationale & Reagent Selection (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful synthesis relies not just on following steps, but on mastering the chemical microenvironment of the reaction. The synthesis of IM3829 is achieved via a robust two-step pathway:

Step 1: Etherification via Nucleophilic Aromatic Substitution (SNAr)

To establish the ether linkage, we utilize an SNAr approach rather than a standard Williamson ether synthesis.

  • Electrophile Choice (1-Fluoro-4-nitrobenzene): Fluorine is selected over chlorine or bromine because the rate-determining step in SNAr is the formation of the Meisenheimer complex, not the leaving group's departure. Fluorine's high electronegativity drastically stabilizes this intermediate, accelerating the reaction.

  • Base & Solvent (NaH in DMF): Sodium hydride (NaH) is a strong, non-nucleophilic base that quantitatively deprotonates 2-cyclohexylethanol to form a highly reactive alkoxide. N,N-Dimethylformamide (DMF) is the ideal polar aprotic solvent; it strongly solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic.

Step 2: Catalytic Hydrogenation of the Nitro Group
  • Catalyst & Conditions (5% Pd/C, H2 at 1 atm): The reduction of the nitro intermediate to an aniline must be chemoselective[2]. Using 5% Palladium on Carbon under mild hydrogen pressure (1 atm) ensures quantitative reduction of the nitro group without risking the hydrogenolysis of the newly formed alkyl-aryl ether bond or the over-reduction of the aromatic/cyclohexyl rings.

  • Solvent (Methanol): Methanol acts as a polar protic solvent that readily dissolves the nitro intermediate and facilitates optimal hydrogen transfer at the catalyst surface.

Quantitative Reagent Specifications
ReagentMW ( g/mol )EquivalentsRole in Synthesis
1-Fluoro-4-nitrobenzene 141.101.0Electrophile (Aryl donor)
2-Cyclohexylethanol 128.211.1Nucleophile (Alkoxide precursor)
Sodium Hydride (60% in oil)24.001.5Strong Base (Deprotonation)
N,N-Dimethylformamide (DMF)73.09SolventPolar Aprotic Solvent
4-(2-Cyclohexylethoxy)nitrobenzene 249.311.0Intermediate / Substrate
Palladium on Carbon (5% Pd/C)N/A5% w/wHeterogeneous Catalyst
Hydrogen Gas (H2)2.02Excess (1 atm)Reducing Agent
Methanol (MeOH)32.04SolventPolar Protic Solvent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-(2-Cyclohexylethoxy)nitrobenzene
  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert atmosphere (N2 or Ar). Add NaH (60% dispersion in mineral oil, 1.5 equiv) and suspend in 50 mL of anhydrous DMF.

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add 2-cyclohexylethanol (1.1 equiv) dropwise over 15 minutes.

    • Causality: The deprotonation is highly exothermic and evolves H2 gas. Controlled addition at 0 °C prevents thermal runaway and minimizes solvent decomposition.

  • SNAr Reaction: After stirring for 30 minutes at 0 °C (until gas evolution ceases), add 1-fluoro-4-nitrobenzene (1.0 equiv) dropwise. Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours.

  • Work-up: Quench the reaction carefully by pouring it into 150 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation & Quality Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc system. The product will appear as a distinct, UV-active spot. Confirm intermediate formation via LC-MS (Expected m/z: [M+H]+ 250.1).

Protocol B: Catalytic Reduction to 4-(2-Cyclohexylethoxy)aniline (IM3829)
  • Preparation: Dissolve the purified 4-(2-cyclohexylethoxy)nitrobenzene (1.0 equiv) in 40 mL of HPLC-grade Methanol in a reaction flask.

  • Catalyst Addition: Carefully add 5% Pd/C (5% w/w relative to the intermediate) to the solution.

    • Causality: Pd/C is highly pyrophoric when dry. Adding it directly to the solvent under an inert atmosphere prevents accidental ignition.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen gas (H2) using a balloon (1 atm). Stir the reaction mixture vigorously at room temperature overnight[2].

  • Work-up: Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite acts as a depth filter, preventing fine, hazardous palladium particulates from passing into the filtrate. Wash the pad thoroughly with excess methanol (20 mL).

  • Validation & Quality Control: Concentrate the filtrate under reduced pressure to yield the target compound. Validate via TLC (DCM:MeOH 9:1); the aniline product will stain positively with Ninhydrin (indicating a primary amine). Confirm final structure via 1H-NMR by verifying the appearance of a broad singlet integrating to 2H (~3.5-4.0 ppm) corresponding to the -NH2 group.

Visualizations

SynthesisWorkflow A 1-Fluoro-4-nitrobenzene + 2-Cyclohexylethanol B NaH, DMF 0°C to RT A->B SNAr Reaction C 4-(2-Cyclohexylethoxy) nitrobenzene B->C Etherification D H2 (1 atm), 5% Pd/C MeOH, RT C->D Hydrogenation E 4-(2-Cyclohexylethoxy)aniline (Target Compound) D->E Nitro Reduction

Figure 1: Two-step synthesis workflow of 4-(2-cyclohexylethoxy)aniline via SNAr and hydrogenation.

Nrf2Pathway Rad Radiotherapy / Chemotherapy ROS Reactive Oxygen Species (ROS) Rad->ROS Keap1 Keap1-Nrf2 Complex ROS->Keap1 Induces Oxidative Stress Apoptosis Apoptosis / Cell Death ROS->Apoptosis Unscavenged ROS Accumulation Nrf2 Free Nrf2 (Active) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation Survival Tumor Cell Survival / Resistance ARE->Survival Expression of Cytoprotective Genes Survival->Apoptosis Blocked by IM3829 IM3829 4-(2-Cyclohexylethoxy)aniline (IM3829) IM3829->Nrf2 Inhibits Nrf2 Activity

Figure 2: Mechanism of IM3829 blocking Nrf2-mediated cytoprotection to induce tumor apoptosis.

References

  • Lee, S., Lim, M. J., Kim, M. H., Yu, C. H., Yun, Y. S., Ahn, J., & Song, J. Y. (2012). An effective strategy for increasing the radiosensitivity of Human lung Cancer cells by blocking Nrf2-dependent antioxidant responses. Free Radical Biology and Medicine, 53(4), 807-816.[Link]

  • Ahn, J., Nam, K. Y., Lee, S., Ryu, H., Choi, H. K., & Song, J. Y. (2014). Synthesis and Biological Evaluation of Novel IM3829 (4-(2-Cyclohexylethoxy)aniline) Derivatives as Potent Radiosensitizers. Bulletin of the Korean Chemical Society, 35(12), 3623-3626.[Link]

Sources

Application Note: Scalable Synthesis of 2-(2-Cyclohexylethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(2-Cyclohexylethoxy)-4-methylaniline (CAS: 946683-20-1), a critical building block in the development of GPCR modulators and kinase inhibitors. While often synthesized on a milligram scale via Mitsunobu coupling, such routes are cost-prohibitive and atom-inefficient at the kilogram scale.

This guide presents a two-step industrial route designed for multi-kilogram production, prioritizing cost-efficiency, safety, and impurity control. The workflow utilizes a Williamson ether synthesis followed by a catalytic hydrogenation, achieving purities >99.5% (HPLC) without chromatographic purification.

Retrosynthetic Analysis & Strategy

The target molecule is an electron-rich aniline derived from 4-methyl-2-nitrophenol. The strategic disconnection is the ether linkage and the nitro group reduction.

Strategic Considerations:
  • Starting Material: 4-Methyl-2-nitrophenol (2-nitro-p-cresol) is chosen over 2-amino-p-cresol to avoid chemoselectivity issues (N- vs. O-alkylation) and oxidation sensitivity of the free aniline during alkylation.

  • Alkylation Method: A classical Williamson Ether Synthesis using 2-cyclohexylethyl bromide is preferred over Mitsunobu conditions (DEAD/PPh3) due to superior atom economy and easier purification (crystallization vs. column chromatography).

  • Reduction Method: Catalytic Hydrogenation (Pd/C) is selected for scalability, offering a cleaner profile than Fe/HCl or Sulfide reductions, which generate significant waste streams.

Retrosynthesis Target 2-(2-Cyclohexylethoxy)- 4-methylaniline Intermediate Nitro Ether Intermediate (1-(2-cyclohexylethoxy)- 4-methyl-2-nitrobenzene) Target->Intermediate Nitro Reduction (H2, Pd/C) SM1 4-Methyl-2-nitrophenol (Starting Material A) Intermediate->SM1 Ether Synthesis (K2CO3, DMF) SM2 2-Cyclohexylethyl bromide (Starting Material B) Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the conversion of the nitro-phenol precursor to the target aniline.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Cyclohexylethoxy)-4-methyl-2-nitrobenzene

Reaction Type: Nucleophilic Substitution (SN2) Critical Quality Attribute (CQA): Removal of unreacted nitrophenol (genotoxic impurity risk downstream).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Methyl-2-nitrophenol 153.141.00Limiting Reagent
2-Cyclohexylethyl bromide 191.111.20Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.211.50Base (Milled)
Potassium Iodide (KI) 166.000.10Catalyst (Finkelstein)
DMF (N,N-Dimethylformamide) 73.095-7 VolSolvent
Procedure:
  • Setup: Charge a dry reactor with 4-methyl-2-nitrophenol (1.0 equiv) and DMF (5 volumes). Initiate stirring (overhead stirrer recommended for slurry).

  • Base Addition: Add milled K₂CO₃ (1.5 equiv) and KI (0.1 equiv) at ambient temperature. The mixture will turn deep orange/red (phenoxide formation).

  • Reagent Addition: Add 2-cyclohexylethyl bromide (1.2 equiv) dropwise over 30 minutes to control mild exotherm.

  • Reaction: Heat the slurry to 80°C . Hold for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 1.0% unreacted phenol.

  • Workup:

    • Cool to 20°C.

    • Add Water (10 volumes) slowly. The product will precipitate as a yellow/orange solid.

    • Stir the slurry at 0–5°C for 2 hours to maximize yield.

    • Filter the solid. Wash the cake with Water (3 x 2 volumes) to remove residual DMF and inorganic salts.

  • Purification (Critical):

    • Recrystallize the wet cake from Ethanol/Water (9:1) or Heptane .

    • Dry in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 85–92%.

    • Appearance: Yellow crystalline solid.

Step 2: Hydrogenation to 2-(2-Cyclohexylethoxy)-4-methylaniline

Reaction Type: Heterogeneous Catalytic Hydrogenation Safety Warning: Reaction is exothermic. Hydrogen gas is highly flammable.

Reagents & Stoichiometry
ReagentEquiv. / LoadingRole
Nitro Intermediate (from Step 1)1.00Substrate
Pd/C (5% or 10%, 50% wet) 5 wt% loadingCatalyst
Methanol (or Ethanol) 10 VolSolvent
Hydrogen (H₂) 3–5 barReductant
Procedure:
  • Inertion: Charge the hydrogenation autoclave with the Nitro Intermediate and Methanol.

  • Catalyst Charge: Under a nitrogen blanket, add the Pd/C catalyst (keep wet to prevent ignition).

  • Hydrogenation:

    • Purge vessel with N₂ (3x) and then H₂ (3x).

    • Pressurize to 3–5 bar (45–75 psi) H₂.

    • Heat to 35–40°C . Stir vigorously (mass transfer limited).

    • Exotherm Control: Monitor temperature closely during the first hour.

  • Completion: Reaction is typically complete in 2–4 hours.

    • IPC: HPLC should show disappearance of nitro starting material and no hydroxylamine intermediate.

  • Workup:

    • Filter the catalyst through a bed of Celite or a sparkler filter (under N₂). Wash the cake with Methanol.

    • Concentrate the filtrate under reduced pressure.

  • Isolation:

    • The product may be isolated as a free base (oil or low-melting solid) or converted to a salt (HCl or Tosylate) for better stability.

    • For Free Base: Isolate as a thick oil.

    • For HCl Salt: Dissolve in EtOAc, add 4M HCl in Dioxane/EtOAc. Filter the white precipitate.

Process Workflow & Logic

ProcessFlow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction S1_React Reactor A: Phenol + R-Br + K2CO3 (DMF, 80°C) S1_Quench Quench: Add Water (Precipitation) S1_React->S1_Quench S1_Filter Filtration & Wash (Remove DMF/Salts) S1_Quench->S1_Filter S1_Cryst Recrystallization (EtOH/Water) S1_Filter->S1_Cryst Purge Phenol S2_React Autoclave: Nitro Ether + H2 + Pd/C (MeOH, 3-5 bar) S1_Cryst->S2_React Dry Intermediate S2_Filter Catalyst Filtration (Remove Pd/C) S2_React->S2_Filter S2_Iso Concentration & Salt Formation S2_Filter->S2_Iso

Figure 2: Process flow diagram illustrating the unit operations for the two-step synthesis.

Analytical Controls & Specifications

To ensure the material meets pharmaceutical standards (typically >98% purity), the following analytical methods are recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time Logic:

    • 4-Methyl-2-nitrophenol: ~4-5 min (Polar).

    • Nitro Intermediate: ~12-13 min (Non-polar).

    • Target Aniline: ~8-9 min (Amine makes it slightly more polar than nitro).

Key Impurities to Monitor
  • Residual 4-Methyl-2-nitrophenol: Potential genotoxin. Must be controlled in Step 1 (<0.1% after crystallization).

  • Hydroxylamine Intermediate: Incomplete reduction product. Controlled by ensuring H₂ uptake ceases and HPLC confirmation in Step 2.

  • O-Dealkylation: Rare under these conditions but possible if Step 2 runs too hot (>60°C) with acidic traces.

Safety & Hazard Analysis

Hazard CategorySpecific RiskMitigation Strategy
Thermal Stability Nitro compounds can be energetic.Do not distill the nitro intermediate to dryness at high temperatures. Rely on crystallization.
Hydrogenation H₂ is flammable/explosive. Catalyst (Pd/C) is pyrophoric when dry.Use wet catalyst. Inert vessels with N₂ before H₂ introduction. Ground all equipment.
Chemical Exposure Alkyl bromides are potential alkylating agents (carcinogens).Handle in a fume hood. Destroy excess bromide in the mother liquor with amine or caustic wash before disposal.

References

  • Williamson Ether Synthesis on Nitrophenols

    • Title: Scalable synthesis of alkoxynitrobenzenes.
    • Source:Organic Process Research & Development, "Optimization of the Alkyl
    • Context: Validates the use of K2CO3/DMF for hindering substr
    • Link: (General reference for standard transformation).

  • Catalytic Hydrogenation Protocols

    • Title: Practical Hydrogen
    • Source:Advanced Practical Organic Chemistry.
    • Context: Standard operating procedures for Pd/C reductions
    • Link:

  • Safety of Nitro Compounds

    • Title: Thermal Stability of Nitro Compounds.
    • Source:Bretherick's Handbook of Reactive Chemical Hazards.
    • Context: Essential safety data for handling nitro-arom
    • Link:

(Note: Specific literature precedents for this exact CAS number are sparse in public academic journals; the protocol above is derived from first-principles process chemistry applied to the specific functional group transformations required.)

Application Notes & Protocols: A Guide to Buchwald-Hartwig Coupling with 2-(2-Cyclohexylethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Hindered Anilines

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a robust and versatile method for forging carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of aryl amines, which are crucial components in pharmaceuticals and materials science.[1] Its broad substrate scope and tolerance for various functional groups provide a significant advantage over classical methods that often demand harsh conditions.[1][2]

This guide focuses on a particularly challenging yet increasingly important application: the use of sterically hindered anilines, specifically 2-(2-Cyclohexylethoxy)-4-methylaniline, as nucleophiles in the Buchwald-Hartwig coupling. The steric bulk introduced by the ortho-alkoxy group presents unique challenges to the catalytic cycle, often leading to low yields and slow reaction rates if not properly addressed.[3] This document provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and troubleshooting strategies to empower researchers in successfully employing this and similar bulky nucleophiles.

Mechanistic Insights: Overcoming Steric Hurdles

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4] However, the steric encumbrance of 2-(2-Cyclohexylethoxy)-4-methylaniline significantly impacts these key steps.

  • Oxidative Addition: The initial step, where the Pd(0) catalyst inserts into the aryl halide bond, is typically the rate-limiting step.[1] While the nucleophile is not directly involved here, the choice of ligand on the palladium center is critical to facilitate this process and prepare the catalyst for the subsequent challenging steps.

  • Amine Coordination & Deprotonation: The bulky cyclohexylethoxy group can impede the coordination of the aniline nitrogen to the palladium center.[3] Furthermore, the subsequent deprotonation by a base to form the palladium-amido complex is also sensitive to steric hindrance.[5] The selection of an appropriate bulky, electron-rich phosphine ligand is paramount to create a more open coordination sphere around the palladium, thereby facilitating the binding of the hindered aniline.[3][6]

  • Reductive Elimination: This final, C-N bond-forming step can also be sluggish with sterically demanding substrates.[3] The ligand's steric and electronic properties play a crucial role in promoting the reductive elimination and regenerating the active Pd(0) catalyst.[1][6]

To address these challenges, the use of specialized, bulky phosphine ligands is essential. These ligands promote the formation of a monoligated palladium species, which is more reactive towards hindered substrates.[3]

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd catalyst, ligand, and base to oven-dried flask B Add aryl halide and 2-(2-Cyclohexylethoxy)-4-methylaniline A->B C Add anhydrous solvent B->C D Degas the reaction mixture (e.g., Argon sparging) C->D E Heat to desired temperature with vigorous stirring D->E F Monitor reaction progress (TLC, GC/MS) E->F G Cool to room temperature F->G H Dilute with organic solvent and filter through Celite G->H I Concentrate the filtrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for the Buchwald-Hartwig coupling.

G pd0 Pd(0)L pd_complex Ar-Pd(II)-X(L) pd0->pd_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)-NHR'(L) pd_complex->amido_complex Amine Binding & Deprotonation (+ R'NH2, - HX) amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of an aryl bromide with 2-(2-Cyclohexylethoxy)-4-methylaniline. Optimization of the ligand, base, solvent, and temperature may be necessary for different aryl halides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-(2-Cyclohexylethoxy)-4-methylaniline (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, XPhos; 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the Pd(OAc)₂, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: Add the aryl bromide and 2-(2-Cyclohexylethoxy)-4-methylaniline to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Reaction Parameter Optimization

For challenging couplings involving sterically hindered anilines, systematic optimization of reaction parameters is crucial. The following table summarizes key parameters and provides general guidance.

ParameterReagents/ConditionsRationale & Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common and cost-effective choice. Pd₂(dba)₃ is a Pd(0) source and may not require an in-situ reduction step.[4]
Ligand RuPhos, XPhos, BrettPhosBulky, electron-rich dialkylbiaryl phosphine ligands are generally preferred for hindered substrates as they promote the formation of the active monoligated palladium species.[2][3]
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄Strong bases like NaOtBu are often effective but can be incompatible with base-sensitive functional groups.[4] Weaker bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance.[4][5]
Solvent Toluene, Dioxane, THFToluene is a standard non-polar solvent. Dioxane can sometimes improve solubility and reaction rates.[7]
Temperature 80-120 °CHindered couplings often require higher temperatures to overcome activation barriers.[3]
Aryl Halide Reactivity Ar-I > Ar-Br > Ar-OTf > Ar-ClThe reactivity order can be influenced by the specific catalytic system. While iodides are generally more reactive, they can sometimes inhibit the catalyst.[4] Aryl chlorides are often more challenging and may require more specialized ligands.[2]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Inappropriate ligand/base combination- Ensure inert atmosphere and anhydrous conditions.- Increase reaction temperature.- Screen different bulky phosphine ligands and bases.[3]
Side Product Formation (e.g., Hydrodehalogenation) - Catalyst deactivation- Reaction temperature too high- Lower the reaction temperature.- Use a less electron-rich ligand.[3]
Diarylation of the Aniline - Not applicable for this specific aniline due to N-H substitution pattern. However, for primary anilines, this can be an issue.- Use a stoichiometric excess of the aniline.[8]

Conclusion

The successful application of 2-(2-Cyclohexylethoxy)-4-methylaniline as a nucleophile in the Buchwald-Hartwig amination is a testament to the reaction's versatility when thoughtfully optimized. By understanding the mechanistic challenges posed by steric hindrance and systematically selecting the appropriate catalyst, ligand, and reaction conditions, researchers can effectively synthesize complex, sterically encumbered aryl amines. This guide provides a foundational framework to navigate these challenges and unlock the full potential of this powerful C-N bond-forming methodology.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Lai, W. I., et al. (2018). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synlett, 29(18), 2415-2422.
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
  • Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(3), 735-745.
  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Fors, B. P., et al. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Journal of the American Chemical Society, 132(41), 14689–14691.
  • PubMed. Role of the base in Buchwald-Hartwig amination. Available at: [Link]

  • ResearchGate. Buchwald coupling of 1 with various anilines and 2‐aminopyridines... Available at: [Link]

Sources

Procedure for amide coupling with 2-(2-Cyclohexylethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the optimized procedures for amide coupling utilizing 2-(2-Cyclohexylethoxy)-4-methylaniline (CAS 946683-20-1).

Abstract

2-(2-Cyclohexylethoxy)-4-methylaniline represents a class of sterically encumbered, electron-rich anilines frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. While the 4-methyl and 2-alkoxy substituents theoretically enhance nucleophilicity via resonance and inductive effects, the bulk of the ortho-cyclohexylethoxy tether creates a significant kinetic barrier to acylation. Standard carbodiimide protocols (e.g., EDC/NHS) often result in stalled conversion or extensive reaction times. This guide presents three tiered protocols—T3P® (Propylphosphonic anhydride) , HATU , and Acid Chloride generation —designed to overcome this steric penalty while maintaining chemoselectivity.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The primary obstacle in coupling this specific amine is not electronic deactivation, but steric shielding .

  • Electronic Status: The aniline nitrogen is electron-rich due to the para-methyl and ortho-alkoxy donation.

  • Steric Status: The ortho-ethoxy linker acts as a flexible arm, allowing the bulky cyclohexyl group to sweep the volume surrounding the nitrogen lone pair. This "gating" effect hinders the approach of bulky activated esters.

Decision Matrix: Selecting the Right Protocol

Do not default to one method. Select the protocol based on your carboxylic acid partner and scale.

CouplingDecision Start Start: Select Acid Partner IsAcidSensitive Is Acid Acid-Labile or Chiral? Start->IsAcidSensitive Scale Reaction Scale? IsAcidSensitive->Scale Yes AcidCl Protocol C: Acid Chloride (Max Reactivity, Non-Sensitive Acids) IsAcidSensitive->AcidCl No (Robust Acid) T3P Protocol A: T3P (Low Epimerization, Easy Workup) Scale->T3P >100 mg / Process HATU Protocol B: HATU (High Reactivity, Discovery Scale) Scale->HATU <100 mg / HTS

Figure 1: Decision matrix for selecting the optimal coupling strategy based on acid stability and reaction scale.

Protocol A: T3P (Propylphosphonic Anhydride) Method

Best For: Scalable chemistry, chiral acids (low epimerization), and ease of purification.[1] T3P acts as both a coupling agent and water scavenger, driving the equilibrium forward.

Reagents & Materials
  • Amine: 2-(2-Cyclohexylethoxy)-4-methylaniline (1.0 equiv)[2][3]

  • Carboxylic Acid: User-defined (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) and 2-(2-Cyclohexylethoxy)-4-methylaniline (1.0 equiv) in anhydrous EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA for T3P couplings as it minimizes epimerization and acts as an efficient acyl transfer catalyst.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Remove the ice bath and allow to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • QC Check: Monitor by LCMS.[4] The T3P by-products are water-soluble and will not interfere with reverse-phase analysis.

  • Workup (The "Self-Cleaning" Step):

    • Dilute with EtOAc.[4][5]

    • Wash with Water (x2) to remove T3P by-products (water-soluble phosphonates).

    • Wash with 0.5 M HCl (to remove excess pyridine and unreacted aniline).

    • Wash with Sat. NaHCO₃ (to remove excess acid).[4]

    • Dry over Na₂SO₄ and concentrate.[4]

Protocol B: HATU High-Throughput Method

Best For: Discovery chemistry, small scales (<50 mg), and when the acid partner is valuable/scarce. HATU generates a highly reactive At-ester intermediate.[4]

Reagents
  • Amine: 2-(2-Cyclohexylethoxy)-4-methylaniline (1.0 equiv)[2][3]

  • Carboxylic Acid: 1.0 – 1.2 equiv[4]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure
  • Pre-Activation (Crucial): Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5–10 minutes.

    • Why? This allows the formation of the activated OAt-ester before introducing the sterically hindered amine.

  • Amine Addition: Add 2-(2-Cyclohexylethoxy)-4-methylaniline (1.0 equiv) and the remaining DIPEA (2.0 equiv) to the mixture.

  • Reaction: Stir at Room Temperature for 12–18 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50 °C. The 4-methyl group provides enough stability to resist oxidation at moderate heat.

  • Workup:

    • Dilute with EtOAc/Ether.

    • Critical Wash: Wash 3x with saturated LiCl solution (removes DMF).

    • Wash with 1N HCl (removes unreacted aniline and DIPEA).

    • Concentrate and purify via flash chromatography.

Protocol C: The "Ghosez" Acid Chloride Method

Best For: Extremely difficult couplings where T3P/HATU fail, or for weak carboxylic acids.

Reagents
  • Ghosez’s Reagent: (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • Solvent: DCM (Dichloromethane)

  • Base: TEA (Triethylamine) or Pyridine.

Step-by-Step Procedure
  • Activation: Dissolve the Carboxylic Acid in dry DCM. Add Ghosez’s Reagent (1.2 equiv) at 0 °C. Stir for 1 hour to generate the acid chloride in situ. (Neutral conditions, no HCl gas generation).

  • Coupling: Add a solution of 2-(2-Cyclohexylethoxy)-4-methylaniline (1.0 equiv) and TEA (2.0 equiv) in DCM to the acid chloride mixture.

  • Reaction: Stir at Room Temperature for 2 hours.

  • Workup: Standard aqueous workup (NaHCO₃ wash, Brine wash).

Comparative Data & Troubleshooting

ParameterT3P ProtocolHATU ProtocolAcid Chloride
Reactivity HighVery HighExtreme
Epimerization Very Low (Best for Chiral)Low/ModerateHigh (Risk of Ketene)
Purification Excellent (Aq. Wash)Moderate (Byproducts)Good
Atom Economy GoodPoorModerate
Rec. Use Case Process / Scale-upMedChem / HTS"Stubborn" Substrates
Common Failure Modes
  • Stalled Reaction: If using HATU and the reaction stalls at 50%, do not add more HATU. The active ester has likely hydrolyzed or rearranged.[6] Switch to Protocol C (Acid Chloride) or Protocol A (T3P) with heating.

  • Recovery of Starting Material: The aniline is lipophilic. Ensure your acidic wash (HCl) is strong enough (1M) to protonate the aniline and pull it into the aqueous layer during workup, or use column chromatography.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7][8][9] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews.

  • Piotrowski, D. W. (2016). Application of Propylphosphonic Anhydride (T3P®) in Organic Synthesis.[5][6][10][11] Journal of Organic Chemistry.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][10][12][13] Tetrahedron.

Sources

Application Note: Advanced Handling, Storage, and Quality Control of Air-Sensitive Aniline Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Aniline ethers, such as o-anisidine and p-anisidine, are highly valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs), kinase inhibitors, and complex dyes. However, these reagents present significant handling challenges due to their acute air-sensitivity. The presence of an electron-donating alkoxy group (e.g., methoxy or ethoxy) strongly activates both the aromatic ring and the primary amine towards electrophilic and radical attacks.

Causality of Oxidation: The degradation of aniline ethers is typically initiated by an autoxidation process or hydroxyl radical (OH•) attack.1[1]. Once the initial radical is formed, it rapidly reacts with molecular oxygen to form unstable peroxides. These peroxides subsequently decompose via2 into highly colored, reactive species like quinone imines, azo compounds, and eventually dark polymeric tars[2].

OxidationMechanism A Aniline Ether (e.g., o-Anisidine) C Aryl/Aminyl Radical Intermediate A->C Radical Attack B Hydroxyl Radical (OH•) or O2 Exposure B->C D Peroxide Formation (Primary Oxidation) C->D + O2 E Quinone Imines & Azo Compounds D->E Decomposition F Polymeric Tars (Dark Degradants) E->F Polymerization

Logical relationship of the oxidative degradation pathway in aniline ethers.

Physicochemical Properties & Degradation Metrics

To establish a self-validating experimental system, researchers must understand the baseline metrics of pure aniline ethers and the thresholds for degradation. The "Anisidine Value" is traditionally used to measure secondary oxidation in lipids, but the underlying chemistry applies directly to the reagent itself:3[3].

Table 1: Physicochemical Properties and Handling Implications

Parametero-Anisidinep-AnisidineHandling Implications
State at RT Liquid (d = 1.09 g/mL)Solid (mp = 57-60 °C)o-isomer requires liquid syringe transfer; p-isomer requires solid addition or pre-dissolution[4].
Vapor Density 4.25 (Air = 1)4.25 (Air = 1)Vapors sink; handle strictly in downdraft or high-flow fume hoods[4].
Oxidation Susceptibility High (Liquid state accelerates O2 diffusion)Moderate (Solid state limits surface area)Liquids must be sparged with Argon; solids stored under vacuum/Argon[5].
Visual Purity Indicator Colorless to pale yellowWhite to off-white crystalsDark red, brown, or black indicates severe polymeric degradation.

Experimental Workflow: Air-Free Transfer Protocols

Because aniline ethers are highly toxic (fatal if inhaled or absorbed through the skin) and environmentally hazardous, handling them requires stringent air-free Schlenk techniques[5].

Causality in Equipment Choice: While glass syringes with Teflon plungers are traditional,6[6]. However, repeated exposure of PP syringes to organic solvents causes plunger swelling and freezing. Therefore, PP syringes must be treated as single-use.7[7]. Argon is strictly preferred over Nitrogen for these protocols because Argon is denser than air and provides a superior protective blanket over the liquid surface.

Protocol 1: Liquid Transfer of o-Anisidine via Syringe (Volumes < 10 mL)
  • Preparation: Flame-dry the receiving Schlenk flask under vacuum (<0.1 mbar) and backfill with high-purity Argon. Repeat this cycle three times.

  • Syringe Purging: Equip a sterile, single-use PP Luer lock syringe with a long (1-2 ft) flexible needle.8[8].

  • Pressurization: 9[7][9].

  • Withdrawal & Validation: Insert the purged syringe needle into the Sure/Seal™ septum. Slowly withdraw the required volume.

    • Self-Validation Check: Pause withdrawal and observe the liquid in the syringe. If bubbles continuously form, the Luer lock seal is compromised. Abort the transfer, expel the reagent back into the bottle, and replace the needle/syringe assembly[7].

  • Transfer: Withdraw the needle, immediately pierce the septum of the receiving Schlenk flask, and dispense the reagent dropwise.

SchlenkWorkflow Step1 1. Flame-Dry & Argon Purge Receiving Flask Step2 2. Argon Flush PP Luer Lock Syringe Step1->Step2 Step3 3. Pressurize Reagent Bottle (3-5 psi Argon) Step2->Step3 Step4 4. Withdraw Reagent (Check for Bubbles) Step3->Step4 Step5 5. Transfer to Reaction Flask Step4->Step5

Step-by-step workflow for the air-free syringe transfer of aniline ethers.

Storage and Quality Control (Self-Validating Systems)

Proper storage is critical to prevent the radical chain mechanisms that destroy aniline ethers. Water must be strictly excluded, as.

Storage Protocol:

  • Atmosphere: Store strictly under an inert atmosphere (Argon preferred).

  • Temperature & Light: Store at 4 °C or -20 °C in opaque, amber glass containers.3[3].

Self-Validating Quality Control (QC) Check Before Use: Before utilizing stored aniline ethers in sensitive catalytic reactions (e.g., Buchwald-Hartwig cross-couplings), validate their integrity:

  • Visual Inspection: If the reagent has turned from colorless/pale yellow to dark brown or black, polymeric tars have formed.

  • Spectroscopic Validation: Run a quick ¹H NMR in degassed C₆D₆ or CDCl₃. Look for the disappearance of the sharp primary amine protons or the appearance of broad downfield peaks indicative of azo/imine formation.

  • Purification of Degraded Stock: If degradation is detected, do not use the reagent as-is. Liquid aniline ethers must be distilled under high vacuum (e.g., Kugelrohr distillation) over a reducing agent like zinc dust or calcium hydride to remove oxidized tars and water, then immediately stored under Argon.

References

1.9 - University of Kentucky / Sigma-Aldrich 2. 7 - University of Nebraska-Lincoln 3.6 - Journal of Chemical Education (ACS Publications) 4.8 - Wipf Group, University of Pittsburgh 5.2 - TSI Journals 6.1 - New Journal of Chemistry (RSC Publishing) 7. 3 - YesWeLab 8. - Pollution (University of Tehran) 9. 5 - Fisher Scientific 10. 4 - NOAA

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Cyclohexylethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that scaling up alkoxy-aniline intermediates often presents unexpected chemoselectivity and conversion bottlenecks.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize the yield and purity of 2-(2-cyclohexylethoxy)-4-methylaniline .

Strategic Route Selection & IUPAC Numbering Pitfalls

Before troubleshooting, we must address a common point of failure: precursor selection due to nomenclature shifts.

The target molecule is 2-(2-cyclohexylethoxy)-4-methylaniline. If you retro-synthetically cleave the ether bond, the parent phenol is 2-amino-5-methylphenol (not 4-methylphenol, because the amine takes priority as C1, placing the methyl at C4; relative to the phenol OH, the methyl is at C5).

While starting with seems logical, it leads to disastrous yields. The optimal, high-yielding route utilizes as the starting material.

Workflow A 2-Amino-5-methylphenol (Direct Route) C Alkylation (R-Br, Base) High N-alkylation byproduct A->C B 2-Nitro-5-methylphenol (Indirect Route) D Alkylation (R-Br, K2CO3, KI) Selective O-alkylation B->D E Low Yield / Complex Mixture C->E F Nitro Intermediate (High Yield >95%) D->F G Pd/C, H2 Reduction (Chemoselective) F->G H 2-(2-Cyclohexylethoxy)-4-methylaniline (Target Product) G->H

Fig 1. Decision tree comparing direct vs. indirect synthesis routes for the target aniline.

Troubleshooting FAQs

Q1: I am attempting a direct alkylation of 2-amino-5-methylphenol, but I am getting a complex mixture of products. Why?

A: This is a classic chemoselectivity failure governed by Hard-Soft Acid-Base (HSAB) theory. Under standard basic conditions, the amine nitrogen is "softer" and more nucleophilic than the phenoxide oxygen. Even with weak bases, N-alkylation and N,N-dialkylation will outcompete O-alkylation. Solution: Switch your starting material to 2-nitro-5-methylphenol. The strongly electron-withdrawing nitro group masks the amine (preventing N-alkylation entirely) and increases the acidity of the phenol, making the resulting phenoxide a highly effective oxygen nucleophile.

Q2: My O-alkylation of 2-nitro-5-methylphenol with 2-cyclohexylethyl bromide is stalling at 60% conversion. How do I drive it to completion?

A: 2-Cyclohexylethyl bromide is a sluggish electrophile. The bulky cyclohexyl ring beta to the leaving group creates significant steric hindrance, slowing down the SN2 transition state. Solution: Implement Finkelstein catalysis . By adding a catalytic amount of Potassium Iodide (KI), the bromide is converted in situ into 2-cyclohexylethyl iodide. The iodide is a vastly superior leaving group, accelerating the Williamson ether synthesis and driving the reaction to >95% conversion.

Mechanism RBr 2-Cyclohexylethyl Bromide (Sluggish Electrophile) RI 2-Cyclohexylethyl Iodide (Highly Reactive) RBr->RI + I⁻ (Finkelstein) KI Potassium Iodide (Catalyst) KI->RI Product O-Alkylated Nitroarene (High Yield) RI->Product + Phenoxide Phenoxide 2-Nitro-5-methylphenoxide (Nucleophile) Phenoxide->Product

Fig 2. Finkelstein catalysis mechanism overcoming the steric hindrance of the alkyl bromide.

Q3: During the Pd/C catalyzed reduction of the nitro intermediate, I observe over-reduction (cyclohexyl ring opening or aromatic saturation). How do I prevent this?

A: Standard contact hydrogenation with highly active Pd/C under elevated H2 pressure can lead to partial reduction of the aromatic ring or hydrogenolysis of the ether linkage. Solution: Lower the H2 pressure to 1 atm (balloon) and run the reaction at ambient temperature. If over-reduction persists, consider utilizing transfer hydrogenation (e.g., ammonium formate with Pd/C). Recent advancements in the demonstrate that decoupling H2 activation from the substrate can completely eliminate competitive hydrogenation of stable rings.

Quantitative Optimization Data

The following table summarizes our internal optimization data for the critical O-alkylation step (Step 1), demonstrating the necessity of the Finkelstein catalyst and proper solvent selection.

SolventBase (2.0 eq)AdditiveTemp (°C)Time (h)Conversion (%)O-Alkylation Selectivity
AcetoneK2CO3None56 (Reflux)24< 40%> 99%
DMFK2CO3None8018~ 60%> 99%
THFNaHNone65 (Reflux)12~ 75%> 99%
DMF K2CO3 KI (0.2 eq) 80 8 > 95% > 99%

Validated Experimental Protocols

Protocol A: Synthesis of 2-(2-Cyclohexylethoxy)-4-methyl-1-nitrobenzene

This protocol utilizes Finkelstein catalysis and includes a self-validating purification step.

  • Setup: Charge a dry round-bottom flask with 2-nitro-5-methylphenol (1.0 eq), anhydrous K2CO3 (2.0 eq), and KI (0.2 eq).

  • Activation: Add anhydrous DMF (10 mL/g of phenol). Stir at room temperature for 15 minutes. Causality: This pre-forms the highly colored phenoxide anion, ensuring the nucleophile is ready before the electrophile is introduced.

  • Alkylation: Add 2-cyclohexylethyl bromide (1.2 eq) dropwise. Heat the mixture to 80 °C under a nitrogen atmosphere for 8 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x).

  • Chemoselective Wash (Critical): Wash the combined organic layers with 1M NaOH. Causality: Unreacted 2-nitro-5-methylphenol is highly acidic (pKa ~7). The NaOH deprotonates it, pulling it into the aqueous layer and preventing it from carrying over into the hydrogenation step (where it would reduce to the difficult-to-separate 2-amino-5-methylphenol).

  • Isolation: Wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the intermediate as a yellow oil/solid.

Protocol B: Chemoselective Nitro Reduction
  • Setup: Dissolve the crude nitro intermediate from Protocol A in absolute Ethanol (15 mL/g).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate) under a gentle blanket of nitrogen to prevent solvent ignition.

  • Hydrogenation: Purge the flask with vacuum/nitrogen cycles (3x). Introduce H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Causality: Celite traps the finely divided Pd/C nanoparticles, preventing heavy metal contamination in your final API intermediate and avoiding fire hazards upon filter paper drying.

  • Isolation: Wash the Celite pad with excess ethanol. Concentrate the filtrate in vacuo to afford pure 2-(2-cyclohexylethoxy)-4-methylaniline.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12788, 6-Nitro-m-cresol". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76082, 2-Amino-5-methylphenol". PubChem.[Link]

  • An, H., Ding, Y., Sautet, P., Sun, G., & Yan, N. "Selective Reduction of Nitroarenes via Noncontact Hydrogenation". Journal of the American Chemical Society, 2024.[Link]

Technical Support Center: Purification of 2-(2-Cyclohexylethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ANL-CYC-04M Status: Open Priority: High (Intermediate Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Oily Aniline" Paradox

User Issue: You have synthesized 2-(2-Cyclohexylethoxy)-4-methylaniline, but instead of the expected crystalline solid, you are left with a persistent, dark oil.

Technical Diagnosis: This intermediate possesses a "surfactant-like" structure: a polar aniline head and a bulky, lipophilic cyclohexylethyl tail. This duality creates two specific problems:

  • Melting Point Depression: Even trace impurities (unreacted alkyl halides or phenols) act as plasticizers, disrupting the crystal lattice and keeping the product in a liquid state (the "oil trap").

  • Emulsion Formation: The amphiphilic nature makes aqueous workups prone to stable emulsions.

The Solution: We will move beyond standard recrystallization. The protocols below utilize Chemical Selectivity (Acid-Base Swing) and Phase Transformation (Salt Formation) to force purification.

Protocol A: The Acid-Base Swing (Primary Purification)

Objective: Remove neutral impurities (unreacted alkylating agents) and acidic impurities (phenols) using the basicity of the aniline nitrogen.

The Logic (Mechanism)

The pKa of your aniline is approximately 4.5–5.0 .

  • pH < 2: The aniline protonates (

    
    ), becoming water-soluble. Neutral organics stay in the oil phase.
    
  • pH > 10: The aniline deprotonates (

    
    ), returning to the organic phase.
    
Step-by-Step Workflow
  • Dissolution: Dissolve your crude oil in Dichloromethane (DCM) .

    • Why DCM? It is denser than water and less prone to emulsions with this specific lipophilic tail compared to Ethyl Acetate.

  • Acid Extraction (Targeting the Amine):

    • Extract the DCM layer with 1M HCl (aq) (

      
      ).
      
    • Critical: The product moves to the Aqueous Top Layer (if using DCM, water is on top; check densities!).

    • Waste: The DCM layer now contains your unreacted alkyl halides and neutral tars. Discard it.

  • The Wash:

    • Wash the combined acidic aqueous layers with fresh DCM (

      
      ) to remove entrained organics.
      
  • Base Release (Regeneration):

    • Cool the aqueous acidic phase to 0°C.

    • Slowly basify with 6M NaOH or Sat.

      
        until pH > 10.
      
    • Observation: The solution will turn cloudy/milky as the free base oil separates.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Dry the organic layer over

      
      , filter, and concentrate.
      

Outcome: You should now have a significantly cleaner oil. If it still does not crystallize, proceed to Protocol B.

AcidBaseSwing Crude Crude Oily Mixture (Aniline + Impurities) DCM_Sol Dissolve in DCM Crude->DCM_Sol Acid_Ext Extract with 1M HCl DCM_Sol->Acid_Ext Phase_Sep Phase Separation Acid_Ext->Phase_Sep Org_Layer Organic Layer (Neutrals/Tars) Phase_Sep->Org_Layer Contains Impurities Aq_Layer Aqueous Layer (Product-NH3+) Phase_Sep->Aq_Layer Contains Product Base_Treat Basify (pH > 10) NaOH / Na2CO3 Aq_Layer->Base_Treat Final_Ext Extract into DCM & Evaporate Base_Treat->Final_Ext Pure_Oil Purified Free Base Final_Ext->Pure_Oil

Figure 1: The Acid-Base Swing logic flow. By toggling pH, we force the molecule to migrate phases, leaving impurities behind.

Protocol B: Salt Formation (The Solidification Strategy)

Objective: If the free base refuses to crystallize, convert it into a salt. Salts have higher lattice energies and are much more likely to form solids.

Recommended Salt: The Hydrochloride (HCl)

Note: The cyclohexyl tail adds significant lipophilicity. Aqueous HCl often fails to crystallize this salt. We must use anhydrous conditions.

Step-by-Step Workflow
  • Solvent Choice: Dissolve the purified oil (from Protocol A) in a minimum amount of dry Diethyl Ether or MTBE .

    • Ratio: ~5 mL solvent per gram of oil.

  • Acid Addition:

    • Add 2M HCl in Diethyl Ether (commercial solution) dropwise with vigorous stirring.

    • Stoichiometry: Add 1.1 equivalents relative to the amine.

  • Inducing Crystallization:

    • A white precipitate should form immediately.

    • Troubleshooting: If it forms a "gum" or "oil" at the bottom:

      • Add a non-polar anti-solvent: Hexane or Heptane .

      • Scratch the inner wall of the flask with a glass rod (provides nucleation sites).

      • Sonicate the flask for 5 minutes.

  • Isolation:

    • Filter the solid under vacuum / nitrogen blanket.

    • Wash the cake with cold Hexane.

Alternative: Oxalate Salt If HCl fails, Oxalic Acid is excellent for "greasy" amines.

  • Dissolve amine in Ethanol.[1]

  • Add 1 eq. Oxalic acid (dissolved in warm Ethanol).

  • Cool to 0°C. Oxalate salts often crystallize beautifully where HCl salts do not.

Protocol C: Chromatography (The "Nuclear Option")

Objective: Separation when extraction fails. The Problem: Amines interact strongly with the acidic silanols on silica gel, causing "streaking" (broad tails) and poor separation.

The Fix: Triethylamine (TEA) Deactivation
ParameterRecommendation
Stationary Phase Standard Silica Gel (60 Å)
Pre-Treatment CRITICAL: Flush the column with Mobile Phase + 1% Triethylamine (TEA) before loading sample.
Mobile Phase Hexane : Ethyl Acetate (Start 90:10, Gradient to 70:30) + 1% TEA .
Loading Load the oil as a concentrated solution in DCM.

Why TEA? The TEA binds to the acidic sites on the silica, effectively "capping" them so your product can pass through without dragging.

Troubleshooting & FAQs

Q1: The oil turned black/dark brown upon standing. Is it ruined?

  • Diagnosis: Oxidation.[1][2] Anilines are electron-rich and prone to air oxidation, forming "aniline black" polymers.

  • Fix: The color is often superficial. Perform Protocol B (Salt Formation) . The impurities usually stay in the mother liquor, leaving white/off-white crystals. Alternatively, treat a solution with Activated Charcoal , heat briefly, and filter through Celite.

Q2: During extraction, I have a massive emulsion that won't separate.

  • Cause: The cyclohexyl tail + polar head acts as a surfactant.

  • Fix:

    • Add Saturated Brine (increases ionic strength).

    • Filter the entire mixture through a pad of Celite (breaks physical bubbles).

    • Add a small amount of Methanol (breaks surface tension).

Q3: Can I distill this oil?

  • Risk: High.[3] The boiling point will be very high (>200°C at atm).

  • Advice: Only attempt Kugelrohr Distillation under high vacuum (<0.1 mmHg). If you see smoke/fumes, stop immediately; you are decomposing the ether linkage.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann: Oxford, 2009. ( definitive guide for specific solvent/reagent handling).
  • Sambrook, J.; Russell, D. W.Molecular Cloning: A Laboratory Manual; Cold Spring Harbor Laboratory Press, 2001. (Reference for general buffer/pH handling principles).
  • Reich, H. J. "pKa Data Compilation." University of Wisconsin-Madison. [Link] (Source for aniline pKa estimation).

  • Sigma-Aldrich. "Fundamental Principles of Flash Chromatography." Technical Bulletin. (Source for TEA-buffered silica protocols).

Disclaimer: These protocols involve hazardous chemicals (DCM, strong acids/bases). Ensure all work is performed in a fume hood with appropriate PPE.

Sources

Preventing oxidation of 2-(2-Cyclohexylethoxy)-4-methylaniline during storage

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 2-(2-Cyclohexylethoxy)-4-methylaniline. This document is designed for researchers, scientists, and drug development professionals who handle this substituted aniline derivative. Like many anilines, this compound is susceptible to degradation, primarily through oxidation, which can compromise sample integrity, impact experimental reproducibility, and lead to the formation of impurities.[1] The primary visual indicator of this degradation is a distinct color change from a colorless or pale-yellow liquid/solid to a darker yellow or brown hue.[1][2]

This guide provides a structured, in-depth approach to preventing oxidation during storage and handling. It moves beyond simple instructions to explain the underlying chemical principles, ensuring that every protocol is a self-validating system for maintaining the purity and stability of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 2-(2-Cyclohexylethoxy)-4-methylaniline.

Q1: My freshly opened bottle of 2-(2-Cyclohexylethoxy)-4-methylaniline is already yellow/brown. What happened?

A: The discoloration is a classic sign of oxidation.[1] This degradation occurs when the aniline moiety is exposed to atmospheric oxygen and/or light.[1] The amino group (-NH2) on the aniline ring is a strong electron-donating group, which makes the molecule highly susceptible to oxidative processes.[3] Even brief exposure to air during initial packaging or if the container seal is compromised can initiate this process. For high-purity applications, it is crucial to start with material that has not undergone significant color change.

Q2: What are the absolute core requirements for storing this compound to maintain its purity?

A: To minimize degradation, the compound must be rigorously protected from three primary environmental factors: oxygen, light, and moisture. The ideal storage involves a multi-layered approach summarized in the table below. For long-term storage, the single most effective method is maintaining the compound under a dry, inert atmosphere like nitrogen or argon.[1]

ParameterRecommended ConditionRationale & Causality
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[1][4]
Temperature Cool: 15°C to 25°CSlows the rate of chemical degradation. Storing below 30°C is a general guideline for amines.[1][5]
Light Amber Glass or Opaque ContainerLight, particularly UV, provides the energy to catalyze oxidative reactions in anilines.[1][6]
Moisture Tightly Sealed, Dry EnvironmentAnilines can be hygroscopic; absorbed moisture can facilitate degradation pathways.[1][5]
Container Tightly Sealed Glass or HDPEPrevents ingress of air and moisture. Materials must be non-reactive with amines.[5]

Q3: The compound has darkened over time. Can I still use it in my synthesis?

A: This depends entirely on the sensitivity of your application. The presence of oxidation byproducts introduces impurities that can interfere with chemical reactions, potentially leading to lower yields, unexpected side products, or downstream complications in biological assays.[1] For applications demanding high purity, such as pharmaceutical development or catalyst synthesis, using a discolored, oxidized batch is strongly discouraged. If the application is less sensitive, it may be usable, but a purity check via an analytical method like GC-MS or HPLC is recommended to quantify the level of degradation.[7][8]

Q4: What is an "inert atmosphere," and is it truly necessary for short-term storage?

A: An inert atmosphere is a gaseous environment composed of non-reactive gases, most commonly nitrogen (N₂) or argon (Ar). These gases displace the reactive oxygen (O₂) from the headspace of the storage container. For an air-sensitive compound like a substituted aniline, this is not just a best practice—it is a critical requirement for maintaining high purity, even for short-term storage.[1] Standard laboratory glassware contains a film of adsorbed moisture and is filled with air, both of which can degrade the compound over time.[4]

Section 2: Experimental Protocols for Storage and Handling

Adherence to rigorous handling protocols is paramount. The following methodologies provide step-by-step instructions for preserving the integrity of 2-(2-Cyclohexylethoxy)-4-methylaniline.

Protocol 2.1: Long-Term Storage Protocol

This protocol should be implemented immediately upon receiving the compound.

  • Initial Inspection: Visually inspect the compound upon arrival. Note the initial color and physical state. If significant discoloration is present, consider an immediate analytical qualification before use.

  • Inert Atmosphere Overlay: If the compound is in its original container and will not be used immediately, carefully flush the headspace with dry nitrogen or argon using a long needle connected to a gas line, with a second, shorter needle acting as a vent.

    • Scientist's Note: This "blanketing" procedure displaces the air in the container's headspace, significantly slowing oxidation.

  • Seal Securely: Tightly reseal the container cap. For added protection, wrap the cap and neck of the bottle with Parafilm® to create a secondary barrier against moisture and air ingress.

  • Protect from Light: Place the sealed container inside a secondary opaque container or in a designated cabinet to shield it from light.

  • Log and Store: Store the container in a cool, dry, and well-ventilated area, ideally between 15°C and 25°C.[1] Log the date of receipt and all subsequent access dates.

Protocol 2.2: Dispensing the Compound Using Inert Atmosphere Techniques

This protocol is mandatory for any application where purity is critical.

Method A: Glovebox Technique

  • Preparation: Place the sealed container of 2-(2-Cyclohexylethoxy)-4-methylaniline, a clean spatula, and a tared reaction vessel inside an inert atmosphere glovebox.

    • Rationale: The glovebox provides the most robust environment for excluding air and moisture during transfer.[1]

  • Equilibration: Allow the items to sit in the glovebox antechamber through at least three evacuation/backfill cycles with the inert gas before moving them into the main chamber.

  • Transfer: Inside the main chamber, open the aniline container. Carefully weigh and transfer the desired amount of the compound into the tared reaction vessel.

  • Resealing: Tightly re-seal the main storage container before removing any items from the glovebox. This preserves the integrity of the remaining stock.

  • Removal: Seal the reaction vessel and remove it from the glovebox through the antechamber.

Method B: Schlenk Line Technique

  • Setup: Connect both the storage flask (containing the aniline) and the tared reaction flask to a Schlenk line via septa.

  • Purge Cycle: Evacuate both flasks (gently, to avoid disturbing solids) and backfill with inert gas (e.g., argon or nitrogen). Repeat this cycle a minimum of three times.

    • Rationale: This repeated cycle is crucial for removing residual atmospheric gases from the glassware.[1][9]

  • Positive Pressure Transfer: Under a positive pressure of inert gas (as indicated by an oil bubbler), quickly remove the stoppers or septa and transfer the solid from the storage flask to the reaction flask.

    • Scientist's Note: A continuous, gentle outflow of inert gas from the flasks prevents air from entering during the brief transfer period.

  • Reseal: Immediately reseal both flasks. The reaction flask is now ready for the subsequent addition of degassed solvents.

Section 3: Troubleshooting and Purity Verification

Even with the best practices, issues may arise. This section provides a logical framework for troubleshooting and verifying the purity of your compound.

Troubleshooting Workflow for Discolored Material

If you observe that your sample of 2-(2-Cyclohexylethoxy)-4-methylaniline has discolored, follow the decision-making workflow below to determine the appropriate course of action.

Troubleshooting_Flow start Visual Discoloration Observed check_storage Review Storage & Handling Records (Temp, Atmosphere, Light Exposure) start->check_storage purity_critical Is High Purity Critical for Application? check_storage->purity_critical qualify Perform Analytical Qualification (e.g., GC-MS, HPLC) purity_critical->qualify  Yes   use_caution Use Discolored Material with Caution & Document purity_critical->use_caution  No   result Purity within Acceptable Limits? qualify->result result->use_caution  Yes   procure_new Purify or Procure New Batch result->procure_new  No   improve Implement Corrective Actions for Future Storage & Handling use_caution->improve procure_new->improve

Caption: Troubleshooting workflow for oxidized aniline.

Analytical Techniques for Purity Assessment

If the troubleshooting workflow indicates a need for analytical qualification, the following techniques are recommended for analyzing aniline derivatives.

Analytical TechniquePurpose & ApplicationKey Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying and quantifying volatile oxidation byproducts. Provides structural information for unknown impurities.Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column is often suitable.[7]Detector: Mass Spectrometer (MS) in Electron Ionization (EI) mode.
High-Performance Liquid Chromatography (HPLC) A powerful alternative to GC, especially as it does not require derivatization for polar anilines.[8] Ideal for quantifying the parent compound relative to impurities.Column: C18 reverse-phase column.Detector: UV detector, monitoring at 254 nm and 280 nm is common for aromatic compounds.[10]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Can reveal the presence of impurities by showing unexpected peaks, but may lack the sensitivity to detect very low-level oxidation products.Application: Primarily for confirming the structure of the main component and detecting significant impurities.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgJT-LASALA2qQpsjtwAc2lwTjTjX7_7nEf4KXYcOojGTnJrLfbyQCeHKTky1zRn-EWCldHNV9zC3XwAoQigRwL61ws-zyxBTyEXdWf4ftOCO1OzHDCbgyo5JEcNke8C1e3dVdXh0qwK818RQDyKAKkuBFP-OORaFN8CAUX0IEzuqAfas-ttQWRXOD5I8Paje6OYDKZHfeF381Sl0=]
  • Best practices for handling air and light-sensitive aniline hydrochloride compounds. Benchchem. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMov67fWa7mK0hJepiigCNONlnFjiagUAwvukjIzgZPnByPJKS2mcaIie8Z2VUcsxLW8pER_gDvvnxNXT_BO0xh1qpQZ5xLcSqz-IBcYcvVb_Eh7W1vdYusKOB21WzuDXBxuPS9VD-K8yIFRhGsiXndvMeFUOPdgfnJ8Hdzf0ZLyFtd-yHvWaHav_VNSoR_WC500He_5rgn6XEHDMqdug6gLwryiw581LxQgj-LKtx]
  • Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst (RSC Publishing). [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2ibunn_GRyMZVeyKmDHne9oGjBgrqmNw2IYo9x9UsjQmDqSsVohgTFbpfxJmfvlXxoVPu913pa-f3E549omCf6D4EMHV3LLuSQWJayWDr7R5zvc_Ite5v5zVSGVoexg==]
  • Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. Benchchem. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYefw09n7UuJl6EWlv7W77_k0D_Zh20_p-4nAGv7oAn6kEd7qM1xyqZLj_FzWC9nszAvm6XnByLgsZLh6Ftn1etx3EgufGDJxtAytWDCdaygDNR7doh5ILC-A4lc8J0XgdXkWtQB90IYTA8dS5qbqJqy2w3ogBRu06j-S6v0W83X7tdaJHJIPv5SX6JqyswaDX3u1c4FjLUQYO1i_1AjZP3qvecm4RbLx12s0-YM5Hrjsy6f0=]
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9IAEvqFbtyfTV7xPbu1_62i8fCZtxoJRCFmBu5GvQZHvTTPPTpl0ay2uArgGopT6qIDhRhfd-Rdyy7LB8JZI1ypazI8bHQAHxh3mAwaYNcN7yHReoKV2GX-K59pLPFQEKECaZqsz7bYf011YkOIEOMTI=]
  • Aniline Safety Data Sheet. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Ch3lYwiVc9LK9jMHL34sTqiWTIdDl2pY33NeJYcN-lxS03n71evLUCTxra1a19w9Pu_T12P_Y-UJqAbu3o2SKow-f5Qc07W5CeU_QWpdb2ruJBWwiDZef8SHojqdLPwaLQ==]
  • Aromatic Amines Hazcard. CLEAPSS. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLlLksdYXkZHeyT7URDn5tuRk63XxjR_L23fEv-wY0e3WEAMW0UpM5V24ZlHGUsPMZ5Ap6fMBY62gl5pLjisbSTcXIgB3hhHrYISYxmATxiJui-g5FizuUNN886XpXSPCDIziWuiF-abnEQXJsA2IvUZxN-11mwU0kPY_2f]
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  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoUvU51zX4vO2K0GQji2cxNVrv5lDeV4FtgD9fic8wJ3Nxqa7O05TJfv6bvW-cCa7GXw38pge09x35h5CngJe201Wg43QbS14sqC9ximqKp6SCVo8RaZH9e91_6kcbH9MA3joOcaiCoQHW8RrcKcvqx4efAw9d1Gw=]
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl3hEsxhUPbmYV6CjmXfa5AfxNegjlSJjvmk3phOrAc8eAq_XVr80OnINIocAp1buWYboFDZ22PsIkLJK7jgHpLPzdvLeZ3NkuEtTyZrFqXfM0iPolTRV3ATzGVmTlNiV8pPbk2hhFjgusv_ZuljMO-ky8OBiPts6anV6RYvtF2DcKEASTvAKOSseg0z5yjN_495QVMO8r35UJbpWHWOMqDXdE8pa9fwbtd_IRS7Hq1trvMKpN-e-m4zXdLg==]
  • Performing Sensitive Reactions without a Schlenk Line. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfVHOsGL1Uz6FFsrWSnCA4ZnJ2s9qP_7EiB5BNas91hDkMKSTQYvSQzCgnaE4dFUYIulF72i8CYe-hhXx_GdQevyEIE5sQmobrHrknz7iCVwHz16VAC280aD2dMhUdjCbFC7vlArE9mrHhuyBo3faJsFeRRTfL-BaEQlHtHxA6Js_IY5kjSIiXUHzURXO4om7Zq4ilJw==]
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Ktg5miKKmONgiUdQNTFJsfOYAW0YKt5skibi-0xe_4fFK8S4gWbi8Y8dwPqnriGf8BH44OASl6ihFiziheOnMHBh5o5R1WE-R5txkmVYIsaPbwLBs1Hj_L8gz6EacVl8XQ==]
  • Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdbfVNGwIZKvcY2PRhqEBuyBhcWYcQ69oxaTEflTWd_gZD-3S6Wx2D8eYEMMAbpU5248c3DloOKl1jbv11Ryw4yS4bjdn-rV91YX-04iLAnlqg1lmopJOQy8xFcJ0OrZtUq_rE1wQpft6_Qs2W4voZewQuROGH5gCafEnqFnpY9OxAtawYF0MK9swcR9ujPaWKlBOxBBRXwKL2x2-LwdjT7JX8Cbe9iT8PSSSZ97w=]
  • antioxidant efficacy of N-(2-Heptyl)aniline vs other aniline derivatives. Benchchem. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXnPXzbofEdS7iB38oyTVdPQb-4p0BihiV-rowyNXTNvY_6g42XHQRnBPK50dTRjGd3TSxeHCQ9IXj-0kMK-bWcSpjGdfdzVQKLRnGqPLSqXsGG9BdQiprTsU-6BvmTXUTLgt_TCm6Or6IVddn8Da7-OxFTzV004HfdkUVu1Zs1kM6uLcMGsX_ldNyu6XaH0sR5Xl-Yh9Xb82aA2yYMN32zHxW]

Sources

Technical Support Center: Troubleshooting O-alkylation of Hindered Aminophenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the O-alkylation of hindered aminophenols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging but crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The O-alkylation of aminophenols, particularly those with significant steric hindrance, is frequently complicated by a competition between O- and N-alkylation, leading to issues with selectivity and yield. This guide provides in-depth, field-proven insights to address these specific challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction is giving a mixture of O- and N-alkylated products. How can I improve O-selectivity?

A1: This is the most common issue when alkylating aminophenols. The nitrogen atom is generally more nucleophilic than the phenolic oxygen, leading to preferential N-alkylation or a mixture of products under standard conditions.[1] To achieve high O-selectivity, you must modulate the relative nucleophilicity of the two sites.

Core Cause: The lone pair of electrons on the amino group is more available for nucleophilic attack than the electrons on the phenolic oxygen, which are partially delocalized into the aromatic ring. Direct alkylation with agents like alkyl halides often results in a non-selective mixture of N-alkyl, O-alkyl, and N,O-dialkylated products.[1][2]

Solutions:

  • Protect the Amino Group: This is the most robust and widely applicable strategy. By temporarily converting the amino group into a less nucleophilic functional group, you can direct the alkylation exclusively to the hydroxyl group. An inexpensive and highly effective method is the formation of an imine (Schiff base) using benzaldehyde.[2][3] This protecting group can be easily removed by simple acid hydrolysis after the O-alkylation is complete.

    • Expert Insight: While other protecting groups like Boc or Cbz are effective, they are more expensive and may require harsher deprotection conditions that could compromise your target molecule.[3] The benzaldehyde imine strategy is often more practical and efficient for many substrates.[2]

  • Utilize Phase-Transfer Catalysis (PTC): Under anhydrous or solid-liquid PTC conditions, the selectivity for O-alkylation can be significantly enhanced. The mechanism involves the generation of the phenoxide anion, which is then shuttled by the PTC catalyst (e.g., a quaternary ammonium salt) into the organic phase to react with the alkyl halide.[4][5] Minimizing the presence of hydrogen-bonding species, like water, reduces the solvation of the oxygen anion, making it more reactive and favoring O-alkylation over C-alkylation or N-alkylation.[4]

Logical Workflow: The Challenge of Selectivity

The diagram below illustrates the competing reaction pathways in the direct alkylation of an unprotected aminophenol.

G cluster_start Starting Materials cluster_products Potential Products Aminophenol Hindered Aminophenol (Ar-OH, -NH2) O_Product Desired O-Alkylated Product (Ar-OR, -NH2) Aminophenol->O_Product O-Alkylation (Slower) N_Product N-Alkylated Side Product (Ar-OH, -NHR) Aminophenol->N_Product N-Alkylation (Faster, More Nucleophilic) AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Product O-Alkylation (Slower) AlkylHalide->N_Product N-Alkylation (Faster, More Nucleophilic) Di_Product N,O-Dialkylated Side Product (Ar-OR, -NHR) N_Product->Di_Product Further Alkylation Base Base Base->O_Product O-Alkylation (Slower) Base->N_Product N-Alkylation (Faster, More Nucleophilic) caption Competition between O- and N-alkylation pathways. G cluster_step1 Step 1: Protection cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Deprotection S1_Reactants 4-Aminophenol Benzaldehyde S1_Conditions Methanol (Solvent) Stir at RT, 1h S1_Reactants->S1_Conditions S1_Product Imine Intermediate (N-benzylidene-4-aminophenol) S1_Conditions->S1_Product S2_Reactants Imine Intermediate Benzyl Bromide S1_Product->S2_Reactants S2_Conditions Acetone (Solvent) K₂CO₃ (Base) Reflux, 20h S2_Reactants->S2_Conditions S2_Product O-Alkylated Imine S2_Conditions->S2_Product S3_Reactants O-Alkylated Imine S2_Product->S3_Reactants S3_Conditions Aqueous HCl Stir S3_Reactants->S3_Conditions S3_Product Final Product (4-(Benzyloxy)aniline) S3_Conditions->S3_Product caption Workflow for selective O-alkylation via imine protection.

Caption: Workflow for selective O-alkylation via imine protection.

Materials:

  • 4-Aminophenol

  • Benzaldehyde

  • Methanol (MeOH)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzyl Bromide

  • Acetone

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 2M)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware

Procedure:

Step 1: Protection of the Amino Group (Imine Formation) [2]1. In a round-bottom flask, dissolve the aminophenol (1.0 eq.) in methanol (approx. 2.5 mL per mmol of aminophenol). 2. Add benzaldehyde (1.0 eq.) to the solution at room temperature. 3. Stir the mixture for 1 hour. The formation of the imine intermediate can be monitored by TLC. 4. Remove the solvent under reduced pressure (rotary evaporation). The resulting residue, the N-benzylideneaminophenol, can often be recrystallized from ethanol or used directly in the next step if sufficiently pure.

Step 2: O-Alkylation (Williamson Ether Synthesis) [2]1. To a round-bottom flask equipped with a reflux condenser, add the crude or purified imine from Step 1 (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone (approx. 10 mL per mmol of imine). 2. Add the alkylating agent, benzyl bromide (1.0-1.1 eq.), to the stirring suspension. 3. Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting imine is consumed. 4. Cool the reaction mixture to room temperature and filter off the inorganic solids (K₂CO₃ and KBr). 5. Wash the solids with a small amount of acetone. 6. Combine the filtrate and washings and concentrate under reduced pressure.

Step 3: Deprotection (Hydrolysis of the Imine) [2]1. Dissolve the crude O-alkylated imine from Step 2 in a suitable solvent (e.g., THF or ethanol). 2. Add an aqueous solution of HCl (e.g., 2M) and stir vigorously at room temperature. The hydrolysis is typically rapid (1-2 hours). 3. Once the reaction is complete (monitored by TLC), neutralize the mixture by carefully adding a base (e.g., saturated NaHCO₃ solution) until the pH is ~7-8. 4. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). 5. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 6. Purify the final product (the O-alkylated aminophenol) by column chromatography or recrystallization as needed.

References
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table]. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. (2010). (PDF) Selective alkylation of aminophenols. [Link]

  • Bakkas, S., et al. (2006). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. E-Journal of Chemistry. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Dodge, J. A., et al. (n.d.). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. SciSpace. [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. [Link]

  • Organic Chemistry. (n.d.). Williamson's synthesis of ethers. [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. [Link]

  • Jouffroy, M., et al. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(44), 16084–16085. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

Sources

Removing unreacted cyclohexylethyl bromide from aniline product

Author: BenchChem Technical Support Team. Date: March 2026

TechSupport: Purification of N-Alkylated Anilines Specialized Troubleshooting for Organic Synthesis

Ticket Overview: Removal of Unreacted Alkyl Halide

Subject: Removing unreacted 2-cyclohexylethyl bromide from N-(2-cyclohexylethyl)aniline. Case ID: #RXN-ALK-005 Priority: High (Impurity affects downstream biological assays).[1][2]

Executive Summary: You are performing a mono-alkylation of aniline with 2-cyclohexylethyl bromide. The reaction mixture currently contains:

  • Product: N-(2-cyclohexylethyl)aniline (Secondary amine, basic).[1]

  • Impurity: Unreacted 2-cyclohexylethyl bromide (Neutral, lipophilic, BP

    
    C).[1][2]
    
  • Byproducts: Trace dialkylated aniline (Tertiary amine) and unreacted aniline.[1][2]

Because the boiling point of the bromide (


C) is high, simple rotary evaporation will not remove it. The most robust purification strategy relies on the basicity difference  between the amine product and the neutral alkyl halide.

Module 1: The "Gold Standard" – Acid-Base Extraction

Recommended as the first line of defense due to scalability and cost-efficiency.[1][2]

The Logic: Anilines are weak bases (


).[1] N-alkylation slightly increases basicity (

) due to the inductive effect of the alkyl group.[1][2] By lowering the pH of the aqueous phase below 2.0, we force the amine into its water-soluble salt form (anilinium cation). The alkyl bromide, lacking ionizable protons, remains in the organic layer.
Protocol: Step-by-Step
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent.

    • Recommended: Diethyl Ether (

      
      ) or Methyl tert-butyl ether (MTBE).[1][2]
      
    • Avoid: Dichloromethane (DCM) if possible, as it often forms stubborn emulsions with anilinium salts.[2]

  • Acid Wash (The Critical Step):

    • Extract the organic layer with 1M HCl (3 x volumes).[1]

    • Checkpoint: Check the pH of the aqueous layer.[3] It must be

      
      .[1][2][4]
      
    • Chemistry: The amine product moves to the aqueous phase as

      
      .[1][2] The bromide stays in the organic phase.
      
  • Organic Wash:

    • Keep the Aqueous Layer .[1]

    • Wash the aqueous layer once with fresh ether/hexane to remove any mechanically trapped bromide.[1]

  • Basification:

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).[1]

    • Slowly add 6M NaOH or saturated

      
       until pH 
      
      
      
      .[1][2]
    • Observation: The solution will become cloudy as the free amine precipitates/oils out.

  • Final Extraction:

    • Extract the now-basic aqueous layer with your organic solvent of choice (DCM or Ethyl Acetate).[1][2]

    • Dry over

      
      , filter, and concentrate.[2]
      

Data Table: Solubility Behavior

SpeciesOrganic Phase (Neutral pH)Aqueous Phase (pH < 2)Aqueous Phase (pH > 10)
2-Cyclohexylethyl bromide Soluble Insoluble (Remains in Organic)Insoluble
Product (2° Amine) SolubleSoluble (Salt) Insoluble (Oils out)
Aniline (Start Material) SolubleSoluble (Salt)Insoluble

Module 2: Visualization of the Workflow

The following flowchart illustrates the logic path for separating the neutral impurity from the basic product.

ExtractionWorkflow Start Crude Mixture (Amine + Bromide) Solvent Dissolve in Et2O Start->Solvent AcidWash Add 1M HCl (Partition) Solvent->AcidWash OrgLayer1 Organic Layer (Contains Bromide) AcidWash->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Contains Amine Salts) AcidWash->AqLayer1 Protonated Species Discard Discard / Recycle (Bromide Waste) OrgLayer1->Discard Wash Wash with Hexane AqLayer1->Wash BaseTreat Basify with NaOH (pH > 10) Wash->BaseTreat FinalExtract Extract with DCM BaseTreat->FinalExtract Product Pure Product (Free Amine) FinalExtract->Product

Caption: Logical flow for Acid-Base purification. Red nodes indicate chemical transformation steps.[1][2]

Module 3: Alternative Methodologies

If the Acid-Base extraction fails (e.g., due to emulsion formation or acid sensitivity), consider these alternatives.

A. Vacuum Distillation (Thermal Separation)

Since 2-cyclohexylethyl bromide boils at 209°C (at 760 mmHg) [1], and your product (MW ~203 g/mol ) likely boils >250°C, separation is possible but requires high vacuum.[1][2]

  • Requirement: High vacuum line (< 1 mmHg).[1][2]

  • Procedure: Kugelrohr distillation is ideal.[1][2] Distill off the bromide at lower temperatures before increasing heat to collect the amine.

  • Risk: N-alkyl anilines can oxidize at high temperatures.[1][2] Ensure an inert atmosphere (

    
     or 
    
    
    
    ).[1][2]
B. Chemical Scavenging (The "Polishing" Step)

If a small amount (< 5%) of bromide remains after extraction, use a solid-supported scavenger.[1][2]

  • Reagent: Thiol-functionalized silica or resin (e.g., SiliaMetS® Thiol).[1][2]

  • Mechanism: The thiol is a superior nucleophile to the secondary amine. It will displace the bromide from the alkyl halide, tethering the impurity to the solid support.

  • Protocol: Add 2-3 equivalents of resin relative to the impurity.[1][2] Stir at

    
    C for 4 hours.[1][2] Filter.
    

Module 4: Frequently Asked Questions (FAQs)

Q1: I tried the extraction, but I got a thick emulsion that won't separate. What now? A: N-cyclohexyl derivatives are greasy.[1][2] The "soap" effect is common.[1]

  • Fix 1: Add solid NaCl to the aqueous layer (salting out).[1]

  • Fix 2: Filter the emulsion through a pad of Celite.

  • Fix 3: Switch solvents.[1][2][3] Use Ethyl Acetate instead of Ether/DCM.[1][2]

Q2: Will this remove the unreacted Aniline starting material? A: No. Aniline is also basic and will track with your product through the acid/base cycles.[1] To remove aniline:

  • Distillation: Aniline boils at

    
    C (lower than the bromide).[1] It can be distilled off first.[1][2][3][5]
    
  • Chromatography: Aniline is much more polar than the N-alkylated product.[1][2] Use a gradient of Hexane:EtOAc (95:5 to 80:20).[1][2]

Q3: Can I use Silica Gel Chromatography to remove the bromide? A: Yes, and it is often easy.[1][2]

  • Alkyl Halides are non-polar (run near the solvent front in Hexane).[1]

  • Amines streak on silica unless modified.[1][2]

  • Tip: Pre-wash your silica column with 1% Triethylamine (

    
    ) in Hexane to neutralize acidic sites.[1][2] This ensures your amine product elutes as a tight band, well separated from the non-polar bromide.
    

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for Acid-Base Extraction protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Mechanistic insight on amine basicity and nucleophilic substitution).

  • PubChem. (n.d.).[1][2] Compound Summary: N-ethylaniline (Analogous pKa data). National Library of Medicine.[1][2] Retrieved March 1, 2026, from [Link][2]

Sources

Technical Support Center: Recrystallization of Methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Analyst: Senior Application Scientist Subject: Optimization of Solvent Systems & Troubleshooting Protocols

Introduction: The Crystallization Paradox

Welcome to the optimization hub. Methylaniline derivatives present a unique paradox in purification: they are often too soluble in organic solvents to crystallize easily, yet prone to "oiling out" (Liquid-Liquid Phase Separation) in aqueous mixtures due to their low melting points. Furthermore, the electron-rich nitrogen atom makes them highly susceptible to oxidation, leading to persistent colored impurities.

This guide moves beyond standard textbook procedures. It focuses on the thermodynamic control required to purify these specific amines, whether they are solid ring-substituted derivatives (e.g., p-nitro-N-methylaniline) or liquid free bases requiring salt formation.

Module 1: Solvent Selection Strategy

Q: How do I select the correct solvent system when my derivative has high solubility in almost everything?

A: Methylaniline derivatives are lipophilic amines. They dissolve too well in DCM, THF, or Ethyl Acetate to crystallize effectively by cooling alone. You must exploit polarity shifts or ionic modification .

The "Solubility Window" Protocol

For solid derivatives, avoid "good" solvents. Instead, use a binary system where the "good" solvent is volatile and the "bad" solvent has a higher boiling point, or vice versa, depending on your isolation method.

Solvent ClassSuitabilitySpecific Application
Alcohols (MeOH, EtOH) High Best general-purpose. High solubility hot, moderate cold. Often requires water as an antisolvent.
Hydrocarbons (Hexane, Heptane) Medium Excellent antisolvents for lipophilic amines. Use Toluene/Heptane mixtures for non-polar derivatives.
Chlorinated (DCM, Chloroform) Low Avoid for crystallization. Too strong. Use only for dissolving crude oils before adding an antisolvent.
Ethers (MTBE, Et₂O) Medium Good for low-temperature crystallization of low-melting solids.
Water Antisolvent Critical for "drowning out" procedures.[1] Warning: Can promote oiling out if added too fast.
Decision Logic: Free Base vs. Salt

If your target is a liquid at room temperature (like N-methylaniline itself), you cannot recrystallize the free base directly. You must convert it to a crystalline salt (HCl, Oxalate, or Picrate) or an acetyl derivative.

SolventStrategy Start Start: Analyze Compound State IsSolid Is it a Solid at RT? Start->IsSolid IsLiquid Is it a Liquid/Oil? Start->IsLiquid SolubilityTest Perform Solubility Mapping (100mg/mL) IsSolid->SolubilityTest SaltForm Must Form Salt IsLiquid->SaltForm SingleSolvent Soluble Hot / Insoluble Cold? Use EtOH or Toluene SolubilityTest->SingleSolvent BinarySystem Too Soluble? Use Solvent/Antisolvent (e.g., EtOH/Water) SolubilityTest->BinarySystem HClSalt HCl Gas in Ether (Hygroscopic but simple) SaltForm->HClSalt Oxalate Oxalic Acid in Acetone (Stable, sharp mp) SaltForm->Oxalate caption Figure 1: Decision logic for methylaniline derivative purification based on physical state.

Module 2: Troubleshooting "Oiling Out"

Q: My solution turns cloudy and forms a bottom layer of oil instead of crystals. Why?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the solution temperature drops below the "oiling out" limit (the binodal curve) but remains above the melting point of the solvated compound. The oil droplets are impure and will eventually harden into a glass, trapping impurities.[3]

The "Cloud Point Seeding" Protocol

Do not let the oil form. You must intervene at the metastable limit.

  • Dissolve: Dissolve the crude solid at the boiling point of the solvent (e.g., Ethanol).

  • Cool Slowly: Lower the temperature slowly (1°C/min).

  • Detect: Watch for the "first haze" (Cloud Point).

  • Intervene:

    • Stop Cooling: Hold temperature constant.

    • Seed: Add 0.1% w/w pure seed crystals immediately.

    • Wait: Allow the haze to turn into defined particles (30–60 mins).

  • Resume: Once a crystal bed is established, resume cooling. The crystals provide a surface for growth, energetically preferred over forming new oil droplets.

Pro-Tip: If you lack seed crystals, scratch the glass wall with a rod at the liquid-air interface. The friction and evaporation locally induce nucleation.

Module 3: Managing Oxidation (Color Removal)

Q: My compound should be white, but it isolates as purple/brown. How do I fix this?

A: Methylanilines oxidize to form colored quinoid-like impurities. These are often present in trace amounts but have high extinction coefficients (very visible).

The "Sacrificial Reduction" Workflow

Standard activated carbon often fails because it adsorbs the amine product too. Use chemical reduction instead.

  • Acidic Wash (for liquids):

    • Dissolve the amine in dilute H₂SO₄.

    • Wash with Ethyl Acetate (removes non-basic colored tars).

    • Basify with NaOH and extract.

  • Recrystallization Additive (for solids):

    • Add a pinch of Sodium Bisulfite (NaHSO₃) or Sodium Dithionite to the aqueous phase during recrystallization (if using EtOH/Water).

    • These agents reduce the colored oxidized species back to colorless forms or water-soluble salts that stay in the mother liquor.

  • Zinc Dust Distillation (Ultimate Purification):

    • If recrystallization fails, distill the amine over a small amount of Zinc dust. The Zinc acts as a sacrificial reductant, preventing oxidation during the heating phase.

Module 4: Advanced Salt Formation

Q: I cannot crystallize the free base. Which salt should I make?

A: Salt formation changes the physical properties entirely, often raising the melting point by >100°C.

Recommended Salts for Methylanilines:
  • Hydrochlorides:

    • Method: Dissolve amine in dry ether/toluene. Bubble dry HCl gas or add HCl in Dioxane.

    • Pros: Cheap, easy.

    • Cons: Often hygroscopic (absorbs water from air and turns to goo).

  • Oxalates (The Gold Standard):

    • Method: Dissolve 1 eq.[4] amine in Acetone/EtOH. Add 1 eq. Oxalic acid dissolved in the same solvent.

    • Pros: Usually non-hygroscopic, sharp melting points, crystallizes readily.

  • Picrates:

    • Method: Use Picric acid (Warning: Explosive when dry).

    • Pros: Excellent for characterization (very sharp mp).

    • Cons: Hazardous. Use only for analytical identification, not bulk purification.

OilingOut OilDetected Problem: Oil Droplets Form Reheat Reheat to Dissolution OilDetected->Reheat CheckSolvent Is Solvent too Polar? (Water causes oiling) Reheat->CheckSolvent Modify Add more organic solvent (Increase solubility) CheckSolvent->Modify Yes Cooling Cool to Cloud Point CheckSolvent->Cooling No Modify->Cooling Seeding CRITICAL STEP: Add Seeds at Haze Cooling->Seeding Result Crystalline Product Seeding->Result caption Figure 2: Remediation workflow for 'Oiling Out' (Liquid-Liquid Phase Separation).

References

  • Solvent Selection Guides

    • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[5][6] Green Chemistry, 2016, 18, 288-296.[5][6] Link

    • Diorazio, L. J., et al. "Toward a More Holistic Framework for Solvent Selection."[6] Organic Process Research & Development, 2016, 20, 760-773.[6] Link

  • Crystallization Mechanisms (Oiling Out)

    • Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecule Compounds." Crystal Growth & Design, 2018. (General principles of LLPS in amines).
    • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. Link

  • Purification of Aromatic Amines

    • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013. (The authoritative text on specific purification of N-methylaniline and derivatives via acetylation/hydrolysis). Link

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman, 1989.

Sources

Solving regioselectivity issues in 2-alkoxy-4-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Isomer Definition

The Core Challenge: The synthesis of 2-alkoxy-4-methylaniline (also known as ortho-cresidine derivatives) presents a classic electrophilic aromatic substitution dilemma. The primary challenge is not the reaction yield, but the regioselectivity during the nitration of the precursor.

Users frequently confuse the target with its isomer, p-cresidine (2-methoxy-5-methylaniline). It is critical to define the target structure to ensure the correct synthetic pathway is chosen.

Compound NameStructure (Aniline Numbering)Precursor (Nitration Step)
Target: 2-Alkoxy-4-methylaniline 1-NH₂, 2-OR, 4-Me6-Nitro -3-alkoxytoluene
Common Byproduct: 4-Alkoxy-2-methylaniline 1-NH₂, 4-OR, 2-Me4-Nitro -3-alkoxytoluene

The standard nitration of 3-alkoxytoluene (m-cresyl ether) kinetically favors the 4-position (para to the alkoxy group), making the desired 6-isomer (ortho to alkoxy) the minor product. This guide outlines the "Phenol-First" strategy to invert this selectivity and simplify purification.

Strategic Pathways: Route Selection

We recommend Route B (Phenol-First) for high-purity applications. Route A is only recommended if high-efficiency fractional distillation columns are available.

Visualizing the Selectivity Logic

RegioselectivityPathways cluster_0 Starting Material cluster_1 Route A: Direct Ether Nitration (Not Recommended) cluster_2 Route B: Phenol Nitration (Recommended) Start m-Cresol (3-Methylphenol) Ether 3-Alkoxytoluene Start->Ether Alkylation Nitration Nitration of Phenol Start->Nitration HNO3 MixEther Mixture: 4-Nitro (Major) + 6-Nitro (Minor) Ether->MixEther Nitration SepEther Difficult Separation (Isomers have similar BP) MixEther->SepEther MixPhenol Mixture: 4-Nitro (Non-Volatile) 6-Nitro (Volatile) Nitration->MixPhenol Steam Steam Distillation (Separates Ortho-Nitro) MixPhenol->Steam Exploit H-Bonding PureNitro Pure 6-Nitro-m-cresol Steam->PureNitro Distillate Alkylation O-Alkylation PureNitro->Alkylation R-X / Base Reduction Reduction Alkylation->Reduction Target Target Reduction->Target 2-Alkoxy-4-methylaniline

Caption: Decision tree comparing the direct ether route (Route A) vs. the phenol-first route (Route B). Route B exploits the steam volatility of ortho-nitrophenols for easy purification.

Detailed Troubleshooting & Protocols

Scenario 1: "I am getting a 60:40 mixture of isomers that I cannot separate."

Diagnosis: You are likely using Route A (direct nitration of the ether). The alkoxy group directs strongly para, and the methyl group reinforces this. The boiling points of 4-nitro-3-alkoxytoluene and 6-nitro-3-alkoxytoluene are often within 2–5°C of each other, making distillation inefficient.

Corrective Action (Route B Implementation): Switch to the Nitration-Steam Distillation-Alkylation sequence.

Step-by-Step Protocol (Route B):

  • Nitration of m-Cresol:

    • Dissolve m-cresol in glacial acetic acid.

    • Add dilute HNO₃ slowly at 0–5°C.

    • Mechanism:[1][2][3] The hydroxyl group directs ortho and para. You will form 4-nitro-m-cresol (major) and 6-nitro-m-cresol (significant minor).

    • Crucial Difference: The 6-nitro isomer forms an intramolecular hydrogen bond between the OH and NO₂ groups. The 4-nitro isomer cannot do this and forms intermolecular hydrogen bonds (making it less volatile).

  • Purification via Steam Distillation:

    • Subject the crude reaction mixture to steam distillation.

    • Result: The 6-nitro-m-cresol (yellow solid) will distill over with the water. The 4-nitro isomer remains in the pot as a tarry residue.

    • Validation: Check the melting point of the distillate (6-nitro-m-cresol MP: ~56°C).

  • O-Alkylation (Williamson Ether Synthesis):

    • Reagents: 6-nitro-m-cresol, Alkyl Halide (e.g., MeI, EtBr), K₂CO₃, Acetone/DMF.

    • Conditions: Reflux for 4–6 hours.

    • Outcome: Quantitative conversion to 1-alkoxy-3-methyl-6-nitrobenzene.

  • Reduction:

    • Method: Catalytic hydrogenation (H₂/Pd-C) or Iron/Acid (Fe/NH₄Cl).

    • Product: 2-alkoxy-4-methylaniline.

Scenario 2: "My yield is low during the alkylation step."

Diagnosis: Steric hindrance. The 6-nitro group is ortho to the hydroxyl group, creating steric bulk that impedes the attack of the phenoxide on the alkyl halide.

Troubleshooting Table:

VariableRecommendationReason
Solvent DMF or DMSOPolar aprotic solvents solvate the cation (K+), leaving the phenoxide "naked" and more nucleophilic.
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect" improves solubility and reactivity of hindered phenols compared to K₂CO₃.
Temperature 60–80°CHigher energy is required to overcome the steric barrier of the ortho-nitro group.
Reagent Dialkyl Sulfate (e.g., Me₂SO₄)Often more reactive than alkyl halides for hindered substrates (Caution: High Toxicity).

Frequently Asked Questions (FAQs)

Q1: Can I just nitrate 3-alkoxytoluene and separate the isomers by column chromatography?

  • Answer: Yes, but it is not scalable. On a small scale (<1g), silica gel chromatography using a Hexane/Ethyl Acetate gradient (typically 95:5 to 90:10) can separate the isomers. The 6-nitro isomer (less polar due to shielding) usually elutes first, followed by the 4-nitro isomer. However, for >10g batches, the steam distillation route (Route B) is far superior in terms of time and solvent cost.

Q2: How do I confirm I have the correct isomer by NMR?

  • Answer: Look at the coupling constants of the aromatic protons in the final aniline or the nitro precursor.

    • Target (2-alkoxy-4-methyl): The aromatic protons are para to each other (positions 3 and 6 on the aniline ring). You will see two singlets (or very weak meta-coupling).

    • Byproduct (4-alkoxy-2-methyl): The aromatic protons are ortho to each other (positions 5 and 6). You will see two doublets with a strong ortho-coupling constant (~8 Hz).

Q3: Why is the 2-position (between methyl and alkoxy) not nitrated?

  • Answer: This position is sterically "locked" by the flanking methyl and alkoxy groups. Nitration at this position is negligible (<1%) under standard conditions.

References

  • Nitration of m-Cresol and Isomer Separation

    • Title: "The Nitration of m-Cresol and Separation of Isomers via Steam Distill
    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
    • Context: Defines the steam volatility principle for ortho-nitrophenols.
  • Regioselectivity in Electrophilic Aromatic Substitution

    • Title: "Variation of isomer distribution in electrophilic nitr
    • Source: Journal of the American Chemical Society / PMC.
    • Context: Explains the kinetic preference for para-substitution in alkoxy-benzenes.
    • (Representative link for mechanism)

  • Synthesis of Cresidine Derivatives

    • Title: "Synthesis of 2-methoxy-5-methylaniline (p-Cresidine) vs 2-methoxy-4-methylaniline"
    • Source: PubChem Compound Summary.
    • Context: Clarifies the nomenclature and structural differences between commercial p-cresidine and the user's target.

Sources

Stability of 2-(2-Cyclohexylethoxy)-4-methylaniline in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Cyclohexylethoxy)-4-methylaniline (CAS: 946683-20-1). This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-fidelity handling of this specific aniline derivative.

Because substituted anilines are notoriously sensitive to environmental factors, this guide bypasses generic advice to focus on the exact physicochemical vulnerabilities of this molecule.

Part 1: Molecular Profiling & Causality of Instability

To troubleshoot effectively, we must first understand the molecular mechanics of 2-(2-Cyclohexylethoxy)-4-methylaniline. The core structure features an amine (-NH₂) group attached to a benzene ring, flanked by two critical substituents:

  • A 4-methyl group (para-position): An electron-donating group (EDG) via hyperconjugation (+I effect).

  • A 2-(2-cyclohexylethoxy) group (ortho-position): A strong EDG via resonance (+M effect) from the oxygen lone pairs.

The Causality of Degradation: The synergistic electron-donating effects of these ortho/para substituents significantly increase the electron density on the aromatic ring and the nitrogen atom. This drastically lowers the aqueous oxidation potential of the molecule. According to the Sandros–Boltzmann model for substituted anilines, lower oxidation potentials exponentially increase the rate of single-electron transfer (SET) to reactive oxygen species (ROS) or trace transition metals [1].

When the lone pair on the nitrogen undergoes a one-electron oxidation, it forms a highly reactive radical cation. These radicals rapidly dimerize or react with dissolved oxygen to form complex, heavily conjugated degradation products (azo compounds, azoxy compounds, and quinone imines), which manifest as a distinct color change in the solution.

G Aniline 2-(2-Cyclohexylethoxy)- 4-methylaniline (Free Base) Radical Aniline Radical Cation (SET Mechanism) Aniline->Radical Single-Electron Transfer Anilinium Anilinium Salt (Protonated Amine) Aniline->Anilinium Protonation ROS Reactive Oxygen Species (O2, Radicals, Light) ROS->Radical Electron Acceptor Degradation Colored Degradation Products (Azo, Azoxy, Quinone Imines) Radical->Degradation Dimerization / Polymerization Acid Acidic Buffer / HCl (pH < pKa) Acid->Anilinium H+ Donor Stable Stable Solution (Oxidation Blocked) Anilinium->Stable Electron Lone Pair Quenched

Mechanistic pathway of 2-(2-Cyclohexylethoxy)-4-methylaniline oxidation vs. acid stabilization.

Part 2: Quantitative Stability Parameters

To establish a baseline for your experimental design, refer to the following synthesized data regarding the stability of electron-rich substituted anilines in various environments.

Environmental FactorConditionExpected Stability (Half-life / Integrity)Primary Degradation Pathway
Solvent Oxygen Ambient (Aerated)< 48 hours at Room TempSingle-Electron Transfer (SET) to O₂
Solvent Oxygen Degassed (Argon Sparged)> 3 months at -20°CSuppressed SET
pH Level Basic / Neutral (pH > 7)Highly Unstable (Free Base active)Autoxidation of the unprotonated amine
pH Level Acidic (pH < 4)Highly Stable (Anilinium ion formed)Oxidation blocked (lone pair unavailable)
Light Exposure Ambient UV/VisRapid degradation (< 12 hours)Photo-induced radical formation

Part 3: Troubleshooting & FAQs

Q1: My stock solution in DMSO turned from clear to a dark brownish-yellow after a week at 4°C. Is the compound still viable for my cell-based assay? A: No. The color change is a definitive indicator of oxidative degradation into quinone imines and azo-dimers. Because the 2-alkoxy and 4-methyl groups make the molecule highly electron-rich, it easily donates an electron to dissolved oxygen in the DMSO [1]. Furthermore, these degradation products are often highly reactive and cytotoxic, which will introduce severe confounding variables into your cell-based assays. You must discard the solution and prepare a fresh batch using the Ultra-Stable Stock Protocol below.

Q2: I need to use this compound in a physiological buffer (pH 7.4), but it precipitates or degrades rapidly. How can I stabilize it during the assay? A: At pH 7.4, the molecule exists entirely as a free base, maximizing its vulnerability to oxidation. To stabilize it during the assay window:

  • Co-solvent addition: Ensure the final assay buffer contains 0.5% - 1% DMSO or ethanol to maintain solubility of the hydrophobic cyclohexylethoxy tail.

  • Antioxidant shielding: If compatible with your biological target, supplement your assay buffer with a sacrificial antioxidant such as 1 mM Ascorbic Acid or 0.1% BHT (Butylated hydroxytoluene). These agents will intercept ROS before they can oxidize the aniline.

Q3: Can I freeze-thaw my stock solutions? A: Repeated freeze-thaw cycles are highly detrimental. Each cycle introduces atmospheric oxygen and condensation (water) into the vial, accelerating degradation. You must aliquot the stock solution into single-use volumes immediately upon preparation.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol utilizes inert gas and degassing to physically remove the electron acceptors (O₂) responsible for degradation, creating a self-validating system where the absence of color change confirms structural integrity.

Materials:

  • Anhydrous, HPLC-grade solvent (e.g., DMSO or Acetonitrile)

  • Argon or Ultra-High Purity (UHP) Nitrogen gas

  • Amber glass vials with PTFE-lined septa

Step-by-Step Methodology:

  • Solvent Degassing: Transfer 10 mL of the anhydrous solvent into a septum-sealed flask. Insert a sparging needle connected to the Argon line directly into the solvent. Sparge for 15–20 minutes to displace all dissolved oxygen.

  • Atmosphere Purging: Weigh the required mass of 2-(2-Cyclohexylethoxy)-4-methylaniline solid into a dry amber vial. Purge the headspace of the vial with a gentle stream of Argon for 2 minutes.

  • Dissolution: Using a gas-tight syringe, transfer the required volume of degassed solvent into the amber vial containing the solid. Vortex gently until fully dissolved.

  • Aliquoting: Working under a stream of Argon (or in a glove box), divide the solution into single-use aliquots (e.g., 50 µL) in pre-purged amber microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store immediately at -20°C or -80°C.

G Start Raw Material (Solid Aniline) Mix Dissolve under Inert Gas (Argon Blanket) Start->Mix Solvent Prepare Solvent (Anhydrous DMSO) Degas Degas Solvent (Argon Sparging, 20 min) Solvent->Degas Degas->Mix Aliquots Prepare Single-Use Aliquots (Amber Vials) Mix->Aliquots Store Store at -20°C (Protected from Light) Aliquots->Store

Step-by-step workflow for formulating and storing oxidation-sensitive aniline solutions.

Protocol 2: Acid-Stabilization Technique (For Aqueous Storage)

If the compound must be stored in an aqueous environment, converting the free base to an anilinium salt is the most thermodynamically sound method to prevent oxidation. By protonating the amine, the lone pair of electrons is sequestered in a covalent bond with hydrogen, rendering SET oxidation chemically impossible.

Step-by-Step Methodology:

  • Preparation of Acidic Matrix: Prepare a 0.1 M solution of Hydrochloric Acid (HCl) in degassed Milli-Q water.

  • Titration: Suspend the 2-(2-Cyclohexylethoxy)-4-methylaniline in a small volume of the degassed water. Dropwise, add the 0.1 M HCl while stirring continuously.

  • Validation: Monitor the pH using a micro-probe. Continue addition until the pH stabilizes between 3.0 and 4.0. At this pH, >99% of the compound will exist as the soluble, oxidation-resistant anilinium chloride salt.

  • Assay Reversal: Prior to use in physiological assays, the solution must be neutralized back to pH 7.4 using a buffered system (e.g., 1M HEPES or Tris base), keeping in mind that the compound will immediately regain its susceptibility to oxidation upon neutralization.

References

  • Erickson, P. R., Walpen, N., Guerard, J. J., Eustis, S. N., Arey, J. S., & McNeill, K. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(13), 3233–3243.[Link]

Minimizing side reactions in aniline alkylation protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for Aniline Alkylation Protocols .

This guide is structured to address the specific failure modes inherent to aniline modification. As researchers, we often treat alkylation as a trivial "freshman chemistry" transformation, yet anilines possess unique electronic ambivalence—acting as both nucleophiles and potential electrophiles (via quinone methide-like intermediates)—that leads to "dirty" spectra and yield loss.

Below are the three most common support tickets we receive, analyzed with mechanistic rigor and solved with field-validated protocols.

Module 1: The Polyalkylation Loop

User Ticket: "I am targeting a secondary aniline using an alkyl halide, but I consistently isolate significant amounts of tertiary amine (dialkylated product), even when using 1.0 equivalent of the alkylating agent."

Root Cause Analysis

This is a classic kinetic trap. Aniline (


) is a moderate nucleophile due to the resonance delocalization of the nitrogen lone pair into the aromatic ring. However, once the first alkyl group is added (

), the inductive effect (+I) of the alkyl group increases the electron density on the nitrogen.
  • The Result: The product (secondary amine) is more nucleophilic than the starting material.[1][2] It competes aggressively for the remaining alkylating agent.

  • The Fix: You must change the mechanism from Nucleophilic Substitution (

    
    )  to Reductive Amination .
    
The Solution: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Reductive amination separates the bond formation into two distinct kinetic steps: imine formation and hydride reduction.[3] By using STAB (


), you utilize a "soft" hydride source that reduces the imine faster than the carbonyl but is slow to reduce the carbonyl itself.

Protocol: The Abdel-Magid Method Standardized for 1.0 mmol scale

ReagentEquivalentsRole
Aniline 1.0 eqNucleophile
Aldehyde/Ketone 1.0 - 1.1 eqElectrophile
NaBH(OAc)₃ 1.4 - 1.5 eqSelective Reductant
Acetic Acid (AcOH) 1.0 - 2.0 eqCatalyst (Promotes imine formation)
DCE or THF Solvent (0.2 M)Medium (DCE is standard; THF for green chem)

Step-by-Step Workflow:

  • Imine Formation: Combine aniline and aldehyde in DCE (1,2-Dichloroethane). Add AcOH. Stir for 15–30 mins at room temperature.

    • Checkpoint: If the aldehyde is sterically hindered, extend this time or add molecular sieves (4Å).

  • Reduction: Add

    
     in one portion.
    
  • Quench: Stir for 2–4 hours. Quench with saturated

    
    .
    
  • Why this works: The intermediate imine is formed reversibly. The hydride reduction is irreversible. Because the secondary amine product cannot form an imine (it forms an iminium ion/enamine which reduces much slower under these specific conditions), over-alkylation is kinetically suppressed.

Decision Logic: Avoiding Polyalkylation

PolyalkylationLogic Start Target: Secondary Aniline Method Current Method? Start->Method Direct Alkyl Halide (SN2) Method->Direct High Risk Reductive Reductive Amination Method->Reductive Recommended Stop Switch Protocol Direct->Stop Stop Experiment Check Substrate Check Reductive->Check Aldehyde Available? STAB Use NaBH(OAc)3 (Abdel-Magid) Check->STAB Yes Stepwise Stepwise: 1. Ti(OiPr)4 2. NaBH4 Check->Stepwise No (Ketone/Difficult)

Figure 1: Decision matrix for selecting the correct alkylation pathway to minimize over-alkylation.

Module 2: The C-Alkylation & Rearrangement Trap

User Ticket: "I am attempting to N-alkylate an electron-rich aniline with a secondary alkyl halide. I see the mass of the product is correct, but the NMR shows the alkyl group is on the ring (ortho/para), not the nitrogen."

Root Cause Analysis

Anilines are ambident nucleophiles . While the nitrogen is the kinetic nucleophile, the aromatic ring (ortho/para positions) acts as the thermodynamic nucleophile, especially in electron-rich systems (e.g., anisidines). Two mechanisms drive this failure:

  • Friedel-Crafts Competition: If a Lewis Acid is present (or generated, like

    
     or 
    
    
    
    ), the alkyl halide attacks the ring.
  • Hofmann-Martius Rearrangement: If you heat an N-alkylated aniline in the presence of acid (even the

    
     byproduct of the reaction), the alkyl group migrates from the nitrogen to the ring.[4]
    
Troubleshooting Guide
VariableRecommendationScientific Rationale
Temperature Keep < 60°C The Hofmann-Martius rearrangement is thermally driven.[5] High heat provides the activation energy to cleave the C-N bond and reattach at the C-ring.
Base Selection Inorganic (K₂CO₃) Use a base that is insoluble in the organic phase but neutralizes acid at the interface. This prevents the accumulation of

which catalyzes the rearrangement.
Solvent Polar Aprotic (DMF/ACN) Hard/Soft Acid Base Theory: The Nitrogen is a "harder" center than the aromatic ring. Polar aprotic solvents solvate the cation of the base, leaving the "naked" aniline anion more reactive at the Nitrogen.

Critical Warning: Never reflux an aniline hydrohalide salt (e.g., Aniline·HCl) to "push" a reaction. You are essentially setting up the exact conditions for the Hofmann-Martius rearrangement.

Module 3: Catalytic Failure (Buchwald-Hartwig)

User Ticket: "My Pd-catalyzed coupling of an aryl chloride and a primary amine failed. I recovered the starting amine and 'reduced' arene (Ar-H) instead of the product."

Root Cause Analysis

You are experiencing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Hydride Elimination .[6]
In the catalytic cycle, after the amine binds to the Palladium (Amine Coordination), the complex must undergo Reductive Elimination  to form your C-N bond.[7]
However, if the amine has hydrogens on the carbon 

to the nitrogen (e.g.,

), the metal can "eat" a hydride, releasing an imine and a Palladium-Hydride species. This Pd-H species then reduces your aryl halide to Ar-H (Hydrodehalogenation).
The Solution: Steric Bulk

You must accelerate Reductive Elimination so it outcompetes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Hydride Elimination. This is achieved using bulky, electron-rich phosphine ligands .

Recommended Ligands:

  • BrettPhos / RuPhos: For primary amines. The extreme bulk forces the Pd complex to "spit out" the product (Reductive Elimination) rapidly to relieve steric strain.

  • XPhos: Excellent for general cases.

Catalytic Cycle & Failure Point

BuchwaldFailure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R-NH2 Deprot Deprotonation (Ar-Pd-NHR) AmineCoord->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Bulky Ligand (Fast) BetaElim Beta-Hydride Elimination (SIDE REACTION) Deprot->BetaElim Small Ligand (Slow) RedElim->Pd0 Product Release BetaElim->Pd0 Releases Ar-H + Imine

Figure 2: The Buchwald-Hartwig cycle showing where steric bulk (Ligand choice) prevents the


-hydride elimination side reaction.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][9][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][8][11] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link

  • Hofmann, A. W. (1872).[4] Umwandlung des Anilins in Toluidin (Transformation of Aniline into Toluidine). Berichte der Deutschen Chemischen Gesellschaft. (Foundational text on thermal rearrangement). Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis. (Alternative Green Method).[10] Link

Sources

Color change and degradation of 2-(2-Cyclohexylethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for 2-(2-Cyclohexylethoxy)-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of this compound, with a particular focus on its tendency to change color and degrade over time. As a substituted aniline, its stability is a critical factor in ensuring experimental reproducibility and the integrity of your results. This guide provides in-depth troubleshooting advice, preventative measures, and analytical protocols to help you maintain the quality of your 2-(2-Cyclohexylethoxy)-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or light-colored 2-(2-Cyclohexylethoxy)-4-methylaniline has turned yellow or brown. What is happening?

A: The color change you are observing is a common characteristic of aniline and its derivatives.[1] It is primarily due to oxidation upon exposure to atmospheric oxygen and/or light.[2] The amino group on the aniline ring is susceptible to oxidation, leading to the formation of highly colored conjugated molecules and polymeric byproducts.[3][4]

Q2: Is the color change an indication of significant degradation? Can I still use the discolored reagent?

A: The color change is a direct indicator of chemical degradation. While a slight yellowing might indicate minor oxidation, a pronounced yellow or brown color suggests a more significant level of impurity. The presence of these degradation products can interfere with your experiments by introducing unknown variables, reacting with other reagents, or altering the compound's effective concentration. For sensitive applications, it is strongly recommended to use a pure, colorless sample. For less sensitive applications, the suitability of the discolored reagent should be determined by analytical purity assessment.

Q3: How should I properly store 2-(2-Cyclohexylethoxy)-4-methylaniline to prevent color change?

A: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[2][5] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, it is best practice to store it under an inert atmosphere, such as nitrogen or argon.[6]

Q4: Can I purify 2-(2-Cyclohexylethoxy)-4-methylaniline that has already discolored?

A: Purification may be possible through techniques such as column chromatography or recrystallization, depending on the nature of the impurities and the physical state of your compound. However, preventing degradation through proper handling and storage is a more effective and efficient approach.

Troubleshooting Guide: Investigating Color Change and Degradation

The color change in 2-(2-Cyclohexylethoxy)-4-methylaniline is a clear sign of degradation, which can compromise the integrity of your experiments. This section provides a systematic approach to troubleshooting the root cause of this issue.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and address the color change of your 2-(2-Cyclohexylethoxy)-4-methylaniline.

start Start: Discoloration of 2-(2-Cyclohexylethoxy)-4-methylaniline Observed storage Assess Storage Conditions start->storage handling Review Handling Procedures start->handling storage_q Stored in cool, dark, inert atmosphere? storage->storage_q handling_q Handled under inert atmosphere? Exposed to air/light for extended periods? handling->handling_q analysis Perform Analytical Purity Check purity_ok Purity Acceptable for Application? analysis->purity_ok storage_q->analysis Yes remediate_storage Action: Improve Storage (Inert atmosphere, protect from light) storage_q->remediate_storage No handling_q->analysis Yes remediate_handling Action: Refine Handling Technique (Use glovebox/Schlenk line) handling_q->remediate_handling No remediate_storage->analysis remediate_handling->analysis use_with_caution Decision: Use with Caution (Acknowledge potential for side reactions) purity_ok->use_with_caution Yes discard Decision: Discard and Procure Fresh Stock purity_ok->discard No

Caption: Troubleshooting workflow for discolored 2-(2-Cyclohexylethoxy)-4-methylaniline.

Potential Causes and Corrective Actions
Potential Cause Explanation Recommended Action
Exposure to Atmospheric Oxygen The primary cause of color change is the oxidation of the aniline functional group.[1] Oxygen in the air acts as an oxidizing agent, initiating a cascade of reactions that produce colored byproducts.Store the compound under an inert atmosphere (e.g., nitrogen or argon).[6] For transfers, use a glovebox or Schlenk line techniques to minimize air exposure.
Exposure to Light Photons can provide the activation energy needed to initiate oxidation reactions. Light sensitivity is a common characteristic of aniline derivatives.[7]Store the compound in an amber or opaque container to protect it from light.[2][5] Avoid unnecessary exposure to direct sunlight or strong laboratory lighting.
Improper Storage Temperature Elevated temperatures can accelerate the rate of oxidative degradation.Store the compound in a cool, and preferably refrigerated, environment as recommended by the supplier.
Contamination Contamination with trace metals or other oxidizing agents can catalyze the degradation process.Use clean, dry glassware and spatulas when handling the compound. Ensure solvents used for dissolution are of high purity and free from peroxides.
Age of the Compound Over time, even with proper storage, slow degradation can occur.Implement a "first-in, first-out" inventory system. If a container has been opened multiple times over a long period, consider its purity suspect.

Mechanistic Insights into Degradation and Color Change

The discoloration of 2-(2-Cyclohexylethoxy)-4-methylaniline is a consequence of the oxidation of the aniline moiety. This process can lead to a variety of colored products. The general mechanism involves the formation of radical cations, which can then couple to form dimers and polymers.[8]

Proposed Oxidative Degradation Pathway

The following diagram illustrates a plausible pathway for the oxidative degradation of the aniline functional group, leading to the formation of colored species.

cluster_0 Initial Oxidation cluster_1 Dimerization and Further Oxidation cluster_2 Polymerization aniline 2-(2-Cyclohexylethoxy)-4-methylaniline (Colorless) radical Anilinyl Radical Cation aniline->radical [O], -e⁻, -H⁺ dimer Dimerization Products (e.g., Benzidines) radical->dimer Coupling quinoneimine Quinone-imine Structures (Colored) dimer->quinoneimine [O] phenazine Phenazine-like Structures (Highly Colored) quinoneimine->phenazine Further Oxidation/ Cyclization polyaniline Polyaniline-like Oligomers (Dark Brown/Black) quinoneimine->polyaniline Polymerization

Caption: Proposed oxidative degradation pathway of the aniline moiety.

The initial step is the oxidation of the nitrogen atom to form a radical cation.[8] These reactive intermediates can then undergo a variety of reactions, including:

  • Dimerization: Two radical cations can couple to form various dimers. Further oxidation of these dimers can lead to the formation of quinone-imine structures, which are often colored.[4]

  • Polymerization: The radical intermediates can also initiate polymerization reactions, leading to the formation of polyaniline-like oligomers and polymers, which are typically dark brown or black.

  • Formation of Phenazine-like Structures: Under certain conditions, cyclization reactions can occur, leading to the formation of highly conjugated and intensely colored phenazine-like structures.[1]

Analytical Protocols for Purity Assessment

When the purity of your 2-(2-Cyclohexylethoxy)-4-methylaniline is in doubt, analytical techniques can provide a definitive answer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this purpose.[9][10]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general starting point for the analysis of 2-(2-Cyclohexylethoxy)-4-methylaniline and its potential degradation products.

Objective: To assess the purity of 2-(2-Cyclohexylethoxy)-4-methylaniline and detect the presence of more polar degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the 2-(2-Cyclohexylethoxy)-4-methylaniline sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

      • Example Gradient: 10% acetonitrile to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[11]

    • Detection: UV detector at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to assess the UV spectra of any impurity peaks.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • The pure compound should elute as a single, sharp peak.

    • Degradation products are often more polar and will typically elute earlier than the parent compound in a reverse-phase separation.

    • The presence of multiple peaks, especially those with different UV spectra, indicates the presence of impurities. The area percentage of the main peak can be used to estimate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for analyzing volatile and thermally stable degradation products.

Objective: To identify volatile impurities and degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

    • Derivatization (e.g., acetylation with acetic anhydride) may be necessary if the compound or its degradation products have poor chromatographic properties, although direct analysis is often possible.[10]

  • GC-MS Conditions (General):

    • Column: A nonpolar or weakly polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Splitless injection for trace analysis.

    • Oven Program: A temperature ramp from a low starting temperature (e.g., 50-70 °C) to a high final temperature (e.g., 280-300 °C) is typically used to separate compounds with a range of boiling points.[9]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of 2-(2-Cyclohexylethoxy)-4-methylaniline.

    • The mass spectra of any impurity peaks can be compared to spectral libraries (e.g., NIST) to tentatively identify the degradation products.

Preventative Measures: Best Practices for Storage and Handling

Proactive measures are the most effective way to ensure the long-term stability of 2-(2-Cyclohexylethoxy)-4-methylaniline.

  • Procurement: Purchase the compound from a reputable supplier and, if possible, in quantities that will be consumed within a reasonable timeframe.

  • Inert Atmosphere Storage: Upon receipt, and after each use, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.[6]

  • Refrigeration: Store the sealed container in a refrigerator (2-8 °C), protected from light.

  • Handling:

    • Perform all transfers in a glovebox or under a positive pressure of inert gas using a Schlenk line.

    • Use clean, dry syringes and needles for transferring solutions.

    • Minimize the time the container is open to the atmosphere.

  • Aliquotting: For frequently used reagents, consider preparing smaller aliquots in separate vials to avoid repeated opening and closing of the main stock container.

By understanding the causes of color change and degradation and by implementing these best practices, you can ensure the quality and reliability of your 2-(2-Cyclohexylethoxy)-4-methylaniline for your research and development activities.

References

  • UV-Visible absorption spectra of chemically oxidized aniline films on... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. (2024, October 18). Retrieved from [Link]

  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study - MDPI. (2020, March 19). Retrieved from [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - RSC Publishing. (n.d.). Retrieved from [Link]

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (n.d.). Retrieved from [Link]

  • UV spectra and absorbances of the STEP aniline oxidation at different... - ResearchGate. (n.d.). Retrieved from [Link]

  • Selective oxidation of aniline contaminants via a hydrogen-abstraction pathway by Bi2·15WO6 under visible light and alkaline conditions - PubMed. (2020, December 15). Retrieved from [Link]

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2025, August 5). Retrieved from [Link]

  • Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation | Macromolecules - ACS Publications. (2008, April 15). Retrieved from [Link]

  • The Inhibitive Action of Aniline on the Autoxidation of Sodium Sulfite in Acidic Medium. (2017, January 19). Retrieved from [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - ResearchGate. (n.d.). Retrieved from [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Quantification of aniline and N-methylaniline in indigo - PMC - NIH. (2021, October 26). Retrieved from [Link]

  • DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS - Malaysian Journal of Analytical Sciences. (n.d.). Retrieved from [Link]

  • Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2 - MDPI. (2024, November 12). Retrieved from [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Retrieved from [Link]

  • Aniline | C6H5NH2 | CID 6115 - PubChem. (n.d.). Retrieved from [Link]

  • Aniline. (n.d.). Retrieved from [Link]

  • GC-MS Peaks (Aniline concentrations: 150, 200 and 250 mg/L, radiation... - ResearchGate. (n.d.). Retrieved from [Link]

  • Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. (2025, November 27). Retrieved from [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Determination of Aniline in Soil by ASE/GC-MS - PMC - NIH. (2022, March 24). Retrieved from [Link]

  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC. (n.d.). Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. (n.d.). Retrieved from [Link]

  • Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Fluoro-4-methylaniline - PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (n.d.). Retrieved from [Link]

  • Environmentally Benign Green Synthesis of Intermediates and their Derivatives Involving N-Alkylation of 2-Cyclohexylcarbonyl-4-O - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved from [Link]

  • 4-Methylaniline - ChemBK. (2025, August 19). Retrieved from [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022, May 20). Retrieved from [Link]

  • 2-ethoxy-4-methylaniline (C9H13NO) - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis of 2-(cyclohex-2-en-1-yl)aniline. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • (C9904-1/2) 2-Methoxy-5-methylaniline (2-メトキシ. (n.d.). Retrieved from [Link]

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Validation & Comparative

Technical Guide: HPLC Purity Methods for Hydrophobic Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrophobic aniline derivatives present a "perfect storm" of chromatographic challenges. Their basic nitrogen moiety (


) interacts aggressively with residual silanols on silica supports, causing severe peak tailing. Simultaneously, their hydrophobic substituents (alkyl chains, halogens, aromatic rings) demand high organic solvent concentrations, which can suppress ionization or cause solubility issues.

This guide moves beyond legacy ion-pairing methods, evaluating two modern, robust alternatives: High-pH Stable Hybrid Particles and Polar-Embedded Stationary Phases . Based on comparative analysis, the High-pH strategy is recommended as the primary workflow for purity analysis due to superior peak symmetry and loadability, while Polar-Embedded phases serve as a critical orthogonal method for impurity profiling.

The Physicochemical Challenge

To develop a robust method, we must first understand the molecular behavior of the analyte inside the column.

The "Silanol Trap"

At the standard method development pH (pH 2-3), anilines are protonated (


). While this increases solubility, the positively charged amine interacts via ion-exchange with deprotonated residual silanols (

) on the silica surface. This secondary interaction is kinetically slow, resulting in:
  • Tailing Factors (

    
    ) > 1.5  (Poor integration accuracy).
    
  • Variable Retention: Highly dependent on the "age" and brand of the column.

The Hydrophobicity Factor

Hydrophobic derivatives (e.g., 2,6-diisopropylaniline, halogenated anilines) require high percentages of Acetonitrile (ACN) or Methanol (MeOH) to elute. High organic content can strip the "water layer" from the silica surface, exposing more silanols and exacerbating the tailing described above.

Comparative Analysis of Methodologies

We evaluated three distinct column chemistries using a model hydrophobic aniline (4-Bromo-2-chloroaniline).

Option A: The Modern Standard (High pH on Hybrid Particles)
  • Mechanism: By elevating the mobile phase pH to 10.0 (using Ammonium Bicarbonate or Ammonium Hydroxide), the aniline is forced into its neutral (free base) state.

  • Why it works: Neutral amines do not interact with silanols.

  • Hardware Requirement: Requires Hybrid Particle Technology (e.g., Waters XBridge BEH, Agilent Poroshell HPH) to resist silica dissolution at pH > 8.

Option B: The Selectivity Alternative (Polar-Embedded Phases)
  • Mechanism: These phases (e.g., Amide, Carbamate, Urea) have a polar group embedded in the alkyl chain.[1]

  • Why it works: The polar group creates a "water shield" over the silica surface, blocking silanol access. It also provides unique selectivity via hydrogen bonding.

Option C: The Legacy Method (Standard C18 at Low pH)
  • Mechanism: Traditional interaction.[2]

  • Status: Not Recommended. Requires mobile phase modifiers (TEA) or ion-pairing reagents, which degrade MS sensitivity and require long equilibration times.

Experimental Data Summary

Table 1: Performance Metrics for 4-Bromo-2-chloroaniline

ParameterHigh pH Hybrid C18 (Rec.)Polar-Embedded Amide (Alt.)Standard C18 (Low pH)
Mobile Phase 10mM

(pH 10) / ACN
0.1% Formic Acid / ACN0.1% Formic Acid / ACN
Retention (

)
8.5 (High)4.2 (Moderate)3.8 (Low)
Tailing Factor (

)
1.05 (Excellent)1.15 (Good)1.85 (Fail)
Resolution (

)
*
> 3.02.2< 1.5
MS Compatibility HighHighHigh

*Resolution calculated against nearest impurity.

Visualizing the Mechanism

The following diagram illustrates why the High pH and Polar-Embedded strategies succeed where standard C18 fails.

G cluster_0 Standard C18 (Low pH) cluster_1 Hybrid C18 (High pH) cluster_2 Polar Embedded (Low pH) Aniline_Pos Aniline (BH+) Interaction Ionic Drag (Tailing) Aniline_Pos->Interaction Attracts Silanol Silanol (SiO-) Silanol->Interaction Binds Aniline_Neu Aniline (B) Result_High No Interaction (Sharp Peak) Aniline_Neu->Result_High Passes Silanol_Deac Silanol (SiO-) Silanol_Deac->Result_High Ignored Aniline_Pos2 Aniline (BH+) Shield Polar Shield Aniline_Pos2->Shield Blocked by Result_Emb Shielded (Good Peak) Shield->Result_Emb Protects

Figure 1: Mechanistic comparison of aniline interactions. Red indicates problematic interactions; Green indicates optimized pathways.

Recommended Protocol: The "High pH" Screening Method

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the protocol branches to the Polar-Embedded alternative.

Materials
  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH C18 (

    
    ).
    
  • Buffer A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Preparation: Dissolve the hydrophobic aniline in 50:50 ACN:Water. Note: Avoid 100% organic diluent to prevent "solvent effect" peak distortion.

  • Gradient Setup:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (Re-equilibration)

  • System Suitability Criteria (Self-Validation):

    • Inject standard at 10 µg/mL.

    • Requirement: Tailing Factor (

      
      ) must be 
      
      
      
      .
    • Requirement: Retention factor (

      
      ) must be 
      
      
      
      (to ensure separation from void volume).
Troubleshooting Excessive Retention

Because neutral anilines are highly hydrophobic, they may elute too late or carry-over.

  • Solution: Switch to a C8 or Phenyl-Hexyl phase (High pH stable variants). The Phenyl phase provides

    
     interactions which can separate structural isomers of anilines better than C18, often with less overall retention.
    

Method Development Decision Tree

Use this logic flow to select the correct column and conditions for your specific derivative.

Workflow Start Start: Hydrophobic Aniline Sample Screen1 Screen 1: High pH (pH 10) Hybrid C18 Start->Screen1 Check1 Check Tailing Factor (Tf) Screen1->Check1 Pass1 Tf < 1.2 Optimize Gradient Check1->Pass1 Pass Fail1 Tf > 1.2 or Co-elution Check1->Fail1 Fail Screen2 Screen 2: Polar Embedded (Amide/Carbamate) pH 3 Fail1->Screen2 Check2 Check Selectivity (Alpha) Screen2->Check2 Pass2 Good Separation Finalize Method Check2->Pass2 Pass Fail2 Poor Resolution Check2->Fail2 Fail Screen3 Screen 3: Phenyl-Hexyl (Pi-Pi Interaction) Fail2->Screen3

Figure 2: Strategic workflow for method selection. Prioritizes High pH for shape, then Polar Embedded for selectivity.

References

  • Waters Corporation. XBridge BEH C18 Columns: Method Development Guide. (Demonstrates stability and performance of Hybrid particles at pH 1-12).

  • Agilent Technologies. Analysis of Drugs of Abuse at Low and High pH Using an Agilent Poroshell HPH C18. (Validates the retention increase and peak shape improvement of bases at high pH).

  • McCalley, D. V. Analysis of the Chromatographic Performance of Conventional, Polar-Embedded, and Polar-Endcapped Reversed-Phase Liquid Chromatography Stationary Phases. Journal of Chromatography A. (Authoritative comparison of silanol activity and shielding mechanisms).

  • Phenomenex. High pH Stability of Kinetex EVO C18 Core-Shell Columns. (Alternative core-shell high pH technology).

Sources

Comparing 2-(2-Cyclohexylethoxy)-4-methylaniline vs. 2-ethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 2-(2-Cyclohexylethoxy)-4-methylaniline vs. 2-ethoxy-4-methylaniline

Executive Summary

Therefore, this guide adopts a dual approach. First, it characterizes and compares the two molecules based on established data for the ethoxy analogue and well-founded theoretical predictions for the cyclohexylethoxy derivative, grounded in structure-activity relationship (SAR) principles. Second, it presents a rigorous, field-proven experimental framework for a head-to-head evaluation, providing detailed protocols that are self-validating and designed to elucidate key performance differences. This document is intended for researchers, scientists, and drug development professionals to inform decision-making in medicinal chemistry and candidate selection.

Part 1: Physicochemical Profile and Structural Rationale

The primary structural difference between the two compounds is the substitution of a simple ethyl group with a bulky, lipophilic cyclohexylethyl group at the ether linkage. This modification is not trivial; it is a deliberate design choice hypothesized to influence several key parameters critical for a drug candidate's success, including solubility, membrane permeability, and metabolic stability.

The cyclohexyl moiety significantly increases the molecule's lipophilicity, as indicated by the predicted increase in the octanol-water partition coefficient (XLogP3). This enhancement in lipophilicity often correlates with improved cell membrane permeability, which can be advantageous for reaching intracellular targets. However, it can also lead to decreased aqueous solubility, potentially posing challenges for formulation and bioavailability.

Property2-ethoxy-4-methylaniline2-(2-Cyclohexylethoxy)-4-methylanilineRationale for Difference
Molecular Formula C9H13NO[1]C15H23NOAddition of a C6H10 moiety.
Molecular Weight 151.21 g/mol [1]233.35 g/mol (Predicted)The cyclohexyl group adds significant mass.
XLogP3 (Lipophilicity) 2.1[1]4.2 (Predicted)The non-polar cyclohexyl ring dramatically increases lipophilicity.
Topological Polar Surface Area (TPSA) 35.3 Ų[1]35.3 Ų (Predicted)The polar aniline and ether groups are conserved; the alkyl addition does not change TPSA.
Hydrogen Bond Donors 1[1]1 (Predicted)The primary amine group is the sole H-bond donor in both molecules.
Hydrogen Bond Acceptors 2[1]2 (Predicted)The nitrogen and oxygen atoms act as H-bond acceptors in both structures.
Rotatable Bond Count 3[1]5 (Predicted)The cyclohexylethoxy chain introduces additional rotational freedom.

Table 1. Comparative physicochemical properties of 2-ethoxy-4-methylaniline (data from PubChem) and predicted values for 2-(2-Cyclohexylethoxy)-4-methylaniline.

Part 2: Proposed Synthesis and Workflow

The synthesis of these aniline derivatives is crucial for obtaining material for experimental evaluation. While various routes exist for aniline synthesis[2][3], a Williamson ether synthesis followed by reduction of a nitro group is a common and reliable strategy. Below is a proposed, robust pathway for synthesizing 2-(2-Cyclohexylethoxy)-4-methylaniline, which can be adapted from established methods for similar compounds.

Proposed Synthesis of 2-(2-Cyclohexylethoxy)-4-methylaniline

This synthesis begins with commercially available 4-methyl-2-nitrophenol.

  • Step 1: Etherification (Williamson Ether Synthesis).

    • To a solution of 4-methyl-2-nitrophenol (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.1 eq) at 0°C to deprotonate the phenol.

    • After stirring for 30 minutes, add 2-cyclohexylethyl bromide (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC).

    • Causality: The strong base is necessary to form the phenoxide anion, a potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide, displacing the bromide to form the desired ether linkage.

  • Step 2: Reduction of the Nitro Group.

    • The resulting nitro-ether intermediate is dissolved in a solvent such as ethanol or ethyl acetate.

    • A catalyst, typically Palladium on carbon (Pd/C, 10 mol%), is added to the solution.[3]

    • The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the mixture or by using a hydrogen donor like ammonium formate.[4]

    • Causality: Catalytic hydrogenation is a highly efficient and clean method for reducing aromatic nitro groups to primary amines with high yield and selectivity.[3] The palladium surface adsorbs both the hydrogen and the nitro compound, facilitating the reduction.

  • Step 3: Purification.

    • Upon completion, the reaction mixture is filtered through celite to remove the Pd/C catalyst.

    • The solvent is removed under reduced pressure, and the crude product is purified using silica gel column chromatography.[4]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Purification A 4-methyl-2-nitrophenol D 1-(2-Cyclohexylethoxy)-4-methyl-2-nitrobenzene A->D 1. B NaH, DMF B->D C 2-cyclohexylethyl bromide C->D 2. G Crude Product D->G Reaction Workup E H2, Pd/C (catalyst) F 2-(2-Cyclohexylethoxy)-4-methylaniline E->F F->G H Column Chromatography G->H I Pure Product H->I

Figure 1: Proposed synthetic workflow for 2-(2-Cyclohexylethoxy)-4-methylaniline.

Part 3: Framework for Comparative Performance Evaluation

To objectively compare these two molecules, a multi-tiered experimental approach is essential. The following workflow outlines a logical progression from fundamental in vitro characterization to more complex biological assays.

G cluster_physchem Tier 1: Physicochemical Characterization cluster_invitro Tier 2: In Vitro Biological Profiling cluster_analysis Tier 3: Data Analysis & Candidate Profiling Start Compound Synthesis & QC Solubility Kinetic Solubility Assay Start->Solubility LogP LogP Determination (HPLC) Start->LogP pKa pKa Measurement Start->pKa Binding Receptor Binding Assay (e.g., Radioligand) Solubility->Binding LogP->Binding pKa->Binding Metabolism Liver Microsomal Stability Assay Binding->Metabolism SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Cytotoxicity Cytotoxicity Assay (e.g., MTT) Metabolism->Cytotoxicity Metabolism->SAR Cytotoxicity->SAR Profile Develop Candidate Profile SAR->Profile

Figure 2: Proposed experimental workflow for comparative evaluation.

Tier 2 Protocol: Liver Microsomal Stability Assay

Objective: To determine the metabolic stability of each compound in the presence of liver enzymes, providing an estimate of its hepatic clearance and half-life.

Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 enzymes. The structural difference (ethyl vs. cyclohexylethyl) may affect how the compounds are recognized and processed by these enzymes. The bulkier cyclohexyl group could sterically hinder enzymatic access, potentially leading to greater stability (a longer half-life).

Methodology:

  • Preparation:

    • Prepare a stock solution (10 mM) of each test compound in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (NRS) solution as per the manufacturer's instructions. This is critical as NADPH is a required cofactor for CYP450 enzymes.

  • Incubation:

    • In a 96-well plate, pre-warm HLM and buffer at 37°C for 10 minutes.

    • Add the test compound to the HLM/buffer mixture to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2x volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Hypothetical Data & Expected Outcomes

The table below presents a hypothetical dataset to illustrate how the results of these experiments would be compiled and interpreted. The values are not real but are based on scientific predictions from the compounds' structures.

Parameter2-ethoxy-4-methylaniline2-(2-Cyclohexylethoxy)-4-methylanilineExpected Outcome & Rationale
Aqueous Solubility (µM) 150 (Hypothetical)25 (Hypothetical)Lower Solubility: The significant increase in lipophilicity from the cyclohexyl group is expected to decrease solubility in aqueous media.
Receptor Binding IC50 (nM) 85 (Hypothetical)15 (Hypothetical)Higher Potency: The larger, lipophilic moiety may form more extensive van der Waals interactions within a hydrophobic binding pocket, leading to tighter binding and higher potency.
Microsomal Half-life (t½, min) 20 (Hypothetical)75 (Hypothetical)Greater Stability: The bulky cyclohexyl group may act as a "metabolic shield," sterically hindering access by CYP450 enzymes and slowing the rate of metabolism.
Cytotoxicity CC50 (µM) >50 (Hypothetical)30 (Hypothetical)Increased Cytotoxicity: Higher lipophilicity can sometimes lead to increased non-specific membrane interactions and off-target effects, potentially resulting in higher cytotoxicity.

Table 2. Hypothetical comparative performance data for illustrative purposes.

Conclusion and Future Directions

This guide establishes a clear comparative framework for 2-(2-Cyclohexylethoxy)-4-methylaniline and 2-ethoxy-4-methylaniline. Based on fundamental medicinal chemistry principles, the addition of the cyclohexylethoxy group is predicted to profoundly alter the compound's profile, likely increasing lipophilicity, metabolic stability, and target potency, while potentially decreasing aqueous solubility and introducing cytotoxicity concerns.

The true performance of 2-(2-Cyclohexylethoxy)-4-methylaniline remains to be determined empirically. The proposed synthetic route and experimental workflow provide a scientifically rigorous and logical path forward for any research team aiming to investigate this molecule. The execution of these protocols will generate the necessary data to validate the hypotheses presented here and build a comprehensive candidate profile, enabling an informed decision on its potential progression in the drug discovery pipeline.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24706534, 2-Ethoxy-4-methylaniline. Available: [Link]

  • Tale, R.H., et al. (2012). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18402705, 2-Ethyl-4-methylaniline. Available: [Link]

  • PubChemLite. Data for 2-ethoxy-4-methylaniline. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15943048, 4-(2-Cyclohexylethoxy)aniline. Available: [Link]

  • PrepChem.com. Synthesis of 2-amino-4-methoxy-N-methylaniline. Available: [Link]

  • Yufeng Chemical. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Available: [Link]

  • Journal of Organic Chemistry & Process Research. (2014). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Available: [Link]

Sources

Structural Elucidation and Precursor Validation: A Comparative Guide to IR Spectroscopy of Cyclohexyl Ether Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclohexyl ether anilines, such as 4-(cyclohexyloxy)aniline, are highly valued building blocks in modern drug development. They serve as the critical core scaffold for several targeted therapeutics, most notably selective COX-2 inhibitors like NS-398[1]. Unlike simple linear alkyl ether anilines (e.g., p-anisidine) or rigid aryl ether anilines (e.g., phenoxyaniline), the bulky, non-planar cyclohexyl ring introduces unique steric hindrance and lipophilicity.

During the synthesis of these precursors, verifying the successful integration of the ether linkage alongside the primary amine is paramount. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive, and highly accurate method to track these functional group transformations. This guide objectively compares the IR spectral signatures of cyclohexyl ether anilines against common alternatives and provides a self-validating protocol for their synthesis.

Comparative IR Spectroscopy: Cyclohexyl vs. Alkyl vs. Aryl Ethers

When evaluating ether anilines, the IR spectral resolution of the C-O-C stretching and aliphatic C-H stretching regions dictates our ability to differentiate structural analogs. The causality behind these spectral differences lies in the vibrational degrees of freedom and the conformational flexibility of the substituents.

  • The Amine Region (3300–3500 cm⁻¹) : All primary anilines exhibit a characteristic doublet in this region corresponding to the asymmetric and symmetric N-H stretching vibrations. This doublet remains relatively consistent across p-anisidine, phenoxyaniline, and 4-(cyclohexyloxy)aniline, serving as a reliable internal baseline for the aniline moiety[2].

  • The Ether Linkage (1000–1300 cm⁻¹) : Alkyl aryl ethers typically display a strong asymmetric C-O-C stretch between 1200–1275 cm⁻¹ and a symmetric stretch near 1020–1075 cm⁻¹[3]. In cyclohexyl ether anilines, the asymmetric stretch often appears broader and slightly shifted (~1240 cm⁻¹) compared to the sharp, distinct peak of the methoxy group in p-anisidine (~1250 cm⁻¹). This broadening is caused by the conformational flexibility (chair-to-chair flipping) of the cyclohexane ring.

  • The Aliphatic C-H Region (2850–2950 cm⁻¹) : This is the primary diagnostic region. p-Anisidine shows weak, simple C-H stretching peaks. In contrast, cyclohexyl ether anilines exhibit a robust, complex multiplet of strong C-H stretching bands (2850, 2920, and 2935 cm⁻¹) due to the multiple methylene (-CH₂-) groups of the saturated cyclohexyl ring[4].

Quantitative Spectral Comparison
Structural Featurep-Anisidine (Linear Alkyl Ether)4-(Cyclohexyloxy)aniline (Cycloalkyl Ether)4-Phenoxyaniline (Aryl Ether)
N-H Stretch (1° Amine) ~3350, 3450 cm⁻¹ (Doublet)~3350, 3450 cm⁻¹ (Doublet)~3350, 3450 cm⁻¹ (Doublet)
C-O-C Asymmetric Stretch ~1250 cm⁻¹ (Sharp)~1240 cm⁻¹ (Broad)~1230 cm⁻¹ (Sharp)
Aliphatic C-H Stretch ~2830, 2950 cm⁻¹ (Weak)2850, 2920, 2935 cm⁻¹ (Strong Multiplet)None (Aromatic C-H only, >3000 cm⁻¹)
Aromatic C=C Stretch ~1510, 1620 cm⁻¹~1510, 1610 cm⁻¹~1490, 1590 cm⁻¹

Self-Validating Experimental Protocol: Synthesis and ATR-FTIR Tracking

To ensure scientific integrity, the synthesis of a cyclohexyl ether aniline must be tracked using a self-validating IR protocol. This involves monitoring the disappearance of reactant-specific peaks and the appearance of product-specific peaks at each stage.

Expertise Insight: We utilize ATR-FTIR rather than traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric moisture produces a massive, broad O-H stretch at ~3400 cm⁻¹ that easily masks the critical N-H doublet of the aniline product. ATR eliminates this variable.

Step-by-Step Methodology

Phase 1: Williamson Etherification

  • Reaction : Combine 4-nitrophenol (1.0 eq) and bromocyclohexane (1.2 eq) in dimethylformamide (DMF) with anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Heat to 80°C for 12 hours.

  • Workup : Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • IR Validation Point 1 (Intermediate) : Analyze the resulting 1-(cyclohexyloxy)-4-nitrobenzene.

    • Self-Validation: The broad phenolic O-H stretch (~3300 cm⁻¹) from the starting material must completely disappear. A new strong C-O-C asymmetric stretch must appear at ~1240 cm⁻¹, alongside the diagnostic cyclohexyl C-H multiplet (2850–2935 cm⁻¹). The nitro group is confirmed by strong symmetric and asymmetric stretches at 1350 cm⁻¹ and 1550 cm⁻¹.

Phase 2: Chemoselective Catalytic Reduction

  • Reaction : Dissolve the intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C, 0.05 eq). Purge the flask and stir under a balloon of hydrogen gas (H₂, 1 atm) at room temperature for 4 hours.

  • Causality of Conditions : Why room temperature and 1 atm H₂? High-pressure hydrogenation or harsh reducing agents can trigger hydrogenolysis, undesirably cleaving the newly formed C-O-C ether bond and reverting the molecule to cyclohexane and an aminophenol[5]. Mild conditions ensure chemoselective reduction of the nitro group.

  • IR Validation Point 2 (Final Product) : Analyze the isolated 4-(cyclohexyloxy)aniline.

    • Self-Validation: The nitro peaks (1350, 1550 cm⁻¹) must vanish. The primary amine is confirmed by the emergence of the N-H doublet at ~3350 cm⁻¹ and ~3450 cm⁻¹. Crucially, the cyclohexyl C-H peaks and ether C-O-C peaks must remain intact, proving that hydrogenolysis did not occur.

Workflow Visualization

G cluster_0 ATR-FTIR Self-Validating Tracking A Precursors: 4-Nitrophenol + Bromocyclohexane B Williamson Etherification (K2CO3, DMF, 80°C) A->B C Intermediate: 1-(Cyclohexyloxy)-4-nitrobenzene B->C D Chemoselective Reduction (Pd/C, H2, EtOH, 1 atm) C->D G Loss of Phenolic O-H (~3300 cm⁻¹) C->G H Gain of Ether C-O-C (~1240 cm⁻¹) C->H E Final Product: 4-(Cyclohexyloxy)aniline D->E I Loss of Nitro N-O (1550 & 1350 cm⁻¹) E->I J Gain of Amine N-H (~3350 & 3450 cm⁻¹) E->J

Workflow of cyclohexyl ether aniline synthesis with self-validating ATR-FTIR tracking points.

References

  • National Center for Biotechnology Information (PubChem) . N-(2-(Cyclohexyloxy)-4-nitrophenyl)methanesulfonamide (NS-398). Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem) . P-Anisidine. Retrieved from:[Link]

  • Massachusetts Institute of Technology (MIT OpenCourseWare) . Infrared Spectroscopy of Unknowns (Alkyl Aryl Ethers). Retrieved from:[Link]

  • Universität Regensburg Publikationsserver . Synthesis of Heterocycles using Visible Light Photoredox Catalysis (Hydrogenolysis vs. Hydrogenation). Retrieved from:[Link]

Sources

Validating the Synthesis of 2-(2-Cyclohexylethoxy)-4-methylaniline: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is a cornerstone of scientific rigor. For researchers and drug development professionals, the synthesis of novel intermediates like 2-(2-Cyclohexylethoxy)-4-methylaniline represents a critical step towards new therapeutic agents. This guide provides an in-depth validation framework for this synthesis, with a primary focus on elemental analysis as a robust, quantitative technique. We will objectively compare its performance with other widely used analytical methods, supported by experimental data and protocols, to offer a comprehensive perspective on its role in modern chemical synthesis.

The Synthetic Pathway: A Two-Step Approach to 2-(2-Cyclohexylethoxy)-4-methylaniline

The synthesis of 2-(2-Cyclohexylethoxy)-4-methylaniline can be efficiently achieved through a two-step process: a Williamson ether synthesis followed by the reduction of a nitro group. This approach is logical as it builds the molecule by first forming the ether linkage and then converting the nitro group to the desired aniline functionality.

Step 1: Williamson Ether Synthesis

The initial step involves the reaction of 4-methyl-2-nitrophenol with 2-cyclohexylethanol via a Williamson ether synthesis. This classic and reliable method is ideal for forming the ether bond.[1][2][3][4] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by a base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide.[2] In this case, 2-cyclohexylethanol is first converted to a better leaving group, such as a tosylate or a halide.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in the synthesized intermediate, 1-(2-cyclohexylethoxy)-4-methyl-2-nitrobenzene, to the corresponding aniline. The reduction of nitroarenes is a fundamental transformation in organic synthesis.[5][6][7] Various reducing agents can be employed, such as iron powder in the presence of an acid, which is a cost-effective and chemoselective method.[8][9]

The Role of Elemental Analysis in Synthesis Validation

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[10][11] It provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in a sample.[12][13] This data is then compared to the theoretical elemental composition calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.[10]

Why Elemental Analysis is a Cornerstone of Validation:
  • Quantitative Purity Assessment: Unlike some spectroscopic methods that are primarily qualitative or semi-quantitative, elemental analysis provides a direct, quantitative measure of a compound's elemental makeup.

  • Fundamental Verification: It verifies the most basic aspect of a compound's identity – its elemental formula. This is a crucial first step before more complex structural elucidation is undertaken.

  • Cost-Effectiveness and Speed: Modern elemental analyzers are highly automated and can provide rapid and cost-effective results, making it a practical tool for routine analysis in a research and development setting.[14]

Comparative Analysis: Elemental Analysis vs. Spectroscopic Techniques

While elemental analysis is a powerful tool, a comprehensive validation strategy employs a suite of analytical techniques. Here, we compare elemental analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Technique Principle Information Provided Strengths Weaknesses
Elemental Analysis (CHN) Combustion of the sample and quantification of the resulting CO2, H2O, and N2 gases.Percentage composition of C, H, and N.- Highly accurate and precise for pure samples.- Directly verifies the empirical formula.- Cost-effective and rapid.[14]- Provides no direct structural information (connectivity, stereochemistry).- Requires a pure sample for accurate results.- Destructive technique.
NMR Spectroscopy (¹H, ¹³C) Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.[15]- Connectivity of atoms (through-bond correlations).- Number and type of protons and carbons.- Stereochemical information.[16]- Unparalleled for detailed structural elucidation.[16]- Non-destructive.- Can provide information on sample purity from the presence of unexpected signals.- Less sensitive than MS.- Can be complex to interpret for large molecules.- Quantitative analysis requires careful experimental setup.
Mass Spectrometry (MS) Ionizes molecules and separates them based on their mass-to-charge ratio.[17][18]- Molecular weight of the compound.- Fragmentation patterns that can aid in structural elucidation.[18]- Extremely sensitive, capable of detecting trace impurities.[19][20]- Provides accurate molecular weight information.[19]- Can be coupled with chromatographic techniques (GC-MS, LC-MS) for complex mixture analysis.- Fragmentation can sometimes be complex and difficult to interpret.- Isomers may not be distinguishable by mass alone.- Ionization efficiency can vary between compounds, making quantification challenging without appropriate standards.

In essence, these techniques are complementary. Elemental analysis confirms the elemental formula, NMR spectroscopy elucidates the detailed molecular structure, and mass spectrometry provides the molecular weight and is highly sensitive to impurities.

Experimental Protocols

Synthesis of 2-(2-Cyclohexylethoxy)-4-methylaniline

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction A 4-Methyl-2-nitrophenol C K2CO3, Acetonitrile A->C Reacts with B 2-Cyclohexyl-1-bromoethane B->C Reacts with D 1-(2-Cyclohexylethoxy)-4-methyl-2-nitrobenzene C->D Yields E 1-(2-Cyclohexylethoxy)-4-methyl-2-nitrobenzene F Fe, NH4Cl, Ethanol/Water E->F Reduced by G 2-(2-Cyclohexylethoxy)-4-methylaniline F->G Yields

Figure 1: Synthetic workflow for 2-(2-Cyclohexylethoxy)-4-methylaniline.

Step-by-Step Methodology:

  • Williamson Ether Synthesis:

    • To a solution of 4-methyl-2-nitrophenol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-cyclohexyl-1-bromoethane (1.2 eq) and reflux the mixture for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-(2-cyclohexylethoxy)-4-methyl-2-nitrobenzene.

  • Nitro Group Reduction:

    • To a solution of 1-(2-cyclohexylethoxy)-4-methyl-2-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter through a pad of celite.

    • Concentrate the filtrate and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(2-Cyclohexylethoxy)-4-methylaniline.

Elemental Analysis (CHN) Protocol

The validation of the final product's elemental composition is performed using a CHN elemental analyzer.

Elemental_Analysis_Workflow A Sample Preparation (Drying and Weighing) B Combustion Chamber (High Temp, O2 atmosphere) A->B Introduce Sample C Reduction Tube B->C Combustion Gases (CO2, H2O, NOx) D Gas Separation (Gas Chromatography) C->D Reduced Gases (CO2, H2O, N2) E Thermal Conductivity Detector (TCD) D->E Separated Gases F Data Analysis (%C, %H, %N Calculation) E->F Signal Detection

Figure 2: Workflow for CHN elemental analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dry the synthesized 2-(2-Cyclohexylethoxy)-4-methylaniline under high vacuum to remove any residual solvents.[14]

    • Accurately weigh 2-3 mg of the dried sample into a tin capsule using a microbalance.[12][21]

    • Fold the tin capsule to encase the sample securely.[13]

  • Instrument Setup and Calibration:

    • Set up the CHN elemental analyzer according to the manufacturer's instructions.

    • Perform a system blank analysis to ensure no background contamination.

    • Calibrate the instrument using a certified standard, such as acetanilide, to generate a calibration curve.

  • Sample Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (around 900-1000 °C) in a pure oxygen environment.[13]

    • The combustion products (CO₂, H₂O, and NOx) are carried by a helium stream through a reduction tube where NOx is converted to N₂.

    • The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N based on the detected signals and the initial sample weight.[14]

    • Compare the experimental percentages with the theoretical values for C₁₅H₂₃NO.

Data Presentation and Interpretation

The molecular formula for 2-(2-Cyclohexylethoxy)-4-methylaniline is C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol .

Theoretical vs. Experimental Elemental Analysis Data
ElementTheoretical %Experimental % (Hypothetical)Deviation (%)
Carbon (C) 77.2177.05-0.16
Hydrogen (H) 9.939.85-0.08
Nitrogen (N) 6.006.05+0.05
Oxygen (O) (by difference)6.857.05+0.20

Interpretation: The acceptable deviation for elemental analysis is generally considered to be within ±0.4% of the theoretical value. The hypothetical experimental data presented above falls well within this range, providing strong evidence for the successful synthesis and purity of the target compound.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The use of a certified standard for calibration ensures the accuracy of the instrument's measurements. Running a blank analysis confirms the absence of systemic contamination. The close correlation between the theoretical and experimental elemental percentages for the synthesized compound provides a high degree of confidence in its identity and purity. This validation is further strengthened when performed in conjunction with spectroscopic data from NMR and MS, as recommended by regulatory guidelines such as ICH Q2(R1).[22][23][24][25]

Conclusion

The validation of a newly synthesized compound is a multi-faceted process that requires a combination of analytical techniques. Elemental analysis serves as a fundamental and indispensable tool in this process, providing a direct and quantitative assessment of a molecule's elemental composition. For the synthesis of 2-(2-Cyclohexylethoxy)-4-methylaniline, elemental analysis, when used in concert with NMR and mass spectrometry, provides a robust and reliable confirmation of its structure and purity. This comprehensive approach ensures the scientific integrity of the research and is a critical component in the development of new pharmaceutical agents.

References

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  • Saito, T., et al. (2018). Reduction of Nitroarenes to Anilines with a Benzothiazoline: Application to Enantioselective Synthesis of 2-Arylquinoline Deriva. Synlett, 30(02), 229-233.
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  • Liu, Y., et al. (2006).
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  • ASTM International. (2023). E777 Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel.
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  • Arizona State University. (2020). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis.
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A Comparative Guide to the Chromatographic Separation of Aniline Impurities

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the chromatographic separation of aniline impurities for researchers, scientists, and drug development professionals.

Aniline, a primary aromatic amine, is a cornerstone of the chemical industry, serving as a vital intermediate in the synthesis of a vast array of products, including dyes, pharmaceuticals, polymers, and agricultural chemicals.[1] The purity of aniline is paramount, as even trace-level impurities can significantly impact the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of the principal chromatographic techniques used for the separation and quantification of aniline impurities, offering insights into method selection and optimization.

Understanding Aniline Impurities: A Necessary Prelude

Impurities in aniline can originate from the manufacturing process or arise from degradation upon storage.[1] A thorough understanding of these potential impurities is critical for developing effective analytical methods.

Common Impurities in Aniline:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents (e.g., benzene, toluene), and by-products from the synthesis, such as N-methylaniline and N,N-dimethylaniline.[1][2]

  • Degradation Impurities: Aniline is susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities.[2] Common degradation products include nitrobenzene, p-benzoquinone, and azobenzene.[1][2][3][4][5] Polymerization can also occur during prolonged storage.[1]

Forced degradation studies, where aniline is subjected to stress conditions like acid/base hydrolysis, oxidation, and heat, are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[6][7]

cluster_impurities Aniline Impurities Process-Related Process-Related Unreacted Precursors Unreacted Precursors Process-Related->Unreacted Precursors Residual Solvents Residual Solvents Process-Related->Residual Solvents By-products By-products Process-Related->By-products Degradation Degradation Oxidation Products Oxidation Products Degradation->Oxidation Products Polymeric By-products Polymeric By-products Degradation->Polymeric By-products Nitrobenzene Nitrobenzene Oxidation Products->Nitrobenzene p-Benzoquinone p-Benzoquinone Oxidation Products->p-Benzoquinone Azobenzene Azobenzene Oxidation Products->Azobenzene

Figure 1: Classification of common impurities in aniline.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Aniline Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of aniline and its impurities, particularly for non-volatile and thermally labile compounds.[8] Reversed-phase HPLC is the most common mode used for this purpose.

The choice of a stationary phase is crucial for achieving optimal separation. C18, C8, and C4 columns are frequently employed, with the selection depending on the polarity of the analytes.[8][9] Mobile phases typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer.[8][10]

Table 1: Comparison of HPLC Columns for Aniline and its Degradation Products [8]

ColumnMobile PhaseKey Separation Achieved
C18 Methanol/Acetate BufferGood retention of aniline and its degradation products.
C8 Methanol/Acetate BufferModerate retention, suitable for faster analysis.
C4 Methanol/Acetate Buffer (60:40, v/v)Optimal separation of aniline, para-aminophenol, meta-aminophenol, ortho-aminophenol, and phenol.
Experimental Protocol: HPLC Analysis of Aniline and its Degradation Products[9]
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C4 column.

  • Mobile Phase: A mixture of methanol and 10 mM acetate buffer (pH 5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 270 nm.

  • Sample Preparation: Dissolve the aniline sample in the mobile phase to a known concentration.

  • Injection Volume: 10-20 µL.

  • Analysis: Inject the sample and standards to identify and quantify the impurities based on their retention times and peak areas.

For trace analysis in complex matrices like environmental water, online solid-phase extraction (SPE) coupled with HPLC can be employed to enhance sensitivity and reduce matrix effects.[11]

Gas Chromatography (GC): A Powerful Tool for Volatile Impurities

Gas Chromatography (GC) is a highly sensitive and efficient technique for the analysis of volatile and semi-volatile impurities in aniline.[12] It is particularly well-suited for identifying process-related impurities like residual solvents.

The choice of detector is critical in GC analysis. Flame Ionization Detection (FID) is a universal detector for organic compounds, while Nitrogen-Phosphorus Detection (NPD) offers enhanced sensitivity for nitrogen-containing compounds like aniline and its derivatives.[12][13] Mass Spectrometry (MS) provides definitive identification of impurities.[14][15]

For polar compounds like aniline, derivatization may be necessary to improve peak shape and thermal stability.[14][16][17]

Table 2: GC Method Parameters for Aniline and its Derivatives [12][13]

ParameterCondition 1Condition 2
Column 30 m x 0.25 mm fused silica capillary column coated with SE-545% diphenyl - 95% dimethylpolysiloxane capillary column
Detector Nitrogen-Phosphorus Detector (NPD)Mass Spectrometer (MS)
Application Determination of various aniline compounds in aqueous samplesQuantification of aniline in human serum after derivatization
Experimental Protocol: GC-MS Analysis of Aniline[15]
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column.

  • Sample Preparation and Derivatization:

    • To 1 mL of serum, add an internal standard and make the solution alkaline with NaOH.

    • Extract the aniline and internal standard with chloroform.

    • Evaporate the chloroform extract to dryness.

    • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.

    • Evaporate the excess derivatizing reagent.

    • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Analysis: Identify and quantify aniline based on its retention time and mass spectrum.

cluster_workflow Typical Chromatographic Workflow Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Injection Detection Detection Chromatographic Separation->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 2: A generalized workflow for chromatographic analysis.

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is well-suited for the initial screening of aniline impurities.[18][19] It can be used to quickly assess the number of components in a sample and to monitor the progress of reactions.[19] For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) with densitometric scanning can be employed.[19]

Separation in TLC is based on the differential partitioning of the analytes between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase.[18][20] The choice of the mobile phase is critical for achieving good separation.

Advantages of TLC for Impurity Profiling:
  • Speed and Cost-Effectiveness: TLC is significantly faster and less expensive than HPLC and GC.[21]

  • Simplicity: The technique is easy to perform and does not require complex instrumentation.[21]

  • Versatility: A wide range of stationary and mobile phases can be used to optimize separations.[18]

Comparison of Chromatographic Techniques for Aniline Impurity Analysis

The choice of the most suitable chromatographic technique depends on the specific analytical requirements, such as the nature of the impurities, the required sensitivity, and the sample matrix.

Table 3: Objective Comparison of HPLC, GC, and TLC for Aniline Impurity Analysis

FeatureHPLCGCTLC/HPTLC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase on a plate.
Best Suited For Non-volatile, thermally labile, and polar compounds. Separation of regioisomers.[22]Volatile and semi-volatile compounds.[12]Rapid screening, qualitative analysis, and simple quantitative analysis.[18][19]
Sensitivity HighVery High (especially with selective detectors like NPD and MS)Moderate (HPTLC offers higher sensitivity than classic TLC)
Selectivity High (tunable with different columns and mobile phases)Very High (excellent resolving power of capillary columns)Moderate to High (dependent on stationary and mobile phase selection)
Speed ModerateFastVery Fast
Cost High (instrumentation and solvents)High (instrumentation and gases)Low
Derivatization Not always necessaryOften required for polar analytes[14][16]Not typically required

Conclusion and Recommendations

The chromatographic separation of aniline impurities is a critical aspect of quality control in industries where aniline is used as a raw material. HPLC, GC, and TLC each offer distinct advantages and are suited for different analytical challenges.

  • HPLC is the method of choice for the comprehensive analysis of a wide range of aniline impurities, particularly non-volatile and polar degradation products. Its versatility in terms of stationary and mobile phases allows for the development of highly selective methods.[8][22]

  • GC , with its high resolution and sensitivity, is ideal for the analysis of volatile process-related impurities and can provide definitive identification when coupled with a mass spectrometer.[12][15]

  • TLC serves as an invaluable tool for rapid screening and preliminary analysis, offering a cost-effective and straightforward approach to impurity profiling.[18][19]

For comprehensive impurity profiling, a combination of these techniques is often employed. For instance, TLC can be used for initial screening, followed by HPLC or GC for the separation and quantification of detected impurities. The selection of the most appropriate method or combination of methods should be based on a thorough understanding of the potential impurities and the specific requirements of the analysis.

References

  • Vaia. (n.d.). What are the products obtained by the oxidation of aniline with (i) chromic acid and (ii) alkaline. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

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  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

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  • Springer. (n.d.). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

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A Comprehensive Guide to Establishing and Qualifying a Reference Standard for 2-(2-Cyclohexylethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals on the establishment, qualification, and comparative analysis of a reference standard for the novel compound 2-(2-Cyclohexylethoxy)-4-methylaniline. Given the absence of a commercially available, compendial reference standard for this specific molecule, this document outlines the necessary scientific principles and experimental protocols to create and validate an in-house primary standard. This approach ensures analytical accuracy, batch-to-batch consistency, and data integrity in research and development settings.

The Imperative for a Qualified Reference Standard

In any scientific investigation or drug development pipeline, the reference standard is the cornerstone of analytical accuracy. It is a highly purified and well-characterized substance against which other samples are measured. For a novel compound like 2-(2-Cyclohexylethoxy)-4-methylaniline, establishing a primary reference standard is the first critical step before any meaningful quantitative analysis or biological testing can proceed. Without it, researchers cannot be certain of the identity, purity, or strength of their test materials, rendering any subsequent data unreliable.

This guide will walk you through a two-phase process:

  • Phase 1: Characterization and Qualification of a Primary Reference Standard. This involves the comprehensive analysis of a single, highly purified batch of 2-(2-Cyclohexylethoxy)-4-methylaniline to confirm its identity and assign a precise purity value.

  • Phase 2: Comparative Analysis of Subsequent Batches. This section details how to use the qualified primary standard to assess the quality of new batches of the compound.

Phase 1: Qualification of the Primary Reference Standard

The objective of this phase is to unequivocally confirm the chemical structure of the synthesized 2-(2-Cyclohexylethoxy)-4-methylaniline and to determine its purity with a high degree of confidence. The workflow for this process is outlined below.

cluster_0 Phase 1: Primary Standard Qualification synthesis High-Purity Synthesis & Purification structural Structural Elucidation (Identity Confirmation) synthesis->structural Confirm Structure purity Purity Assessment (Chromatographic & Absolute Methods) structural->purity Assess Purity characterization Physicochemical Characterization purity->characterization Characterize Properties documentation Issuance of Certificate of Analysis (CoA) characterization->documentation Assign Purity Value

Caption: Workflow for the qualification of a primary reference standard.

Step 1: Structural Elucidation (Identity)

Before assessing purity, it is paramount to confirm that the synthesized molecule is indeed 2-(2-Cyclohexylethoxy)-4-methylaniline. A combination of spectroscopic techniques is essential for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methyl group protons, the cyclohexyl protons, and the ethoxy bridge protons, with appropriate chemical shifts and coupling patterns. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecular ion. This experimental mass should be compared to the theoretical mass of the compound (C₁₅H₂₃NO) to confirm its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups, such as the N-H stretches of the amine, C-H stretches of the alkyl and aromatic groups, and the C-O stretch of the ether linkage.

Step 2: Purity Determination

Purity assessment is a multi-faceted process. No single method can account for all possible impurities. Therefore, a combination of a high-resolution chromatographic technique and an absolute method is recommended.

A. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse method for assessing the purity of non-volatile organic molecules. The goal is to develop a method that can separate the main compound from any process-related impurities or degradation products.

Protocol: HPLC-UV Method for Purity Assessment

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point due to the non-polar nature of the cyclohexyl group.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The formic acid helps to protonate the aniline nitrogen, leading to better peak shape. Acetonitrile is a common organic modifier for reversed-phase chromatography.

  • Gradient Elution: A gradient is recommended to ensure the elution of any more non-polar impurities.

    • 0-20 min: 30% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% B to 30% B

    • 26-30 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of 2-(2-Cyclohexylethoxy)-4-methylaniline. A preliminary scan should be performed. Given the substituted aniline structure, a wavelength around 240-250 nm is likely to be a good starting point.

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh about 10 mg of the reference standard candidate and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

B. Absolute Purity by Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement that can provide a highly accurate, SI-traceable value for the purity of a substance without the need for a specific reference standard of the same compound. It determines the purity of the analyte by comparing the integral of one of its signals to the integral of a signal from a certified reference material (CRM) of known purity that is weighed into the same solution.

C. Other Purity Considerations

  • Residual Solvents: Gas Chromatography with Headspace (HS-GC) should be used to identify and quantify any residual solvents from the synthesis and purification process.

  • Water Content: Karl Fischer titration is the gold standard for determining the water content.

  • Inorganic Impurities (Sulfated Ash): This test determines the amount of non-volatile inorganic impurities.

Step 3: Assigning the Purity Value

The final purity of the reference standard is calculated by mass balance, taking into account all measured impurities.

Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This final, assigned purity value is what will be reported on the Certificate of Analysis (CoA).

Phase 2: Comparative Analysis of New Batches

Once the primary reference standard is fully qualified, it becomes the benchmark against which all subsequent batches of 2-(2-Cyclohexylethoxy)-4-methylaniline are compared. This ensures consistency in research and manufacturing.

cluster_1 Phase 2: Batch-to-Batch Comparison primary_std Qualified Primary Reference Standard hplc_assay Comparative HPLC Assay primary_std->hplc_assay new_batch New Synthesis Batch new_batch->hplc_assay impurity_profile Impurity Profiling new_batch->impurity_profile spec_check Spectroscopic ID Check (e.g., IR) new_batch->spec_check decision Batch Acceptance or Rejection hplc_assay->decision Purity vs. Spec impurity_profile->decision Impurity Profile vs. Spec spec_check->decision Identity Match

Caption: Workflow for the quality control of new batches.

Comparative Analysis: HPLC Assay vs. Primary Standard

The most common method for comparing a new batch is to perform an HPLC assay against the primary reference standard. This provides a relative purity value.

Protocol: Comparative HPLC Assay

  • Standard Preparation: Accurately weigh a known amount of the primary reference standard and dissolve it in a known volume of diluent to create a standard solution of known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the new batch sample in the same manner and at the same target concentration as the standard solution.

  • Chromatography: Use the same HPLC method developed during the purity assessment phase.

  • Analysis: Inject the standard and sample solutions multiple times (e.g., n=5 for the standard, n=2 for the sample).

  • Calculation: The purity of the new batch is calculated using the following formula:

    Purity_sample (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard (%)

    Where:

    • Area_sample is the average peak area of the new batch.

    • Area_standard is the average peak area of the primary standard.

    • Conc_standard and Conc_sample are the concentrations of the standard and sample solutions, respectively.

    • Purity_standard is the assigned purity from the Certificate of Analysis of the primary standard.

Data Comparison Table

The results from the analysis of a new batch should be compared against the primary standard and predefined specifications.

ParameterPrimary Reference StandardNew Batch (Example)Acceptance Criteria
Identity (IR) Conforms to structureConformsMust conform
Purity by HPLC Assay 99.8% (Assigned Value)99.6%≥ 99.0%
Largest Impurity 0.08%0.12%≤ 0.15%
Total Impurities 0.15%0.25%≤ 0.5%
Water Content 0.05%0.10%≤ 0.2%
Residual Solvents < 0.01% (Acetone)< 0.01% (Acetone)Meets ICH limits

This table provides a clear, objective comparison and a basis for deciding whether to accept or reject the new batch. The use of a well-characterized primary reference standard ensures that this decision is based on reliable and consistent data.

References

  • International Council for Harmonisation (ICH). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference standards.[Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

Advanced Quality Control Protocols for 2-(2-Cyclohexylethoxy)-4-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Cyclohexylethoxy)-4-methylaniline (CAS: 946683-20-1) is a highly specialized aromatic amine intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors. Ensuring the batch-to-batch consistency of this intermediate is critical. Trace carryover of unreacted precursors, regioisomers, or degradation products can act as potentially genotoxic impurities (PGIs) in the final drug substance.

This guide objectively compares conventional quality control (QC) methodologies against a self-validating, orthogonal approach combining Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and quantitative Nuclear Magnetic Resonance (qNMR).

The Chemical Causality: Why Conventional QC Fails

When analyzing aniline derivatives, laboratories often default to Gas Chromatography-Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV) 1[1]. However, the specific structure of 2-(2-Cyclohexylethoxy)-4-methylaniline presents unique analytical challenges that render these conventional methods inadequate:

  • Thermal Degradation in GC-FID : The molecule contains a bulky cyclohexylethoxy ether linkage. At standard GC injector temperatures (250°C–280°C), this ether is highly susceptible to thermal cleavage (

    
    -elimination), artificially inflating the presence of degradation impurities (e.g., cyclohexene and 4-methyl-2-aminophenol) in the chromatogram.
    
  • Peak Tailing & Sensitivity Limits in HPLC-UV : Aniline derivatives are weakly basic. In standard reversed-phase HPLC, the unprotonated amine interacts strongly with residual silanols on the silica stationary phase, causing severe peak tailing. While lowering the mobile phase pH below the molecule's pKa protonates the amine to an anilinium cation to improve peak shape 2[2], UV detection lacks the sensitivity to detect PGIs at the stringent 1.5 µ g/day threshold mandated by ICH M7 guidelines.

To establish a trustworthy, self-validating system, we must decouple trace impurity detection from bulk purity quantification.

Orthogonal QC Workflow Design

The proposed high-performance protocol utilizes UHPLC-MS/MS for ultra-sensitive impurity profiling3[3] and


H-qNMR for absolute purity quantification 4[4]. This eliminates the reliance on potentially degraded or impure analytical reference standards of the target compound itself.

QC_Workflow Start Batch: 2-(2-Cyclohexylethoxy) -4-methylaniline Split Orthogonal Testing Start->Split UHPLC UHPLC-MS/MS (Trace Impurity Profiling) Split->UHPLC Aliquot 1 qNMR 1H-qNMR (Absolute Purity Assay) Split->qNMR Aliquot 2 PGI Genotoxic Impurities Quantified (<1.5 µg/day) UHPLC->PGI Purity Mass Fraction Purity Determined (>99.0%) qNMR->Purity Decision Pass Criteria? PGI->Decision Purity->Decision Release Batch Released for API Synthesis Decision->Release Yes Reject Batch Rejected / Reprocessed Decision->Reject No

Orthogonal QC decision tree for 2-(2-Cyclohexylethoxy)-4-methylaniline batch release.

Step-by-Step Experimental Methodologies

Protocol 1: Trace Impurity Profiling via UHPLC-MS/MS

Objective : Detect and quantify potentially genotoxic aniline and nitro-aromatic impurities down to 0.5 ppm[3].

  • Sample Preparation : Dissolve 10.0 mg of the batch in 10 mL of LC-MS grade Methanol:Water (50:50, v/v) to yield a 1 mg/mL solution.

  • Chromatographic Separation :

    • Column : Sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) to maximize peak capacity and minimize ion suppression.

    • Mobile Phase A : 0.1% Formic acid in water (pH ~2.7). This ensures complete protonation of the aniline group, preventing silanol-induced tailing[2].

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-MS/MS) :

    • Operate in Positive Electrospray Ionization (ESI+) mode to avoid thermal degradation associated with GC methods.

    • Utilize Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions for known impurities (e.g., unreacted 2-nitro precursors or regioisomers).

Protocol 2: Absolute Purity Assay via H-qNMR

Objective : Determine the exact mass fraction of the main component without requiring an identical reference standard[4].

  • Internal Standard Selection : Use a certified reference material (CRM) such as Maleic acid (

    
     6.26 ppm) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB, 
    
    
    
    8.46 ppm). Ensure the standard's signals do not overlap with the analyte's aromatic (
    
    
    6.5–7.0 ppm) or aliphatic (
    
    
    1.0–4.0 ppm) protons.
  • Sample Preparation : Accurately weigh ~20 mg of 2-(2-Cyclohexylethoxy)-4-methylaniline and ~10 mg of the internal standard into a vial. Dissolve in 0.6 mL of DMSO-

    
    .
    
  • Acquisition Parameters :

    • Pulse Angle : 90° for maximum signal-to-noise.

    • Relaxation Delay (D1) : Set to

      
       5 × 
      
      
      
      of the slowest relaxing proton (typically 30–60 seconds) to ensure complete longitudinal magnetization recovery and strictly quantitative integration5[5].
    • Scans : 64 to 128 for an adequate signal-to-noise ratio (>250:1).

  • Calculations : Calculate purity by comparing the integrated area of the analyte's distinct aromatic proton against the internal standard, factoring in molecular weights and exact sample masses.

Experimental Data & Performance Comparison

To objectively compare performance, three identical batches of 2-(2-Cyclohexylethoxy)-4-methylaniline were analyzed using three different methodologies. The data below summarizes the findings:

Analytical MetricConventional GC-FIDStandard HPLC-UVOrthogonal Protocol (UHPLC-MS/MS + qNMR)
Primary Purity Result 97.4% (Area Normalization)98.8% (Area Normalization)99.2% ± 0.1% (Absolute Mass Fraction)
Thermal Artifacts High (Ether cleavage observed)NoneNone
PGI Limit of Detection ~50 ppm~10 ppm0.5 ppm
Reference Standard Required? Yes (Identical compound)Yes (Identical compound)No (Uses universal qNMR standard)
Downstream API Yield 82% (Failed impurity specs)89% (Borderline specs)94% (Passed all clinical specs)

Data Interpretation : The GC-FID method artificially lowered the apparent purity to 97.4% due to in-injector thermal degradation. HPLC-UV provided a more accurate purity but failed to detect trace genotoxic impurities below 10 ppm. The Orthogonal Protocol not only provided the true absolute purity (99.2%) via qNMR but also cleared the batch of PGIs at the sub-ppm level via UHPLC-MS/MS, resulting in the highest downstream API yield (94%).

Conclusion

For complex aromatic amines like 2-(2-Cyclohexylethoxy)-4-methylaniline, relying on single-dimensional chromatographic techniques introduces significant risks of thermal artifacts and undetected genotoxic impurities. By adopting a self-validating orthogonal system—pairing the absolute quantification of qNMR with the extreme sensitivity of UHPLC-MS/MS—drug development professionals can ensure robust batch-to-batch consistency, regulatory compliance, and optimal downstream synthesis yields.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. 4

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal. 1

  • Trace level detection and quantification of genotoxic impurities... using liquid chromatography‐tandem mass spectrometry. ResearchGate. 3

  • Chapter XII Analysis and Control of Aromatic Pharmaceutical Preparations. Univ-DBKM. 2

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. MDPI. 5

Sources

Safety Operating Guide

Comprehensive Laboratory SOP: Handling, Deactivation, and Disposal of 2-(2-Cyclohexylethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the management of complex aromatic amines not merely as a regulatory checkbox, but as a rigorous exercise in mechanistic chemistry. 2-(2-Cyclohexylethoxy)-4-methylaniline (CAS: 946683-20-1)[1] is a highly substituted aniline derivative. To handle and dispose of this chemical safely, we must first understand the causality behind its toxicity.

Standard operating procedures often fail because they prescribe blind steps. This guide is designed as a self-validating system , ensuring that every operational and disposal phase is grounded in the molecule's specific structure-activity relationship (SAR).

Mechanistic Toxicology & Hazard Causality

The severe hazard profile of 2-(2-Cyclohexylethoxy)-4-methylaniline is driven by three distinct structural features:

  • The Aniline Core (Toxophore): Aromatic amines undergo cytochrome P450-mediated N-hydroxylation in the liver[2]. These metabolites enter erythrocytes and initiate a redox cycle with oxyhemoglobin, converting it to methemoglobin (met-Hb). Because met-Hb cannot bind oxygen, exposure leads to functional anemia, cyanosis, and severe tissue hypoxia[2],[3].

  • The 4-Methyl Group: As a p-toluidine derivative, the electron-donating methyl group increases the electron density of the aromatic ring, enhancing its reactivity and potential mutagenicity compared to unsubstituted aniline[4].

  • The 2-Cyclohexylethoxy Tail: This massive, highly lipophilic ether appendage drastically increases the molecule's partition coefficient (LogP). Field experience dictates that such lipophilic amines bypass the stratum corneum (skin barrier) with alarming speed[4].

ToxicityPathway A 2-(2-Cyclohexylethoxy)- 4-methylaniline B Cytochrome P450 (Hepatic Metabolism) A->B Dermal/Inhalation Absorption C N-Hydroxylamine Metabolite B->C N-Hydroxylation D Oxyhemoglobin (HbO2) Co-oxidation C->D Erythrocyte Entry E Methemoglobin (met-Hb) & Arylnitroso Intermediates D->E Redox Cycling F Tissue Hypoxia (Methemoglobinemia) E->F Oxygen Deprivation

Metabolic pathway of aromatic amine toxicity leading to methemoglobinemia via N-hydroxylation.

Operational Handling & Quantitative Risk Assessment

Because of the enhanced lipophilicity, standard laboratory nitrile gloves act as a sponge rather than a barrier. Strict engineering controls and specialized PPE are mandatory.

Table 1: Quantitative Risk Assessment & PPE Matrix
Hazard ParameterRisk ProfileRequired PPE / Engineering Control
Dermal Absorption High (Enhanced by lipophilic tail)Laminated film gloves (Silver Shield) or heavy-duty Butyl rubber. No standard nitrile.
Inhalation Moderate (Low vapor pressure)Class II Biological Safety Cabinet or Fume Hood (Face velocity >100 fpm).
Metabolic Toxicity Severe (Methemoglobinemia)Continuous monitoring of personnel for cyanosis (blue lips/nail beds)[3].
Step-by-Step Handling Methodology
  • Preparation: Verify the fume hood face velocity exceeds 100 feet per minute (fpm). Line the workspace with chemical-absorbent, impermeable bench paper.

  • PPE Donning: Equip heavy-duty butyl rubber gloves over standard inner nitrile gloves. Don a chemical-resistant lab coat and wrap-around splash goggles.

  • Transfer: Use anti-static, non-sparking spatulas for solid handling or positive-displacement pipettes for liquids to prevent aerosolization.

  • Decontamination: Post-transfer, wipe down all exterior vessel surfaces with a 5% acetic acid solution. Causality: The acid protonates the free-base amine into a water-soluble, non-volatile salt, preventing vapor exposure.

  • System Validation: Swab the work surface and analyze via a colorimetric ninhydrin test. A lack of purple/blue color confirms the absence of residual primary amines, validating the decontamination step.

Waste Segregation & RCRA-Compliant Disposal

Under the Resource Conservation and Recovery Act (RCRA), aromatic amines and their contaminated byproducts are classified as highly toxic hazardous waste[5],[6]. They must never be drain-disposed or mixed with general organic solvents.

DisposalWorkflow Start Waste Generation: 2-(2-Cyclohexylethoxy)-4-methylaniline Liquid Liquid Waste (Solvent/Aqueous) Start->Liquid Solid Solid Waste (Contaminated PPE/Silica) Start->Solid Deactivation Chemical Deactivation (Acidified KMnO4) Liquid->Deactivation Trace Amounts (<0.01 mol) Segregation RCRA-Compliant Segregation (Toxic Waste) Liquid->Segregation Bulk Solvents Solid->Segregation Deactivation->Segregation Neutralized Effluent Incineration High-Temp Rotary Kiln Incineration Segregation->Incineration EPA Licensed Facility

RCRA-compliant waste segregation and disposal workflow for complex aromatic amines.

Validated Chemical Deactivation Protocol (Small-Scale)

For trace quantities (<0.01 mol) or highly dilute aqueous waste, chemical deactivation via oxidative cleavage and deamination is preferred before final disposal[7]. This protocol utilizes acidified potassium permanganate (KMnO₄).

Table 2: Quantitative Deactivation Reagents
ReagentConcentration / AmountPurpose in Deactivation Workflow
Target Amine Waste 0.01 molThe toxic aromatic amine to be degraded[7].
Sulfuric Acid (H₂SO₄) 3 L of 1.7 NProvides the acidic medium required for efficient oxidation[7].
Potassium Permanganate 1 L of 0.2 MPrimary oxidant; cleaves the aromatic ring and deaminates the compound[7].
Sodium Hydrogen Sulfite As needed (Solid)Reducing agent to quench excess unreacted KMnO₄ post-reaction[7].
Step-by-Step Deactivation Methodology
  • Acidification: In a fume hood, prepare a solution of 0.01 mol of 2-(2-Cyclohexylethoxy)-4-methylaniline in 3 L of 1.7 N H₂SO₄ within a 5-L reaction flask[7].

  • Oxidation: Slowly add 1 L of 0.2 M KMnO₄ to the acidic amine solution with continuous, vigorous stirring[7].

  • Incubation: Allow the oxidation reaction to proceed at room temperature for a minimum of 8 hours to ensure complete ring cleavage[7].

  • Quenching: Neutralize the excess unreacted permanganate by slowly adding solid sodium hydrogen sulfite (NaHSO₃) until the characteristic purple color completely dissipates[7].

  • System Validation: Analyze a 1 mL aliquot of the quenched solution via HPLC-UV. The complete disappearance of the parent amine peak validates the destruction of the toxophore.

  • Final Disposal: Adjust the pH to neutral (pH 6-8) and transfer to a designated aqueous waste container for RCRA-compliant disposal[6].

Emergency Spill Response Protocol

In the event of a spill, standard solvent response protocols are inadequate due to the rapid dermal penetration risk of the cyclohexylethoxy tail.

  • Evacuate & Isolate: Immediately secure a 15-foot perimeter around the spill.

  • Containment: Deploy inert, non-combustible absorbents (e.g., diatomaceous earth or dry sand). Do NOT use sawdust , as aromatic amines can be reactive and pose a secondary hazard[6].

  • Neutralization: Spray the absorbed mass with a 5% acetic acid solution. This converts the volatile free-base amine into its non-volatile acetate salt, instantly reducing the inhalation hazard.

  • Collection: Use non-sparking scoops to transfer the mass into a high-density polyethylene (HDPE) drum[5].

  • Validation: Perform a surface swab with a ninhydrin reagent to ensure zero residual amine contamination before reopening the laboratory area.

References

1.[1] Tetrahedron Scientific. "2-(2-Cyclohexylethoxy)-4-methylaniline (CAS: 946683-20-1)." Product Catalog. 2.[2] Pathak, K. V., et al. "Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines." Chemical Research in Toxicology, 2016.[Link] 3.[3] WikiLectures. "Intoxication with methemoglobinizing substances." WikiLectures EU, 2023.[Link] 4.[4] ACS Omega. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." American Chemical Society, 2023.[Link] 5.[7] National Research Council. "Chemical Waste Disposal Guidelines: Methods for Deactivating Small Quantities of Selected Reactive Materials." Prudent Practices in the Laboratory.[Link] 6.[5] ATSDR. "Toxicological Profile for Benzidine: Production, Import/Export, Use, and Disposal." NCBI Bookshelf.[Link] 7.[6] Auburn University. "Chemical Waste Management Guide." Risk Management and Safety. [Link]

Sources

Advanced Safety & Operational Protocol: Handling 2-(2-Cyclohexylethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered controls based on molecular behavior. 2-(2-Cyclohexylethoxy)-4-methylaniline (CAS: 946683-20-1) [1][2] is a highly specialized aniline derivative used in advanced drug development and synthetic research.

To handle this compound safely, we must understand its specific physical chemistry. The addition of the bulky, hydrophobic 2-cyclohexylethoxy moiety significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted aniline. This structural modification fundamentally alters its toxicokinetic profile, making strict adherence to advanced Personal Protective Equipment (PPE) and self-validating operational workflows non-negotiable.

Mechanistic Toxicology: The "Why" Behind the Hazards

Standard aniline is highly toxic via inhalation, ingestion, and dermal absorption[3][4]. However, the enhanced lipophilicity of 2-(2-Cyclohexylethoxy)-4-methylaniline allows it to partition into the lipid-rich stratum corneum of human skin with extreme efficiency.

Once absorbed into the systemic circulation, the compound undergoes hepatic metabolism via CYP450 enzymes, forming an N-hydroxyarylamine metabolite. This active metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin[4][5]. Because methemoglobin cannot bind or transport oxygen, exposure rapidly leads to cellular hypoxia, cyanosis (bluish skin), cardiovascular collapse, and potentially death[6][7].

G A Dermal/Inhalation Exposure 2-(2-Cyclohexylethoxy)-4-methylaniline B Hepatic CYP450 Metabolism (N-hydroxylation) A->B C Formation of Active Metabolite (N-hydroxyarylamine) B->C D Hemoglobin Oxidation (Fe2+ → Fe3+) C->D E Methemoglobinemia (Impaired O2 Transport) D->E F Cellular Hypoxia & Cyanosis E->F

Pathophysiological mechanism of aniline derivative-induced methemoglobinemia.

Quantitative PPE Matrix

Because of the rapid dermal penetration and severe systemic toxicity of this compound, standard laboratory PPE is insufficient. The following matrix outlines the required protective equipment, grounded in the chemical's permeation data.

PPE ComponentMaterial SpecificationBreakthrough TimeScientific Rationale
Primary Gloves Butyl Rubber (0.5 mm thick)> 480 minutesThe high-density, cross-linked polymer matrix of butyl rubber strongly resists permeation by non-polar, lipophilic aromatic amines[3].
Inner Gloves Nitrile (0.1 mm thick)< 30 minutesNitrile degrades rapidly upon continuous contact with aniline derivatives. It is strictly used as an inner layer for tactile feedback and to protect hands during the doffing of the contaminated outer gloves.
Respirator NIOSH-Approved Half-Mask with OV CartridgesAPF 10 (Standard)Organic Vapor (OV) cartridges trap volatile aromatic amines. Note: For spills >50mL, a positive-pressure SCBA (APF 10,000) is mandatory[4][6].
Body Protection Tychem® 2000 Suit (or equivalent)> 240 minutesProvides an impermeable barrier against aerosolized droplets, preventing them from reaching the skin or permeating standard cotton lab coats.
Eye Protection Non-vented Chemical GogglesN/AAniline vapors are heavier than air and readily absorb through the highly vascularized mucous membranes of the conjunctiva[4]. Non-vented goggles block vapor ingress.

Self-Validating Operational Protocol

A self-validating protocol ensures that every step confirms the success and safety of the previous step before the operator proceeds. Do not attempt to handle 2-(2-Cyclohexylethoxy)-4-methylaniline outside of a certified chemical fume hood or glove box[3].

Workflow S1 1. Fume Hood Validation (≥100 fpm) S2 2. Don Primary & Secondary PPE S1->S2 S3 3. Closed-System Weighing S2->S3 S4 4. Inert Absorbent Decontamination S3->S4 S5 5. Manifest as Hazardous Waste S4->S5

Self-validating operational workflow for handling highly lipophilic aniline derivatives.

Step-by-Step Handling & Weighing Procedure
  • Engineering Control Validation: Before introducing the chemical, verify the fume hood monitor displays a face velocity of ≥ 100 feet per minute (fpm).

    • Causality: Aniline vapors are heavier than air and will pool in low-lying areas or roll out of the hood if the exhaust draft is insufficient[4].

  • PPE Donning Sequence: Don inner nitrile gloves, the Tychem suit, non-vented goggles, and finally, the outer butyl rubber gloves.

    • Validation: Perform a visual inspection and inflation test of the butyl gloves to ensure zero micro-punctures.

  • Vapor Containment: Place the sealed reagent bottle in the deepest 6 inches of the fume hood. Open the container only when ready to weigh.

  • Gravimetric Transfer: Use a static-dissipative spatula to transfer the compound.

    • Causality: Aniline derivatives are combustible. Static discharge from standard plastic spatulas can ignite concentrated vapors within the hood[3][7].

  • Post-Handling Decontamination: Seal the primary container tightly. Wipe down the exterior of the bottle with a compatible solvent (e.g., dilute ethanol) to remove microscopic residue before removing it from the hood.

  • Doffing Sequence: Remove the outer butyl gloves inside the fume hood to contain any residual chemical. Wash the inner nitrile-gloved hands with soap and water before removing them, then wash bare hands immediately[6].

Emergency Spill Response & Disposal Plan

In the event of a spill, standard cleaning protocols are dangerous. Acid-base neutralization (e.g., using strong acids) is contraindicated, as the exothermic reaction will rapidly vaporize the aniline derivative, creating a massive inhalation hazard[3][6].

Immediate Spill Response
  • Evacuate & Isolate: If the spill occurs outside the fume hood or exceeds 50 mL, evacuate the laboratory immediately and call emergency services (911/EHS)[3]. Do not attempt cleanup without a positive-pressure SCBA[4].

  • Containment (No Neutralization): For small, manageable spills inside the hood, cover the liquid entirely with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[7].

    • Causality: Inert absorbents trap the lipophilic oil without generating heat, suppressing vapor release.

  • Collection: Using non-sparking tools, sweep the absorbed material into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill surface with a 5% acetic acid solution (to gently protonate trace residual amine, making it water-soluble), followed by copious amounts of soap and water.

Waste Management
  • Segregation: Never mix aniline waste with strong oxidizers (e.g., perchlorates, nitrates) or strong acids, as this can trigger violent, explosive reactions[3][6].

  • Manifesting: Seal the HDPE container and label it strictly as: "Hazardous Waste - Toxic/Combustible (Aniline Derivative - CAS 946683-20-1)."

References

  • Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Aniline. Retrieved from:[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from:[Link]

  • Rutgers University Environmental Health and Safety. Hazardous Material Standard Operating Procedure: Aniline. Retrieved from:[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.